2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one
Description
Properties
IUPAC Name |
2,4-dichloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMUFDAQGZNNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one: A Scaffold of Latent Potential in Kinase Inhibition
Abstract
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its role as a purine isostere and its successful application in the development of targeted therapies, particularly kinase inhibitors. This technical guide provides a comprehensive analysis of a specific, yet underexplored, derivative: 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one . While direct literature on this compound is sparse, this document leverages extensive data from closely related analogs to project its fundamental properties, propose a robust synthetic pathway, and outline a comprehensive strategy for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter within the kinase inhibitor landscape.
Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, has emerged as a cornerstone in the design of kinase inhibitors. Its structural mimicry of adenine allows for competitive binding at the ATP-binding site of a wide range of kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a known driver of numerous pathologies, most notably cancer, making them a prime target for therapeutic intervention.[1]
The versatility of the pyrrolo[2,3-d]pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This has led to the successful development of several FDA-approved drugs. The subject of this guide, this compound, represents a unique iteration of this scaffold, featuring key reactive sites and a lactam moiety that suggests a distinct chemical and biological profile.
Core Compound Profile: this compound
While not extensively documented in peer-reviewed literature, the fundamental properties of this compound can be established through chemical databases and supplier information.
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | Inferred |
| CAS Number | 1520452-96-3 | Achmem |
| Molecular Formula | C₆H₃Cl₂N₃O | Achmem |
| Molecular Weight | 204.01 g/mol | Achmem |
| Canonical SMILES | C1C2=C(NC1=O)N=C(N=C2Cl)Cl | Achmem |
Table 1: Basic Properties of this compound.[2]
Predicted Physicochemical Properties
Based on the properties of related pyrimidine derivatives, we can predict the following characteristics, which are crucial for its handling and formulation in experimental settings.[3]
| Property | Predicted Value/Characteristic | Rationale |
| pKa | Weakly acidic (lactam N-H) | The lactam proton is expected to have a pKa in the range of 8-10, typical for such functionalities. |
| Solubility | Poor aqueous solubility; Soluble in polar aprotic solvents (DMSO, DMF) | The planar, heterocyclic structure and presence of chlorine atoms suggest low water solubility.[4] |
| Stability | Stable under standard laboratory conditions. Potential for hydrolysis of chloro groups under strong basic/acidic conditions. | The dichloropyrimidine moiety is a key reactive handle. |
| Lipophilicity (LogP) | Moderately lipophilic | The combination of the polar lactam and nonpolar dichloropyrimidine suggests a balanced lipophilicity.[4] |
Table 2: Predicted Physicochemical Properties.
Proposed Synthesis and Chemical Reactivity
A robust and scalable synthesis is paramount for the exploration of any novel compound. Based on established methods for analogous pyrrolo[2,3-d]pyrimidines, a plausible synthetic route is proposed below.[5][6]
Synthetic Pathway
The synthesis logically commences from a readily available pyrimidine precursor, 6-aminouracil.
Caption: Proposed synthetic pathway for the target compound.
Step-by-Step Methodology:
-
Cyclization to form the Pyrrole Ring: 6-aminouracil is reacted with chloroacetaldehyde in an aqueous solution with a mild base such as sodium bicarbonate.[5] The reaction is heated to facilitate the condensation and subsequent cyclization to form the bicyclic core, 1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione.
-
Chlorination of the Pyrimidine Ring: The resulting dione is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), in the presence of an organic base like N,N-diisopropylethylamine.[5] This step converts the hydroxyl groups of the pyrimidine ring into reactive chloro groups, yielding 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Selective Hydrolysis/Oxidation: This final step is the most speculative and would require empirical optimization. A controlled hydrolysis or oxidation of the pyrrole ring at the 6-position is needed to introduce the ketone functionality. This might be achieved through various methods, potentially involving protection of the N7 position followed by a regioselective oxidation.
Key Reactive Sites and Derivatization Potential
The dichloro substitutions at the C2 and C4 positions are the primary handles for further chemical modification. These sites are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities (amines, ethers, thioethers) to build a library of analogs for structure-activity relationship (SAR) studies.
Postulated Biological Activity: A Kinase Inhibitor Candidate
The structural resemblance of the pyrrolo[2,3-d]pyrimidine core to adenine strongly suggests that this compound is a candidate for kinase inhibition.[1] Furthermore, recent studies on 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives have identified them as highly selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. This precedent reinforces the hypothesis that the target compound could exhibit activity against CDKs or other kinase families.
Caption: Postulated mechanism of competitive ATP inhibition.
A Roadmap for Experimental Evaluation
To validate the therapeutic potential of this compound, a systematic and rigorous experimental evaluation is necessary. The following protocols provide a comprehensive framework for its initial characterization.
Physicochemical Characterization Workflow
Caption: Workflow for physicochemical characterization.
Biological Evaluation: Kinase Inhibition Profiling
A tiered approach is recommended, starting with a broad screen and progressing to more focused assays.
Protocol 1: Broad Kinase Panel Screening
-
Objective: To identify the primary kinase targets of the compound.
-
Methodology: Utilize a commercial kinase panel (e.g., Eurofins, Reaction Biology) to screen the compound at a fixed concentration (typically 1-10 µM) against a large number of kinases (e.g., >400).
-
Data Analysis: Results are typically reported as percent inhibition relative to a control. "Hits" are identified as kinases inhibited above a certain threshold (e.g., >50% inhibition).
Protocol 2: IC₅₀ Determination for "Hit" Kinases
-
Objective: To determine the potency of the compound against the identified kinase targets.
-
Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.[7][8]
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction: In a 384-well plate, add the serially diluted compound. Add the kinase enzyme and incubate briefly to allow for binding. Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[7]
Protocol 3: Cellular Target Engagement & Antiproliferative Assays
-
Objective: To confirm that the compound inhibits the target kinase in a cellular context and to assess its effect on cancer cell growth.
-
Methodology:
-
Cell Line Selection: Choose cancer cell lines known to be dependent on the "hit" kinase for survival and proliferation.
-
Target Engagement Assay: Use methods like Western Blot to measure the phosphorylation of the kinase's downstream substrate. A reduction in phosphorylation in compound-treated cells indicates target engagement.
-
Antiproliferative Assay: Treat the selected cell lines with a serial dilution of the compound for 72 hours. Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
Conclusion and Future Directions
This compound stands as a promising, yet largely unexplored, chemical entity. Its structural features, rooted in the well-validated pyrrolo[2,3-d]pyrimidine scaffold, strongly suggest its potential as a kinase inhibitor. The synthetic and evaluative frameworks presented in this guide provide a clear and actionable path for its characterization. Future work should focus on executing the proposed synthesis, confirming its structure, and undertaking the systematic biological evaluation outlined. The resulting SAR data from derivatization at the C2 and C4 positions will be invaluable in optimizing this scaffold into a potent and selective lead for further preclinical development.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in a variety of therapeutic agents, and the title compound serves as a crucial building block for the synthesis of more complex drug candidates. This document will delve into the strategic considerations for its synthesis, detailing the most plausible reaction pathways, step-by-step experimental protocols, and the underlying chemical principles.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged structure in drug discovery. Its derivatives have demonstrated a wide range of biological activities, including but not limited to, inhibition of various kinases, antiviral effects, and anticancer properties. The specific substitution pattern of this compound, featuring reactive chloro groups at the 2 and 4 positions and a lactam moiety within the pyrrole ring, makes it a versatile intermediate for the introduction of diverse functional groups, enabling the exploration of extensive chemical space in the development of novel therapeutics.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of this compound presents a unique challenge in selectively introducing the desired functionalities onto the bicyclic core. A logical retrosynthetic analysis suggests two primary approaches:
-
Pathway A: Construction of the Pyrrolo[2,3-d]pyrimidine Core followed by Chlorination. This is the most documented and plausible approach, typically starting from a substituted pyrimidine.
-
Pathway B: Pre-formation of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (diazaoxindole) scaffold followed by chlorination. This approach is conceptually straightforward but less substantiated in the current literature for this specific dichlorination.
This guide will primarily focus on Pathway A, as it is supported by a greater body of evidence.
Primary Synthesis Pathway: From 6-Aminouracil to the Target Compound
The most viable and well-documented synthetic route commences with the readily available and cost-effective starting material, 6-aminouracil. This pathway involves two key transformations: the construction of the pyrrolo[2,3-d]pyrimidine ring system and subsequent chlorination.
Step 1: Cyclization of 6-Aminouracil with Chloroacetaldehyde
The initial step involves the condensation of 6-aminouracil with chloroacetaldehyde to form the bicyclic intermediate, 1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4,6-trione. This reaction proceeds via an initial nucleophilic attack of the amino group of 6-aminouracil on the aldehyde, followed by an intramolecular cyclization.
Caption: Formation of the Pyrrolo[2,3-d]pyrimidine Core
Detailed Experimental Protocol: Synthesis of 1,7-Dihydropyrrolo[2,3-d]pyrimidine-2,4,6-trione
-
Reaction Setup: To a solution of 6-aminouracil (1.0 eq.) in a suitable solvent such as water or a mixture of water and an organic co-solvent, add chloroacetaldehyde (1.1-1.5 eq.).
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 50 to 100 °C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is then washed with water and a suitable organic solvent (e.g., ethanol or acetone) to remove any unreacted starting materials and byproducts. The product is then dried under vacuum to yield 1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4,6-trione.
Step 2: Chlorination of the Pyrrolo[2,3-d]pyrimidine Core
The second crucial step is the chlorination of the trione intermediate to yield the target molecule, this compound. This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction likely proceeds through the formation of a Vilsmeier-Haack type intermediate, converting the amide functionalities at the 2 and 4 positions into their corresponding chloro-derivatives. It is critical to control the reaction conditions to achieve selective dichlorination while preserving the 6-oxo functionality.
Caption: Chlorination of the Pyrrolo[2,3-d]pyrimidine Core
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A mixture of 1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4,6-trione (1.0 eq.) and phosphorus oxychloride (5-10 eq.) is prepared in a reaction vessel equipped with a reflux condenser and a gas scrubber to neutralize the evolved HCl gas. The use of a co-solvent such as N,N-dimethylaniline or N,N-diethylaniline can be employed to facilitate the reaction and act as a scavenger for the generated acid.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 100-110 °C) and maintained at this temperature for several hours. The reaction progress should be carefully monitored by TLC or HPLC.
-
Work-up and Isolation: After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Alternative Synthetic Considerations
While the primary pathway described above is the most established, other synthetic strategies could be envisioned.
Direct Chlorination of the Diazaoxindole Scaffold
An alternative approach would involve the direct chlorination of the pre-synthesized 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (diazaoxindole) core. However, the selective dichlorination at the 2 and 4 positions of this scaffold is not well-documented and may present challenges in terms of regioselectivity and reactivity.
Data Summary and Comparison
| Parameter | Pathway A: From 6-Aminouracil |
| Starting Material | 6-Aminouracil, Chloroacetaldehyde |
| Key Intermediates | 1,7-Dihydropyrrolo[2,3-d]pyrimidine-2,4,6-trione |
| Reagents | Phosphorus oxychloride |
| Overall Yield | Moderate to Good (literature dependent) |
| Advantages | Readily available starting materials, well-established initial cyclization. |
| Challenges | Control of chlorination to achieve the desired product, handling of corrosive reagents. |
Conclusion
The synthesis of this compound is a multi-step process that is most reliably achieved through the cyclization of 6-aminouracil with chloroacetaldehyde, followed by a carefully controlled chlorination using phosphorus oxychloride. This technical guide provides a robust framework for researchers and drug development professionals to approach the synthesis of this valuable heterocyclic intermediate. The provided protocols, grounded in established chemical principles, offer a solid starting point for the practical execution of this synthesis. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
CAS number 1520452-96-3 properties and uses
An In-Depth Technical Guide to Nemtabrutinib (MK-1026): A Novel Reversible BTK Inhibitor
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Nemtabrutinib (MK-1026), a next-generation, orally bioavailable, reversible inhibitor of Bruton's tyrosine kinase (BTK). Developed to address the challenges of acquired resistance to covalent BTK inhibitors, Nemtabrutinib is currently in late-stage clinical development for the treatment of various B-cell malignancies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, mechanism of action, and applications.
Introduction: A New Frontier in BTK Inhibition
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia.[1] First-generation inhibitors, such as ibrutinib, form a covalent bond with a cysteine residue (C481) in the active site of BTK, leading to irreversible inhibition. While highly effective, a significant clinical challenge has emerged in the form of acquired resistance, most commonly through mutations at the C481 binding site (e.g., C481S).[2]
Nemtabrutinib (also known as MK-1026 and formerly ARQ 531) represents a strategic evolution in BTK inhibitor design.[3][4] It is a non-covalent, reversible inhibitor that does not rely on binding to the C481 residue.[5] This fundamental difference in its mechanism of action allows Nemtabrutinib to effectively inhibit both wild-type BTK and its C481S mutant form, offering a promising therapeutic option for patients who have developed resistance to covalent inhibitors.[1][5] Currently under development by Merck, Nemtabrutinib is being evaluated in numerous clinical trials, including pivotal Phase 3 studies, for various hematologic malignancies.[4][6][7][8]
Physicochemical and Pharmacological Properties
Nemtabrutinib is a small molecule drug with properties optimized for oral administration and potent kinase inhibition. A summary of its key characteristics is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (2-chloro-4-phenoxyphenyl)-(4-{[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone | [8] |
| Synonyms | MK-1026, ARQ 531 | [3][8] |
| Molecular Formula | C₂₅H₂₃ClN₄O₄ | [8][9] |
| Molecular Weight | 478.9 g/mol | [8][9] |
| CAS Number | 2095393-15-8 | [8] |
| Mechanism of Action | Reversible, non-covalent, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK). | [1][2] |
| Administration | Oral, once daily.[3] | [3] |
| Metabolism | Primarily metabolized in the liver via the cytochrome P450 enzyme CYP3A4.[2] | [2] |
| Elimination | Primarily through hepatic metabolism and excretion in feces, with a minor portion excreted in urine.[2] | [2] |
| Protein Binding | High plasma protein binding, mainly to serum albumin.[2] | [2] |
| Target Selectivity | Inhibits wild-type BTK, C481S-mutant BTK, and other kinases in the Tec and Src families (e.g., LYN, MEK1).[1][2][10] | [1][2][10] |
| In Vitro Potency (IC₅₀) | WT-BTK: 0.85 nMC481S-BTK: 0.39 nM | [10] |
Mechanism of Action and Signaling Pathway
Nemtabrutinib exerts its therapeutic effect by inhibiting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[11] This pathway is essential for the proliferation, survival, and differentiation of B-lymphocytes. In many B-cell malignancies, the BCR pathway is constitutively active, driving uncontrolled cancer cell growth.[11]
Upon binding of an antigen to the B-cell receptor, a signaling cascade is initiated. This involves the activation of several kinases, including LYN and SYK, which then phosphorylate and activate BTK. Activated BTK, in turn, activates downstream effectors like phospholipase C gamma 2 (PLCγ2), leading to a cascade of events that promote cell survival and proliferation through transcription factors such as NF-κB.
Nemtabrutinib, by reversibly binding to the ATP-binding pocket of BTK, prevents its activation and disrupts this entire downstream signaling cascade.[5][11] This leads to the inhibition of malignant B-cell growth and induces apoptosis (programmed cell death).[11] A key advantage of Nemtabrutinib is its ability to inhibit BTK even when the C481S mutation is present, a common mechanism of resistance to irreversible inhibitors.[1][5] Furthermore, its inhibitory activity against other kinases like LYN and MEK1 may contribute to its efficacy, particularly in cancer cells with mutations downstream of BTK, such as in PLCγ2.[1]
Caption: Nemtabrutinib inhibits the BTK signaling pathway.
Preclinical and Clinical Applications
Nemtabrutinib is being investigated for the treatment of a wide range of B-cell malignancies.[3] Clinical trials have demonstrated its potential in patients with relapsed or refractory cancers, including those who have failed prior therapies with covalent BTK inhibitors.[1][12]
Key Therapeutic Areas:
-
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL): This is a primary indication for Nemtabrutinib.[6][11] Phase 1/2 studies have shown high efficacy rates in patients with relapsed/refractory CLL, including those with BTK mutations.[1][12] Ongoing Phase 3 trials are comparing Nemtabrutinib head-to-head with standard-of-care treatments like ibrutinib and acalabrutinib in both first-line and relapsed/refractory settings.[4][7][13]
-
Non-Hodgkin Lymphoma (NHL): Nemtabrutinib has shown promise in various subtypes of NHL.[2]
-
Waldenström Macroglobulinemia (WM): This is another B-cell malignancy where BTK inhibition is a validated therapeutic strategy, and Nemtabrutinib is under investigation.[1]
In a first-in-human trial, Nemtabrutinib was effective in approximately 75% of patients with CLL at an optimal dose of 65 mg, with most patients experiencing disease-free survival for at least 16 months without severe side effects.[12] The safety profile has been found to be manageable, with most adverse events being low-grade.[1]
Experimental Protocol: In Vitro BTK Kinase Activity Assay
To evaluate the inhibitory potential of Nemtabrutinib on BTK activity, a biochemical kinase assay can be performed. This protocol provides a general framework; specific concentrations and reagents may need optimization.
Objective: To determine the IC₅₀ value of Nemtabrutinib for wild-type and C481S-mutant BTK.
Materials:
-
Recombinant human BTK enzyme (wild-type and C481S mutant)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., poly-Glu,Tyr 4:1)
-
Nemtabrutinib (serial dilutions)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader (luminometer)
Methodology:
-
Compound Preparation: Prepare a serial dilution of Nemtabrutinib in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase buffer
-
Nemtabrutinib dilution or DMSO (vehicle control)
-
BTK enzyme (wild-type or C481S mutant)
-
Incubate for 10-15 minutes at room temperature to allow compound binding.
-
-
Initiate Kinase Reaction: Add the ATP/substrate mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Develop Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a light signal. Incubate in the dark.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data with respect to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of Nemtabrutinib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro BTK kinase inhibition assay.
Synthesis Overview
The synthesis of Nemtabrutinib is a multi-step process. A published approach involves the coupling of three key building blocks.[15] A simplified, conceptual overview describes the reaction of a pyrrolo[2,3-d]pyrimidine intermediate (NEMT-001) with methyl 2-chloro-4-phenoxybenzoate (NEMT-002) to form a ketone intermediate (NEMT-003). This ketone is then reacted with an amine (NEMT-004) to yield the final Nemtabrutinib product.[16] The manufacturing process for key fragments has been optimized for large-scale, sustainable production.[15][17] The CAS number 1520452-96-3 corresponds to 2,4-Dichloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, a potential starting material or intermediate in the synthetic route.[18][19][20][21][22]
Conclusion
Nemtabrutinib is a highly promising, next-generation BTK inhibitor with a distinct, reversible mechanism of action. Its ability to potently inhibit both wild-type and C481S-mutant BTK addresses a critical unmet need for patients with B-cell malignancies who have developed resistance to covalent inhibitors. With a manageable safety profile and demonstrated efficacy in heavily pretreated patient populations, Nemtabrutinib is poised to become a significant addition to the therapeutic armamentarium against CLL, NHL, and other hematologic cancers.[2] Ongoing Phase 3 trials will further clarify its role and potential to reshape the standard of care for these challenging diseases.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. isci.info [isci.info]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Facebook [cancer.gov]
- 6. Facebook [cancer.gov]
- 7. A Study of Nemtabrutinib vs Chemoimmunotherapy for Participants With Previously Untreated Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma Without TP53 Aberrations - MSD [msdclinicaltrials.com]
- 8. Nemtabrutinib - Wikipedia [en.wikipedia.org]
- 9. Nemtabrutinib | C25H23ClN4O4 | CID 129045720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What is Nemtabrutinib used for? [synapse.patsnap.com]
- 12. Nemtabrutinib May Provide Benefit in Patients With Relapsed Hematologic Malignancies - The ASCO Post [ascopost.com]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]
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- 18. 1520452-96-3 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one AKSci 4014DZ [aksci.com]
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The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core for Biologically Active Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-d]pyrimidine core, a structural isostere of the natural purine ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structure allows it to mimic adenosine triphosphate (ATP), the universal energy currency of the cell, enabling it to effectively compete for the ATP-binding sites of numerous enzymes, particularly kinases.[1][2] This inherent characteristic has led to the development of a diverse array of potent therapeutic agents. This guide delves into the significant biological activities of pyrrolo[2,3-d]pyrimidine derivatives, focusing on their mechanisms of action, key therapeutic targets, structure-activity relationships, and the experimental protocols used to validate their function. From potent kinase inhibitors in oncology and immunology to novel antiviral and antimicrobial agents, this scaffold continues to be a fertile ground for drug discovery.[1][3]
Introduction: A Scaffold of Significance
The pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a heterocyclic aromatic compound where a pyrrole ring is fused to a pyrimidine ring. The critical difference from its biological counterpart, purine, is the replacement of the nitrogen atom at position 7 with a carbon atom.[4][5] This seemingly minor alteration has profound implications:
-
Enhanced Electron Density: The carbon substitution makes the five-membered pyrrole ring more electron-rich compared to the imidazole ring in purines.[4]
-
New Substitution Vector: It introduces a new position (C7) for chemical modification, allowing for the exploration of chemical space not accessible with the purine scaffold.[4]
-
ATP Mimicry: The overall architecture strongly resembles adenine, the nucleobase in ATP. This allows derivatives to act as competitive inhibitors for a vast family of enzymes that utilize ATP, most notably protein kinases.[1][2]
These features have established the pyrrolo[2,3-d]pyrimidine core as a cornerstone in the design of targeted therapies, leading to clinically successful drugs and a multitude of candidates in various stages of development.
Key Biological Activities and Therapeutic Targets
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has been exploited to target a wide range of diseases.
Oncology: Targeting Uncontrolled Proliferation
In cancer, uncontrolled cell growth is often driven by aberrant kinase signaling. Pyrrolo[2,3-d]pyrimidine derivatives have emerged as potent kinase inhibitors, effectively shutting down these pro-survival pathways.[2][6]
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers in non-small cell lung cancer (NSCLC). Derivatives of this scaffold have been developed as covalent inhibitors that show high potency and selectivity for mutant forms of EGFR, such as the T790M mutation, which confers resistance to earlier generations of inhibitors.[7][8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can block angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[8][9]
-
Janus Kinases (JAKs): As detailed in the next section, JAKs are also implicated in myeloproliferative neoplasms, and inhibitors have shown clinical efficacy.
-
Other Oncogenic Kinases: This scaffold has been successfully used to develop inhibitors for a wide range of other cancer-relevant kinases, including RET kinase, p21-activated kinase 4 (PAK4), and Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.[10][11][12]
These compounds often induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[6][13] For example, certain derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and Caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.[6]
Inflammatory and Autoimmune Diseases: Modulating the Immune Response
Perhaps the most significant clinical success for this scaffold has been in the treatment of autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[14] This is primarily achieved through the inhibition of the Janus Kinase (JAK) family.
Mechanism of Action: JAK-STAT Pathway Inhibition
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines that drive inflammation.
-
Cytokine Binding: A cytokine binds to its receptor on the cell surface.
-
JAK Activation: This binding brings associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[14][15]
-
STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[16] The JAKs then phosphorylate the STATs.
-
Nuclear Translocation & Gene Expression: Phosphorylated STATs form dimers, translocate into the nucleus, and bind to DNA to regulate the expression of genes involved in inflammation and immune response.[14]
Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, such as Tofacitinib (Xeljanz®) , act as ATP-competitive inhibitors, blocking the catalytic activity of JAKs (primarily JAK1 and JAK3).[14][16] This prevents the phosphorylation of STATs, effectively disrupting the signaling cascade and reducing the production of inflammatory mediators.[17][18]
Diagram: The JAK-STAT Signaling Pathway and Tofacitinib Inhibition
Caption: Mechanism of JAK-STAT inhibition by Tofacitinib.
Antiviral Activity
As nucleoside analogues, certain pyrrolo[2,3-d]pyrimidine derivatives exhibit significant antiviral properties.[4] They can be processed by cellular or viral enzymes into their triphosphate forms, which then interfere with viral replication.
Mechanism of Action: The primary mechanism is the inhibition of viral DNA or RNA polymerases.[19] After being converted to the triphosphate form, these analogues are incorporated into the growing viral nucleic acid chain, causing chain termination because they lack the necessary 3'-hydroxyl group for further elongation.
Key Viral Targets:
-
Human Cytomegalovirus (HCMV): Several arabinosyl and deoxyribosyl derivatives, such as ara-tubercidin and ara-sangivamycin, have shown potent activity against HCMV by inhibiting viral DNA synthesis.[19][20]
-
Hepatitis C Virus (HCV): Sugar-modified ribonucleosides based on this scaffold have been developed as strong anti-HCV agents.[5]
-
Herpes Simplex Virus (HSV): While generally less potent against HSV than HCMV, some derivatives do show inhibitory activity against HSV DNA polymerase.[19]
Antimicrobial Activity
The scaffold has also been investigated for its antibacterial and antifungal properties, representing a promising avenue for combating antimicrobial resistance.[3][21] While the exact mechanisms are still under broad investigation, they are thought to interfere with essential metabolic pathways in bacteria and fungi. Studies have demonstrated activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.[21]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring system. Understanding these Structure-Activity Relationships (SAR) is crucial for rational drug design.
-
Position 4 (C4): This is a key interaction point. An amino group at C4, often substituted with various aryl or alkyl groups, is critical for binding to the hinge region of the kinase ATP-binding pocket. This interaction mimics the hydrogen bonding of the adenine core of ATP.[22]
-
Position 5 (C5): Modifications at this position can influence selectivity and potency. Introducing small, flexible groups can optimize interactions within the ribose-binding pocket of kinases.
-
Position 7 (N7 of the pyrrole ring): Attaching side chains at this position can extend into the solvent-exposed region of the active site. This position is often used to attach groups that improve pharmacokinetic properties, such as solubility and metabolic stability, or to introduce moieties that can form additional interactions to enhance binding affinity.[23]
Diagram: Key SAR Positions on the Pyrrolo[2,3-d]pyrimidine Core
Caption: Key positions for substitution on the scaffold.
Experimental Protocols for Activity Assessment
Validating the biological activity of newly synthesized derivatives requires robust and reproducible assays. The following are standard, self-validating protocols used in the field.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines a compound's ability to inhibit a specific kinase by measuring the amount of ATP remaining after the kinase reaction. Less kinase activity results in more ATP remaining, producing a stronger light signal.
Causality: The choice of a luminescence-based ATP detection method (like Promega's ADP-Glo™) provides a highly sensitive and robust readout. The amount of ADP produced is directly proportional to kinase activity, which is then converted back to ATP for detection.[24] Setting the initial ATP concentration near the Michaelis constant (Km) for the specific kinase ensures that the assay is sensitive to competitive inhibitors.[25]
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well assay plate. Include controls: vehicle (DMSO only) for 0% inhibition and a known potent inhibitor for 100% inhibition.
-
Kinase/Buffer Addition: Add the kinase enzyme diluted in assay buffer to all wells.[26]
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes. This allows the compound to bind to the kinase before the reaction starts.[26]
-
Reaction Initiation: Add a mixture of the kinase-specific substrate and ATP (at a pre-determined concentration, e.g., the Km value) to all wells to start the reaction.[27]
-
Kinase Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[26]
-
Reaction Termination: Add ADP-Glo™ Reagent, which stops the kinase reaction and depletes the remaining ATP.[24]
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated during the reaction back into ATP and provides luciferase/luciferin to generate a light signal.[24]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: The luminescence signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: Cell Viability/Cytotoxicity Assay (MTT-Based)
This protocol assesses the effect of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[28]
Causality: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals.[29][30] The amount of formazan produced is directly proportional to the number of viable cells.[31] This provides a robust system to quantify the cytotoxic or cytostatic effects of the pyrrolo[2,3-d]pyrimidine derivatives on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[32]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[32]
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C.[32]
-
MTT Addition: Remove the media and add a fresh solution of serum-free media containing MTT (e.g., 0.5 mg/mL final concentration) to each well.[33]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[29]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.[30]
-
Data Acquisition: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[30]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Directions
The pyrrolo[2,3-d]pyrimidine scaffold is a validated and highly successful core structure in modern drug discovery. Its inherent ability to mimic ATP makes it an ideal starting point for the design of potent kinase inhibitors, leading to breakthrough therapies in oncology and immunology.[1][2] Furthermore, its utility as a nucleoside analogue continues to yield promising antiviral agents.[4]
Future research will likely focus on:
-
Enhanced Selectivity: Designing derivatives that can distinguish between highly homologous kinase family members to reduce off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing next-generation compounds that are active against drug-resistant mutations, a significant challenge in targeted cancer therapy.[7]
-
Novel Targets: Exploring the application of this scaffold to inhibit other classes of ATP-dependent enzymes beyond kinases.
-
Targeted Delivery: Conjugating these potent molecules to delivery systems that can concentrate the drug at the site of disease, further enhancing efficacy and minimizing systemic toxicity.
The continued exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core, guided by a deep understanding of its biological mechanisms and structure-activity relationships, promises to deliver the next generation of targeted therapeutics.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
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- 11. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Therapeutic Targeting of Dichloropyrrolopyrimidinones and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolopyrimidine scaffold, a privileged structure in medicinal chemistry, represents a versatile core for the development of targeted therapeutic agents. This guide provides a comprehensive technical overview of the known and potential biological targets of dichloropyrrolopyrimidinones and related derivatives. We synthesize current preclinical and discovery-phase data to illuminate the primary therapeutic avenues for this compound class, focusing on oncology, virology, and inflammatory diseases. Key molecular targets, including a range of protein kinases (CDKs, PAK4, EGFR), viral enzymes (e.g., SARS-CoV-2 Mac1), and inflammatory mediators (MMP-9, COX2), are discussed in detail. Furthermore, this document outlines robust, field-proven methodologies for the identification and validation of novel small molecule targets, providing scientists with the necessary protocols to advance their own discovery programs. The narrative emphasizes the causal logic behind experimental design and the principles of self-validating protocols, ensuring scientific integrity and reproducibility.
Introduction to the Pyrrolopyrimidine Scaffold
Pyrrolopyrimidines are nitrogen-fused heterocyclic compounds that effectively mimic the structure of purine nucleobases.[1] This structural analogy allows them to interact with a wide array of biological targets, particularly the ATP-binding sites of enzymes like kinases.[1][2] The core structure can be readily modified with various substituents, including chlorine atoms (as in dichloropyrrolopyrimidinones), to precisely tune the molecule's steric and electronic properties. This chemical tractability enables the optimization of potency, selectivity, and pharmacokinetic profiles, making the scaffold a highly valuable starting point for drug discovery programs.[1] The ability of these compounds to engage in multiple non-covalent interactions—such as hydrogen bonding, π-stacking, and hydrophobic effects—underpins their capacity to bind with high affinity to diverse biological targets.[1]
Principal Therapeutic Targets and Mechanisms of Action
Research has revealed that derivatives of the pyrrolopyrimidine scaffold exert their biological effects by modulating the activity of key proteins involved in pathological processes. The primary targets identified to date fall into three main categories: protein kinases, viral proteins, and enzymes driving inflammation and tissue remodeling.
Protein Kinases in Oncology
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a major focus for targeted therapy.[3] Pyrrolopyrimidine derivatives have demonstrated potent inhibitory activity against several clinically relevant kinases.
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their overactivity is common in cancer.[4] Specific pyrrolo[2,3-d]pyrimidin-6-one derivatives have been developed as highly selective inhibitors of CDK2.[5] The therapeutic rationale is that inhibiting CDK2 could be effective in patients who have developed resistance to first-line CDK4/6 inhibitors, a common clinical challenge.[5] The development of selective CDK2 inhibitors aims to minimize toxicities associated with pan-CDK inhibition, such as those targeting CDK1.[5]
-
p21-Activated Kinase 4 (PAK4): PAK4 is implicated in tumor growth, metastasis, and resistance to therapy. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were identified as ATP-competitive inhibitors of PAK4.[2] Molecular dynamics simulations have shown that these inhibitors bind within the cleft between the two kinase lobes, interacting with key regions like the hinge, the P-loop, and the catalytic loop to block ATP binding and subsequent phosphorylation activity.[2]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose hyperactivity drives several cancers. The pyrrolopyrimidine scaffold is recognized for its potent EGFR-TK inhibitory activity, with some compounds showing inhibitory concentrations (IC50) in the low nanomolar range, superior to the standard-of-care drug erlotinib.[1]
}
Figure 1: Generalized kinase inhibition pathway by pyrrolopyrimidine derivatives.
Viral Proteins and Entry Mechanisms
The structural diversity of pyrrolopyrimidines has enabled the discovery of compounds with significant antiviral properties, targeting both viral enzymes and host-cell factors.
-
Coronavirus Mac1 Protein: The macrodomain (Mac1) of SARS-CoV-2 is an enzyme essential for the virus's ability to counteract the host's innate immune response. A series of pyrrolo-pyrimidine-based esters were identified as inhibitors of the SARS-CoV-2 Mac1 protein, subsequently demonstrating the ability to repress coronavirus replication in cell culture models.[6] This represents a direct-acting antiviral mechanism.
-
Viral Polymerases: In a study targeting gastroenteric viruses, novel pyrrolopyrimidine derivatives showed significant antiviral activity against Rotavirus and Coxsackievirus B4.[7] Molecular docking studies suggested that these compounds likely act by inhibiting the viral RNA-dependent RNA polymerase enzymes, a critical component of the viral replication machinery.[7]
-
Host-Cell Receptors: Some pyrimidine derivatives have been shown to inhibit viral entry by targeting host factors. One compound was found to block the replication of several viruses, including HIV, by binding to heparan sulfate proteoglycans (HSPG) on the host cell surface, thereby preventing the initial attachment of the virus.[8]
Enzymes in Inflammation and Cancer Metastasis
Beyond kinases, pyrrolopyrimidines can target other enzyme classes involved in disease pathology.
-
Matrix Metalloproteinase-9 (MMP-9): MMP-9 is an enzyme that degrades the extracellular matrix, playing a key role in cancer cell invasion and metastasis. A specific pyrrolopyrimidine derivative was shown to be cytotoxic to MCF-7 breast cancer cells and to significantly reduce MMP-9 activity.[9] The proposed mechanism involves the induction of apoptosis and an increase in reactive oxygen species (ROS), with molecular docking supporting direct binding to the MMP-9 active site.[9]
-
Cyclooxygenase-2 (COX-2) & Toll-like Receptors (TLRs): In the context of inflammation, certain pyrrolopyrimidine derivatives have been investigated as anti-inflammatory and antioxidant agents.[10] Molecular modeling suggests these compounds may act as anti-COX2 agents and also fit well within the binding sites of Toll-like receptors 2 and 4 (TLR2/4), which are key mediators of the innate immune response.[10]
Methodologies for Target Identification and Validation
Identifying the specific molecular target of a novel bioactive compound is a critical step in drug discovery.[11] A multi-faceted approach combining direct biochemical methods with cell-based assays is essential for robust target identification and validation.[12]
}
Figure 2: Integrated workflow for small molecule target identification and validation.
Protocol: Target Identification via Affinity Chromatography-Mass Spectrometry
This method uses an immobilized version of the bioactive small molecule to "fish" for its binding partners in a complex protein mixture, such as a cell lysate.[11][13]
Causality: This direct biochemical approach is chosen to physically isolate proteins that have a direct binding affinity for the compound of interest, providing strong evidence for a physical interaction.
Methodology:
-
Probe Synthesis: Covalently attach a linker arm to a position on the dichloropyrrolopyrimidinone that is non-essential for its biological activity. The linker is then conjugated to a solid support, such as agarose beads.[11][14]
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues relevant to the compound's observed phenotype.
-
Affinity Capture: Incubate the bead-conjugated compound with the cell lysate to allow for the formation of protein-compound complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins. A parallel control experiment using beads without the compound is critical.
-
Elution: Elute the specifically bound proteins from the beads, often by using a denaturing buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique protein bands (absent in the control lane) using mass spectrometry (LC-MS/MS).[11]
Protocol: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method used to verify that a compound binds to its putative target within the complex environment of an intact cell.[14]
Causality: The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14] This assay is crucial for confirming that the drug can access and engage its target in situ.
Methodology:
-
Cell Treatment: Treat intact cells with the dichloropyrrolopyrimidinone compound at various concentrations. A vehicle-only (e.g., DMSO) control is essential.
-
Heating: Heat the treated cell suspensions across a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation.
-
Protein Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A successful engagement is indicated by a rightward shift in the melting curve for the compound-treated samples compared to the control, signifying thermal stabilization.
Protocol: Target Validation via an In Vitro Kinase Assay
Once a kinase is identified and engagement is confirmed, its functional inhibition must be validated using a purified, recombinant enzyme system.
Causality: This biochemical assay directly measures the compound's effect on the catalytic activity of the isolated target protein, confirming that the binding event leads to functional modulation and allowing for the determination of potency (e.g., IC50).[15]
Methodology:
-
Reaction Setup: In a multi-well plate, combine the purified recombinant kinase (e.g., CDK2/Cyclin E), a specific peptide substrate, and ATP.
-
Inhibitor Titration: Add the dichloropyrrolopyrimidinone derivative to the wells across a range of concentrations (e.g., 10-point serial dilution).
-
Kinase Reaction: Initiate the phosphorylation reaction by adding ATP and incubate for a set time at the optimal temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include luminescence-based assays that measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 1: Summary of Potential Therapeutic Targets and Reported Activities
| Target Class | Specific Target | Therapeutic Indication | Reported Activity / Mechanism |
| Protein Kinase | CDK2 | Cancer (e.g., post-CDK4/6i) | Selective inhibition, cell cycle arrest[5] |
| PAK4 | Cancer | ATP-competitive inhibition[2] | |
| EGFR | Cancer (e.g., Glioma) | Potent tyrosine kinase inhibition[1] | |
| Viral Protein | SARS-CoV-2 Mac1 | COVID-19 | Enzyme inhibition, replication repression[6] |
| Viral Polymerases | Gastroenteritis | Inhibition of Rotavirus/Coxsackievirus replication[7] | |
| Other Enzymes | MMP-9 | Cancer Metastasis | Direct inhibition, induction of apoptosis[9] |
| COX-2 | Inflammation | Putative inhibition based on molecular modeling[10] |
Future Directions and Therapeutic Potential
The dichloropyrrolopyrimidinone scaffold and its relatives continue to be a fertile ground for drug discovery. The primary challenge and opportunity lie in achieving greater target selectivity to enhance the therapeutic window and minimize off-target effects.[5] Future research should focus on:
-
Kinome-wide Profiling: Systematically screening potent compounds against a broad panel of kinases to fully understand their selectivity profile.
-
Structure-Based Drug Design: Utilizing X-ray crystallography or cryo-EM to solve the structures of compounds bound to their targets, enabling rational design of next-generation inhibitors with improved affinity and selectivity.[16]
-
Combination Therapies: Exploring the synergistic potential of pyrrolopyrimidine-based inhibitors with other targeted agents or standard-of-care chemotherapies.[17]
-
Exploration of New Targets: Applying the unbiased target identification methods described herein to compounds with interesting phenotypic effects but unknown mechanisms of action.
References
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- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 5. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a series of pyrrolo-pyrimidine-based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
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- 14. researchgate.net [researchgate.net]
- 15. Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 17. Dipyridamole enhances the anti-cancer ability of aspirin against colorectal cancer by inducing apoptosis in an unfolded protein response-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Predictive Spectroscopic and Structural Analysis of 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The pyrrolo[2,3-d]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The specific derivative, 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, represents a valuable, yet under-documented, building block for drug discovery. Its unique combination of a reactive dichloropyrimidine moiety and a saturated lactam ring offers diverse avenues for synthetic elaboration. This guide provides a predictive, in-depth analysis of its expected spectroscopic signature (NMR, IR, Mass Spectrometry). In the absence of publicly available experimental spectra for this exact molecule, this document leverages established spectroscopic principles and data from closely related structural analogues to construct a reliable, predictive profile. This work is intended to empower researchers in the unambiguous identification, characterization, and quality control of this compound and its derivatives in a research and development setting.
Introduction and Molecular Architecture
The fusion of pyrimidine and pyrrole rings creates the 7-deazapurine core, a heterocyclic system of significant biological relevance. The title compound, this compound, modifies this core by saturating the pyrrole ring to form a pyrrolidinone (a five-membered lactam), while retaining the electrophilic character of the 2,4-dichloropyrimidine system. This structure is a versatile intermediate; the chlorine atoms serve as reactive handles for nucleophilic substitution, while the lactam and adjacent secondary amine offer sites for further functionalization.
Given the absence of published experimental data, a predictive approach is essential for scientists working with this molecule. This guide establishes a foundational spectroscopic framework, explaining the causality behind the predicted spectral features to ensure researchers can confidently identify this molecular signature.
Structural Breakdown and Atom Numbering
To facilitate a clear discussion of the spectroscopic data, the standard IUPAC numbering for the pyrrolo[2,3-d]pyrimidine core is used. The structure consists of two key regions: the electron-deficient 2,4-dichloropyrimidine ring and the saturated 5,6,7-trihydro-pyrrol-6-one ring system.
Caption: Molecular structure of this compound with atom numbering.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the distinct electronic environments of the nuclei in the saturated lactam and the aromatic pyrimidine rings.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, characterized by signals from the three distinct proton environments in the saturated ring.
-
CH₂ Protons (C5): The two protons on the C5 carbon are adjacent to the electron-withdrawing carbonyl group (C6). This deshielding effect would place their signal in the range of δ 2.4-2.7 ppm . Due to coupling with the two protons on C7, this signal is predicted to appear as a triplet (J ≈ 7-8 Hz).
-
CH₂ Protons (C7): The protons on the C7 carbon are adjacent to the secondary amine (N7) and the aromatic ring system. Their chemical shift is predicted to be further downfield, around δ 3.5-3.8 ppm . This signal should also appear as a triplet (J ≈ 7-8 Hz) from coupling to the C5 protons.
-
Amine/Amide Protons (N7-H and N5-H): The molecule contains two N-H protons. The lactam N-H (position 5) and the pyrrole N-H (position 7) are expected to produce two distinct signals. In DMSO-d₆, these protons would likely appear as broad singlets, with the lactam N-H (N5) potentially around δ 7.5-8.5 ppm and the pyrrole N-H (N7) in a similar or slightly different region. Their exact chemical shift and appearance can be highly dependent on solvent, concentration, and temperature.
| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| H5 (CH₂) | 2.4 - 2.7 |
| H7 (CH₂) | 3.5 - 3.8 |
| N5-H (lactam) | 7.5 - 8.5 |
| N7-H (pyrrole) | 7.5 - 8.5 |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule.
-
Carbonyl Carbon (C6): The lactam carbonyl carbon is the most deshielded carbon, expected to resonate at δ 170-175 ppm . This is a characteristic chemical shift for a five-membered ring amide.[1]
-
Pyrimidine Carbons (C2, C4, C4a, C7a): The carbons in the dichloropyrimidine ring are significantly influenced by the electronegative chlorine and nitrogen atoms. Based on data for 2,4-dichloropyrimidine and related heterocycles, the following approximate shifts are predicted:[2][3]
-
C2 & C4: These carbons, directly attached to chlorine, will be highly deshielded, appearing in the δ 155-165 ppm range.
-
C4a & C7a: The bridgehead carbons will appear at slightly more shielded positions, likely between δ 115-155 ppm .
-
-
Methylene Carbons (C5, C7): The two sp³-hybridized carbons in the saturated ring will be the most shielded.
-
C5: Adjacent to the carbonyl, this carbon is predicted around δ 30-35 ppm .
-
C7: Adjacent to the nitrogen and the aromatic system, this carbon is predicted around δ 45-50 ppm .
-
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C6 (C=O) | 170 - 175 |
| C2, C4 (C-Cl) | 155 - 165 |
| C4a, C7a | 115 - 155 |
| C7 (CH₂) | 45 - 50 |
| C5 (CH₂) | 30 - 35 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present. The most prominent absorption bands for this molecule are predictable and serve as a key diagnostic tool.
-
N-H Stretching: Two distinct N-H stretching vibrations are expected. A sharp band around 3350-3450 cm⁻¹ corresponding to the secondary amine (N7-H) and a slightly broader band for the lactam N-H (N5-H) around 3200-3300 cm⁻¹ .
-
C-H Stretching: Aliphatic C-H stretching from the methylene groups (C5 and C7) will appear as sharp peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
-
Carbonyl (C=O) Stretching: This will be the most intense and diagnostically significant peak in the spectrum. For a five-membered lactam (γ-lactam), the C=O stretching frequency is higher than that of a linear amide due to increased ring strain. A strong, sharp absorption is predicted in the range of 1685-1715 cm⁻¹ .[4][5]
-
C=N/C=C Stretching: Aromatic ring stretching vibrations from the pyrimidine core will be present in the 1550-1620 cm⁻¹ region.
-
C-Cl Stretching: Vibrations corresponding to the carbon-chlorine bonds will appear in the fingerprint region, typically between 600-800 cm⁻¹ .
| Predicted IR Absorption Bands | ||
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N7-H | Stretch | 3350 - 3450 |
| N5-H (Lactam) | Stretch | 3200 - 3300 |
| C-H (sp³) | Stretch | 2850 - 2960 |
| C=O (Lactam) | Stretch | 1685 - 1715 |
| C=N / C=C | Aromatic Stretch | 1550 - 1620 |
| C-Cl | Stretch | 600 - 800 |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's connectivity through its fragmentation pattern.
Molecular Ion Peak
The molecular formula is C₇H₅Cl₂N₃O. The key feature of the molecular ion region will be the isotopic signature of the two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks at M, M+2, and M+4.
-
Nominal Molecular Weight: 221 g/mol
-
Predicted Isotopic Pattern:
-
M⁺ (C₇H₅³⁵Cl₂N₃O): m/z 221 (Base peak in cluster, relative intensity ~100%)
-
[M+2]⁺ (containing one ³⁷Cl): m/z 223 (Relative intensity ~65%)
-
[M+4]⁺ (containing two ³⁷Cl): m/z 225 (Relative intensity ~10%)
-
The observation of this ~9:6:1 intensity ratio is definitive proof of the presence of two chlorine atoms.[6]
Predicted Fragmentation Pathways
Electron Ionization (EI) mass spectrometry would induce fragmentation, providing structural clues. Energetically unstable molecular ions will break apart into smaller, more stable charged fragments.[7]
Caption: Predicted major fragmentation pathways for this compound.
Key Predicted Fragments:
-
Loss of a Chlorine Radical ([M-Cl]⁺): A common fragmentation for chlorinated compounds, leading to a cation at m/z 186 (and its ³⁷Cl isotope at m/z 188).
-
Loss of Carbon Monoxide ([M-CO]⁺˙): Alpha-cleavage next to the lactam nitrogen can lead to the expulsion of a neutral CO molecule, a characteristic fragmentation for cyclic amides.[8] This would result in a radical cation at m/z 193/195/197.
-
Dichloropyrimidine Cation: Cleavage of the lactam ring could produce a stable dichloropyrimidine-containing fragment.
Standardized Experimental Protocols
To ensure the generation of high-quality, reproducible data for the characterization of this or related compounds, the following self-validating protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution.
-
Instrument Setup: Utilize a ≥400 MHz NMR spectrometer. Lock and shim the instrument on the deuterated solvent signal to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A sufficient number of scans (typically >1024) will be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure sample purity before mass analysis.
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms are readily protonated.
-
Mass Analysis: Acquire full scan data over a mass range of m/z 50-500 on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm the exact mass and isotopic pattern of the molecular ion [M+H]⁺.
-
Fragmentation (MS/MS): Perform a tandem MS experiment by isolating the [M+H]⁺ ion (m/z 222/224/226) and subjecting it to Collision-Induced Dissociation (CID) to obtain fragmentation data for structural confirmation.
Conclusion
This guide presents a comprehensive, predictive spectroscopic profile for this compound. By synthesizing data from analogous structures and applying fundamental spectroscopic principles, we have established an authoritative framework for the identification and characterization of this important synthetic intermediate. The predicted NMR chemical shifts, key IR absorption frequencies, and mass spectrometric isotopic patterns and fragments provide a robust, multi-faceted signature. Researchers and drug development professionals can use this guide to accelerate their synthetic programs by providing a reliable basis for confirming the structure and purity of this versatile chemical building block.
References
- 1. 2-Pyrrolidinone(616-45-5) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. www1.udel.edu [www1.udel.edu]
- 6. savemyexams.com [savemyexams.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
An In-depth Technical Guide to the Discovery and History of 7-Deazapurine Analogs
Introduction: A Tale of a Missing Nitrogen
In the vast and intricate world of nucleoside chemistry, the purine ring system—a fusion of pyrimidine and imidazole rings—stands as a fundamental scaffold for the building blocks of life, adenine and guanine. The story of 7-deazapurine analogs begins with a subtle yet profound structural modification: the replacement of the nitrogen atom at the 7th position of the purine ring with a carbon atom. This seemingly minor change from a purine to a pyrrolo[2,3-d]pyrimidine core imparts significant alterations to the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, opening a new frontier in drug discovery and molecular biology.[1]
This guide provides a comprehensive exploration of the discovery and historical development of 7-deazapurine analogs. We will journey from their initial isolation as naturally occurring antibiotics to their synthesis in the laboratory and their evolution into indispensable tools for researchers and clinicians. We will delve into the causal relationships behind key experimental choices, examine their diverse biological activities, and provide detailed protocols for their synthesis and application, grounding our discussion in the authoritative literature that has shaped this dynamic field.
Chapter 1: The Dawn of Discovery - Nature's Blueprint
The narrative of 7-deazapurine analogs does not begin in a chemist's flask, but in the complex microbial battlegrounds of the soil. In the mid-20th century, the golden age of antibiotic discovery, scientists isolated a series of potent cytotoxic compounds from Streptomyces cultures.[1][2] These natural products were the first 7-deazapurine nucleosides to be identified, and their profound biological effects immediately captured the attention of the scientific community.
The Pioneering Trio: Tubercidin, Toyocamycin, and Sangivamycin
The first wave of discovery was led by a trio of structurally related adenosine analogs, each possessing the characteristic pyrrolo[2,3-d]pyrimidine core.
-
Tubercidin (7-deazaadenosine): Isolated in the 1950s, Tubercidin was the first of its class to be discovered. Its potent activity against Mycobacterium tuberculosis, as well as a broad range of tumor cell lines, made it a subject of intense study.[1][3][4]
-
Toyocamycin: Discovered shortly after Tubercidin, Toyocamycin is distinguished by a nitrile (-CN) group at the 7-position of the pyrrolo[2,3-d]pyrimidine ring (position 5 of the pyrrole ring).[1][3][4][5] This modification significantly influences its biological activity.
-
Sangivamycin: This analog features a carboxamide (-CONH2) group at the same position as Toyocamycin's nitrile group.[1][3][4] It is often found in the same fermentation broths as Toyocamycin and is believed to be a metabolic derivative.
The discovery of these naturally occurring antibiotics provided the first evidence that the 7-deazapurine scaffold was a "privileged structure" in medicinal chemistry—a molecular framework capable of interacting with a wide range of biological targets.[1] Their potent cytotoxic effects, however, also highlighted the primary challenge that would drive the next several decades of research: separating therapeutic activity from toxicity.[1][3]
Visualizing the Core Structure
The fundamental difference between a natural purine and its 7-deaza analog is best understood visually.
References
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief History of the Antibiotic Era: Lessons Learned and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleic acid related compounds. 51. Synthesis and biological properties of sugar-modified analogues of the nucleoside antibiotics tubercidin, toyocamycin, sangivamycin, and formycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "warhead" in a multitude of clinically successful kinase inhibitors.[1] Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor, making it a privileged core for targeting a wide range of kinases implicated in oncology and inflammatory diseases.[2][3][4] This guide provides an in-depth, technical walkthrough for conducting in silico analysis of a representative compound, 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, a derivative poised for exploration. We will navigate the essential computational workflows, from target selection and system preparation to the execution and analysis of molecular docking and molecular dynamics simulations. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel pyrrolo[2,3-d]pyrimidine-based therapeutics.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP.[3][4] This fundamental bioisosteric relationship is the key to its success. By mimicking the natural ligand of kinases, these compounds can effectively compete for the ATP-binding site, thereby inhibiting kinase activity. The versatility of this scaffold allows for strategic modifications to enhance potency, selectivity, and pharmacokinetic properties.[2] Numerous approved drugs, such as Tofacitinib and Ruxolitinib, and a plethora of candidates in clinical trials are built upon this core structure, highlighting its therapeutic importance.[1]
Computational modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these inhibitors.[2] Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how these molecules interact with their protein targets, guiding the rational design of next-generation inhibitors with improved efficacy and safety profiles.
The Computational Workflow: A Strategic Overview
A robust in silico investigation of a novel compound requires a systematic and multi-faceted approach. The workflow described herein is designed to be self-validating, where the results of one stage inform and refine the next.
Phase 1: Target Selection and Initial Docking
Target Identification and Rationale
Given that the pyrrolo[2,3-d]pyrimidine scaffold is a known kinase inhibitor, our first step is to select a relevant kinase target. For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis and a well-established target in cancer therapy. Numerous pyrrolo[2,3-d]pyrimidine derivatives have been developed as VEGFR-2 inhibitors.[5]
Data Acquisition: A suitable crystal structure of VEGFR-2 in complex with a ligand is required. The Protein Data Bank (PDB) is the primary repository for these structures.[6] A search on PDBsum, a database providing summaries and analyses of PDB structures, can aid in selecting a high-quality structure.[7][8][9][10] For this workflow, we will select a representative PDB entry, for instance, PDB ID: 3VHE .
Ligand Preparation
The 2D structure of this compound must be converted into a 3D conformation and assigned appropriate chemical properties for simulation.
Protocol: Ligand Preparation
-
2D to 3D Conversion: Use a molecular editor (e.g., MarvinSketch, ChemDraw) to draw the 2D structure and convert it to a 3D format (e.g., MOL2 or SDF).
-
Protonation State and Tautomerism: At physiological pH (7.4), the molecule can exist in different protonation states and tautomers. It is crucial to enumerate these possibilities. The lactam tautomer is generally preferred for the pyrrolo[2,3-d]pyrimidin-6-one core.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or GAFF). This removes any steric clashes and results in a low-energy starting conformation.
-
Partial Charge Calculation: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC or RESP). Accurate charge assignment is critical for electrostatic interaction calculations.
Protein Preparation
The raw PDB structure is not immediately ready for simulation. It requires careful preparation to ensure accuracy.
Protocol: Protein Preparation
-
Structure Cleaning: Remove all non-essential components from the PDB file, such as water molecules, co-solvents, and the original co-crystallized ligand.
-
Adding Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens according to the standard protonation states of amino acid residues at a defined pH (e.g., 7.4).
-
Assigning Protonation States: Pay special attention to the protonation states of histidine, aspartate, and glutamate residues, as these can significantly impact the local electrostatic environment.
-
Handling Missing Residues/Atoms: If the crystal structure has missing loops or side chains, these must be modeled in using tools like MODELLER or the protein preparation wizards in Schrödinger Maestro or MOE.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps, while keeping the backbone atoms fixed to preserve the experimental conformation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a computationally efficient method for generating initial binding hypotheses.
Protocol: Molecular Docking
-
Define the Binding Site: The binding site is typically defined as a grid box centered on the position of the co-crystallized ligand in the original PDB structure.
-
Docking Algorithm: Employ a reliable docking program such as AutoDock Vina, GOLD, or Glide. These programs use scoring functions to rank the predicted binding poses.
-
Pose Analysis: Analyze the top-ranked docking poses. The ideal pose should exhibit chemically sensible interactions with key residues in the active site. For kinase inhibitors, this often includes hydrogen bonds to the "hinge" region of the kinase.[1] The docking results for our target compound should be compared to the binding mode of known VEGFR-2 inhibitors.
| Interaction Type | Key VEGFR-2 Residues | Expected Contribution |
| Hydrogen Bonding | Cys919 (Hinge) | Anchors the ligand in the ATP-binding site. |
| Hydrophobic Interactions | Val848, Ala866, Val899, Leu1035 | Stabilize the ligand within the hydrophobic pocket. |
| Salt Bridge | Asp1046 | Can form an ionic interaction with a positively charged moiety on the ligand. |
Table 1: Key expected interactions within the VEGFR-2 active site.
Phase 2: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for flexibility and the presence of solvent.[11]
References
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 5. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 7. PDBsum [pdg.cnb.uam.es]
- 8. PDBsum - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. PDBsum - Database Commons [ngdc.cncb.ac.cn]
- 11. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Assessing the Homology of 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one to Known Kinase Inhibitors
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to target the ATP-binding site of protein kinases.[1][2] This guide provides a comprehensive framework for evaluating the homology of a versatile chemical intermediate, 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, to established kinase inhibitors. We will explore a multi-faceted approach, beginning with computational homology assessment and culminating in robust experimental validation strategies. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary to transform a foundational scaffold into a potent and selective kinase inhibitor.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including cell growth, proliferation, and differentiation.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them one of the most important classes of drug targets.[4][5]
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[2] This structural mimicry allows it to act as a highly effective "hinge-binder," anchoring small molecules into the ATP-binding pocket of various kinases.[1] This fundamental interaction is the basis for the success of several blockbuster drugs, including:
-
Tofacitinib (Xeljanz®): An inhibitor of Janus Kinase (JAK) 1 and 3, used to treat rheumatoid arthritis and other autoimmune diseases.[6][7][8]
-
Ruxolitinib (Jakafi®): An inhibitor of JAK1 and JAK2, approved for treating myelofibrosis and polycythemia vera.[9][10]
The subject of this guide, this compound, represents a key starting material. The two chlorine atoms at the C2 and C4 positions are reactive handles, enabling chemists to introduce diverse functional groups through cross-coupling reactions, thereby exploring a vast chemical space to achieve potency and selectivity against specific kinase targets.
Part 1: In Silico Homology and Predictive Analysis
Before committing to resource-intensive chemical synthesis and biological testing, computational methods provide a rapid and cost-effective means to assess the potential of our lead scaffold.[5] This phase focuses on quantifying structural similarity and predicting favorable binding interactions with known kinase targets.
2D Structural Similarity Assessment
The first step is to quantify the structural overlap between our dichlorinated scaffold and known kinase inhibitors. The Tanimoto coefficient is the industry-standard metric for this purpose.[11][12] It calculates similarity based on the presence or absence of predefined structural fragments, represented as a binary fingerprint.[11][13]
-
Principle: The Tanimoto coefficient (Tc) is calculated as the ratio of the number of features common to both molecules (intersection) to the total number of unique features across both (union).[12][14] A score of 1.0 indicates identical molecules, while 0.0 means no shared features.[11]
Table 1: Hypothetical Tanimoto Similarity of the Dichloro-Scaffold Core to Known Kinase Inhibitors
| Compound Name | Primary Target(s) | Tanimoto Coefficient (vs. Dichloro-Scaffold) | Interpretation |
|---|---|---|---|
| Tofacitinib | JAK1, JAK3 | 0.68 | High similarity due to shared pyrrolo[2,3-d]pyrimidine core. |
| Ruxolitinib | JAK1, JAK2 | 0.65 | High similarity, sharing the core scaffold. |
| Sunitinib | VEGFR, PDGFR | 0.45 | Moderate similarity, different core but some shared pharmacophoric features. |
| Erlotinib | EGFR | 0.35 | Low similarity, based on a quinazoline core. |
Causality: A high Tanimoto score (>0.6) against inhibitors like Tofacitinib and Ruxolitinib strongly suggests that derivatives of our scaffold are likely to target the same family of kinases (i.e., JAKs). This initial screen provides a crucial vector for our subsequent, more focused investigations.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features necessary for a specific biological interaction.[15][16] For ATP-competitive kinase inhibitors, a common pharmacophore includes hydrogen bond donors and acceptors that interact with the "hinge" region of the kinase.[17]
-
Expertise: Based on crystal structures of inhibitors like Tofacitinib bound to JAKs, we can deduce a core pharmacophore for the pyrrolo[2,3-d]pyrimidine scaffold. The key features are:
-
Hydrogen Bond Donor: The N7-H of the pyrrole ring.
-
Hydrogen Bond Acceptor: The N1 atom of the pyrimidine ring.
-
Hydrophobic/Aromatic Regions: The planar surface of the bicyclic ring system.
-
Our dichlorinated scaffold perfectly matches this essential pharmacophore, indicating it possesses the fundamental requirements for kinase hinge binding.
Predictive Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[18][19][20] It allows us to virtually "place" our compound into the ATP-binding site of a kinase and score the interaction.[19][21]
-
Trustworthiness: By using a validated docking program (e.g., AutoDock Vina, GOLD) and a high-resolution crystal structure of a relevant kinase (e.g., JAK3, PDB ID: 4Z16), we can generate a reliable hypothesis. The docking score (in kcal/mol) provides a semi-quantitative estimate of binding free energy.
Experimental Protocol: Molecular Docking
-
Receptor Preparation: Obtain the crystal structure of the target kinase (e.g., JAK3) from the Protein Data Bank. Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign appropriate charges.
-
Ligand Preparation: Generate a 3D structure of this compound. Assign charges and define rotatable bonds.
-
Grid Box Definition: Define the docking search space by creating a grid box centered on the known ATP-binding site, ensuring it encompasses the hinge region and adjacent hydrophobic pockets.
-
Docking Execution: Run the docking algorithm, allowing for flexible ligand conformations.[20]
-
Analysis: Analyze the resulting poses. The top-ranked pose should show the characteristic hinge-binding interactions (hydrogen bonds from N7-H and to N1). The docking score is compared to that of known inhibitors.
A favorable docking score and correct binding pose provide strong evidence that the scaffold is a viable starting point for developing inhibitors against the chosen kinase family.
Part 2: Experimental Validation and Development
Computational predictions must be validated through empirical testing. This section outlines a logical, self-validating workflow from chemical synthesis to cellular activity.
Chemical Synthesis Strategy
The dichloro-scaffold is a versatile intermediate. The chlorine atoms at C2 and C4 are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination). This allows for the systematic introduction of a wide array of side chains to build a library of analogs for structure-activity relationship (SAR) studies.[22]
Workflow Diagram: From Scaffold to Candidate
Caption: A streamlined workflow from computational design to experimental validation.
Biochemical Kinase Profiling
The most direct way to confirm the target hypothesis is to screen the compound against a panel of kinases.[4] This process, known as kinome profiling, provides crucial data on both on-target potency and off-target selectivity.[23][24]
-
Authoritative Grounding: Numerous commercial services (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology's HotSpot™) offer standardized, high-quality profiling using radiometric or fluorescence-based assays.[23][25][26]
Experimental Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding)
-
Reaction Setup: In a 96- or 384-well plate, combine the purified kinase enzyme, a specific peptide or protein substrate, and the test compound at various concentrations.[3]
-
Initiation: Start the reaction by adding a solution containing MgCl₂ and radiolabeled [γ-³³P]ATP.[26][27] Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Capture: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.
-
Washing: Wash the filter extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter. The signal is directly proportional to kinase activity.
-
Data Analysis: Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of kinase activity).
Table 2: Representative Kinase Profiling Data for a Hypothetical Analog (Compound X-1)
| Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK3 |
|---|---|---|
| JAK3 | 5 | 1x |
| JAK1 | 50 | 10x |
| JAK2 | 500 | 100x |
| TYK2 | 800 | 160x |
| EGFR | >10,000 | >2000x |
| SRC | >10,000 | >2000x |
Trustworthiness: This self-validating system confirms the computational hypothesis. The low nanomolar IC₅₀ against JAK3 demonstrates potent on-target activity, while the significantly higher IC₅₀ values for other kinases establish a favorable selectivity profile.
Cell-Based Target Engagement Assays
A potent biochemical inhibitor must also be effective in a complex cellular environment.[24][28] Cell-based assays confirm that the compound can penetrate the cell membrane, engage its target, and inhibit the downstream signaling pathway.[29]
-
Mechanism of Action: JAK kinases transmit signals by phosphorylating and activating Signal Transducers and Activators of Transcription (STATs).[6][8] Therefore, a functional readout for a JAK inhibitor is the reduction of phosphorylated STAT (pSTAT).
Signaling Pathway: JAK-STAT Inhibition
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. pfizermedical.com [pfizermedical.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. ptmasterguide.com [ptmasterguide.com]
- 9. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 10. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Learn Tanimoto Similarity and Molecular Comparison | Similarity, Clustering and Drug Discovery [codefinity.com]
- 12. chembl.gitbook.io [chembl.gitbook.io]
- 13. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 14. youtube.com [youtube.com]
- 15. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. kinaselogistics.com [kinaselogistics.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. inits.at [inits.at]
- 29. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application of Dichloropyrrolopyrimidinones in Cancer Cell Line Studies: A Technical Guide
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals investigating the anticancer potential of dichloropyrrolopyrimidinones. This class of heterocyclic compounds has garnered significant interest for its ability to modulate key signaling pathways implicated in cancer progression. This document offers full editorial control to present a technically sound and field-proven narrative, moving beyond a rigid template to deliver in-depth, practical insights.
Introduction to Dichloropyrrolopyrimidinones in Oncology
Pyrrolopyrimidine derivatives represent a versatile scaffold in medicinal chemistry, with numerous analogues demonstrating potent biological activities, including anticancer effects.[1][2] The incorporation of chlorine atoms into the pyrrolopyrimidine core can significantly enhance the cytotoxic potential of these compounds.[1] This guide will focus on the practical application of dichloropyrrolopyrimidinones in cancer cell line studies, using a hypothetical dichloropyrrolopyrimidinone, designated as DCPP-X , as an illustrative example.
A key mechanism of action for many pyrrolopyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[3] One such kinase of significant interest is the Spleen Tyrosine Kinase (SYK).
The Role of Spleen Tyrosine Kinase (SYK) in Cancer
SYK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in hematopoietic cells and is increasingly implicated in the pathology of solid tumors.[2][4] In B-cell malignancies, SYK is a critical component of the B-cell receptor (BCR) signaling pathway, promoting cell survival and proliferation. In some solid tumors, SYK's role is more complex, acting as either a tumor promoter or suppressor depending on the cellular context.[1] Its activation downstream of various receptors can trigger signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are central to tumor growth and immune evasion.[5][6] Therefore, inhibitors of SYK, such as some dichloropyrrolopyrimidinones, represent a promising therapeutic strategy.
Visualizing the SYK Signaling Pathway
The following diagram illustrates the central role of SYK in intracellular signaling and its potential as a therapeutic target for dichloropyrrolopyrimidinones like DCPP-X.
Caption: SYK signaling pathway and the inhibitory action of DCPP-X.
Experimental Workflow for Evaluating Dichloropyrrolopyrimidinones
A systematic in vitro evaluation is crucial to characterize the anticancer activity of a novel compound like DCPP-X. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A streamlined experimental workflow for in vitro evaluation.
Detailed Application Notes and Protocols
Part 1: Initial Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effect of the dichloropyrrolopyrimidinone across a panel of relevant cancer cell lines.
1.1. Cell Line Selection and Culture:
The choice of cell lines is critical and should be guided by the therapeutic hypothesis. For a compound targeting SYK, it is advisable to include cell lines with known reliance on SYK signaling, such as B-cell lymphoma lines (e.g., MV4-11), as well as solid tumor cell lines where SYK expression has been reported (e.g., breast cancer: MCF-7; colon cancer: HT-29).[7][8]
-
Protocol for Cell Culture:
-
Maintain cancer cell lines in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells upon reaching 80-90% confluency to maintain exponential growth.
-
1.2. Cell Viability Assessment (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]
-
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.[9]
-
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of DCPP-X in culture medium. A common starting concentration for novel compounds is in the range of 0.01 to 100 µM. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.
-
Incubation: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate the plate for a defined period, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used for background subtraction.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
-
| Cell Line | DCPP-X IC₅₀ (µM) | Positive Control (e.g., Fostamatinib) IC₅₀ (µM) |
| MV4-11 (AML) | 1.5 ± 0.2 | 0.5 ± 0.1 |
| MCF-7 (Breast) | 5.2 ± 0.7 | 8.1 ± 1.2 |
| HT-29 (Colon) | 8.9 ± 1.1 | 12.5 ± 2.3 |
| Normal Fibroblasts | > 50 | > 50 |
Table 1: Example IC₅₀ values for DCPP-X in various cell lines.
Part 2: Mechanistic Studies
Once the cytotoxic potential of the dichloropyrrolopyrimidinone is established, the next step is to investigate its mechanism of action.
2.1. Apoptosis Detection (Annexin V-FITC Assay):
This assay determines if the compound induces programmed cell death (apoptosis).
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), can then bind to the cell surface. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[11]
-
Detailed Protocol: [12]
-
Cell Treatment: Seed cells in a 6-well plate and treat with DCPP-X at concentrations around the IC₅₀ value for 24-48 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and wash with serum-containing media. For suspension cells, collect by centrifugation.
-
Staining: Resuspend 1-5 x 10⁵ cells in 500 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
2.2. Cell Cycle Analysis (Propidium Iodide Staining):
This assay determines if the compound affects cell cycle progression.
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][13]
-
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, measuring the PI fluorescence in the linear scale.
-
-
Data Interpretation:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.
-
2.3. Target Engagement and Downstream Signaling (Western Blot):
Western blotting is used to confirm that the dichloropyrrolopyrimidinone engages its intended target (SYK) and affects its downstream signaling pathways.[15][16]
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
-
Protein Extraction: Treat cells with DCPP-X for a short duration (e.g., 1-2 hours) to observe effects on protein phosphorylation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total SYK, phosphorylated SYK (p-SYK), total AKT, phosphorylated AKT (p-AKT), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Interpretation:
-
A decrease in the p-SYK and p-AKT signals in DCPP-X-treated cells compared to the vehicle control would indicate successful target engagement and inhibition of the downstream signaling pathway.
-
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro evaluation of dichloropyrrolopyrimidinones in cancer cell line studies. The presented protocols, when executed with appropriate controls and careful data interpretation, will enable researchers to robustly characterize the anticancer properties of these promising compounds. Positive results from these in vitro studies would warrant further investigation in more complex models, such as 3D cell cultures and in vivo animal models, to validate their therapeutic potential.
References
- 1. New insights into SYK targeting in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. Syk Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. origene.com [origene.com]
Experimental setup for testing the anti-proliferative effects of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one
Topic: Experimental Setup for Testing the Anti-proliferative Effects of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating this compound
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a "deaza-isostere" of adenine, the core component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows many derivatives to function as ATP-competitive inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[1][2][3] Several pyrrolo[2,3-d]pyrimidine-based drugs, such as Tofacitinib, have reached clinical approval, validating this scaffold's therapeutic potential.[3]
The specific compound, this compound, possesses key structural features—notably the halogenated pyrimidine ring—that suggest potential as a modulator of cellular signaling pathways governing cell proliferation. Halogenation can enhance binding affinity and selectivity for target kinases.[4] Therefore, a systematic evaluation of its anti-proliferative effects is a critical first step in characterizing its potential as a therapeutic agent.
This guide provides a comprehensive, multi-tiered experimental framework to not only quantify the anti-proliferative activity of this compound but also to elucidate its underlying mechanism of action. The workflow is designed to progress from broad cytotoxic screening to specific investigations into cell cycle modulation and apoptosis induction.
Tier 1: Foundational Analysis - Cytotoxicity and IC50 Determination
The initial objective is to determine the concentration range at which the compound affects cell viability. This is crucial for designing all subsequent, more detailed experiments.[5] The half-maximal inhibitory concentration (IC50) is a key parameter derived from this analysis, representing the concentration of the drug required to inhibit a biological process by 50%.[6]
Causality Behind Experimental Choice: The WST-1 Assay
We recommend the Water Soluble Tetrazolium Salt (WST-1) assay for this initial screen. The core principle involves the cleavage of the tetrazolium salt WST-1 into a colored formazan dye by mitochondrial dehydrogenases, which are only active in metabolically viable cells.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[9]
Why WST-1?
-
Sensitivity: It is often more sensitive than other tetrazolium salts like MTT and XTT.[6][9]
-
Simplicity: The formazan product is water-soluble, eliminating the need for a separate solubilization step that is required for MTT assays, thus reducing handling errors and saving time.[6][10]
-
High-Throughput: The one-step "add-and-read" procedure is highly amenable to a 96-well plate format, ideal for screening multiple concentrations.[7]
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 value of the test compound.
Protocol 1: WST-1 Cell Viability Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) to ~80% confluency.
-
Trypsinize, neutralize, and count the cells.
-
Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Rationale: This density ensures cells are in a logarithmic growth phase during the experiment.
-
Include wells for "medium only" (background control) and "cells only" (untreated control).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. For the untreated control, add medium with the same percentage of DMSO as the highest concentration test well.
-
Rationale: Using a vehicle control (DMSO) is critical to ensure that the solvent itself does not cause cytotoxicity.
-
Incubate for 48 to 72 hours.
-
-
WST-1 Reagent Incubation:
-
Add 10 µL of WST-1 reagent to each well.[8]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need optimization depending on the cell type and its metabolic rate.
-
Rationale: During this time, viable cells will convert the WST-1 reagent to the colored formazan product.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at ~440 nm using a microplate reader. A reference wavelength of >600 nm should be used to correct for background.[8]
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage of the untreated control: (% Viability) = (Absorbance_treated / Absorbance_untreated) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
| Parameter | Description |
| Cell Line | e.g., HeLa (Cervical Cancer) |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 48 hours |
| WST-1 Incubation | 2 hours |
| Calculated IC50 | The concentration at which 50% of cell viability is inhibited. |
Tier 2: Mechanistic Insight - Cell Cycle Analysis
Once the compound is confirmed to be cytotoxic, the next logical step is to determine how it inhibits proliferation. A common mechanism for anticancer agents is the induction of cell cycle arrest, which prevents cells from replicating their DNA and dividing.[11][12]
Causality Behind Experimental Choice: Propidium Iodide Flow Cytometry
Flow cytometry is a powerful technique for analyzing individual cells within a population. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[13] By staining fixed and permeabilized cells with PI, their DNA content can be quantified.
-
Cells in the G0/G1 phase have a normal (2N) amount of DNA.
-
Cells in the S phase are actively replicating DNA and will have between 2N and 4N DNA content.
-
Cells in the G2 or M (mitosis) phase have double the DNA content (4N).
Analyzing the distribution of cells across these phases reveals if the compound causes them to accumulate at a specific checkpoint.[14][15]
Protocol 2: Cell Cycle Analysis by PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach ~70% confluency after the treatment period.
-
Treat cells with the compound at concentrations relevant to the IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 or 48 hours. Include an untreated (vehicle) control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells, including both adherent cells (using trypsin) and any floating cells in the medium (which may be apoptotic).
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in ~500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[13]
-
Rationale: Cold ethanol fixation permeabilizes the cell membrane and preserves DNA integrity for consistent staining.
-
Store the fixed cells at 4°C for at least 2 hours (can be stored overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Rationale: RNase A is crucial because PI can also bind to double-stranded RNA; this step ensures the signal is specific to DNA content.[13]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the DNA content histogram.[14]
-
-
Data Analysis:
-
Gate the single-cell population to exclude doublets and debris.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S, and G2/M populations from the DNA content histogram.
-
Compare the percentage of cells in each phase between treated and untreated samples.
-
| Treatment | % G0/G1 | % S | % G2/M | Interpretation |
| Untreated Control | 60% | 25% | 15% | Normal Distribution |
| Compound (1x IC50) | 25% | 15% | 60% | G2/M Arrest |
Tier 3: Determining Cell Fate - Apoptosis Detection
If the compound induces cell cycle arrest, it is important to determine if this leads to programmed cell death (apoptosis). Apoptosis is a controlled, non-inflammatory form of cell suicide that is a desirable outcome for an anti-cancer therapy.
Causality Behind Experimental Choice: Annexin V & PI Staining
This dual-staining method is the gold standard for detecting apoptosis via flow cytometry.[16]
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[16]
-
Propidium Iodide (PI): PI is a membrane-impermeant dye. It can only enter cells that have lost their membrane integrity, a characteristic of late apoptotic or necrotic cells.[16]
Combining these two stains allows for the differentiation of four cell populations:
-
Viable Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
Necrotic Cells: Annexin V-negative / PI-positive (less common)
Protocol 3: Apoptosis Detection with Annexin V/PI
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates as described in Protocol 2.
-
Harvest all cells, including the supernatant, to collect any detached apoptotic cells.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Rationale: Annexin V binding to PS is calcium-dependent, and this buffer contains the necessary Ca2+.[16]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately on a flow cytometer.
-
Create a quadrant plot (FITC vs. PI) to distinguish the four cell populations described above.
-
Hypothetical Signaling Pathway Investigation
Caption: Hypothetical pathway targeted by the pyrrolo[2,3-d]pyrimidine.
Tier 4: Molecular Mechanism - Western Blot Analysis
To confirm the mechanistic hypotheses suggested by the cell cycle and apoptosis data, Western blotting can be used to measure changes in the expression or activation state of key proteins.[17][18] Given that pyrrolo[2,3-d]pyrimidines are often kinase inhibitors, investigating a relevant signaling pathway (e.g., PI3K/Akt) is a logical next step.
Protocol 4: Western Blotting for Signaling Proteins
-
Protein Extraction:
-
Treat cells in 6-well plates or 10 cm dishes with the compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Rationale: Phosphatase inhibitors are critical for preserving the phosphorylation state of signaling proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation. Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.[19] Suggested targets:
-
Phospho-Akt (Ser473): To assess inhibition of the PI3K/Akt pathway.
-
Total Akt: As a loading control for p-Akt.
-
Cleaved Caspase-3: A definitive marker of apoptosis execution.
-
PARP & Cleaved PARP: PARP cleavage is another hallmark of apoptosis.
-
Cyclin B1: To confirm G2/M arrest.
-
β-Actin or GAPDH: As a general loading control.
-
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19]
-
Analyze band intensity using densitometry software (e.g., ImageJ).
-
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cell viability and proliferation measurement [takarabio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanocellect.com [nanocellect.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Solubilization of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one for In Vitro Assays
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold is a core structural motif in numerous potent kinase inhibitors, a class of compounds at the forefront of targeted cancer therapy and other therapeutic areas.[1] The successful in vitro evaluation of these compounds is fundamentally dependent on achieving and maintaining their solubility in aqueous assay buffers. This is often a significant challenge, as the fused heterocyclic ring system common to these molecules frequently imparts a high degree of lipophilicity, leading to poor aqueous solubility.
This guide provides a detailed, systematic approach to solubilizing 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one, a representative member of this chemical class, for use in a variety of in vitro assays. The principles and protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for handling this and other similarly challenging compounds, ensuring the generation of reliable and reproducible data.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is the cornerstone of a rational approach to its solubilization. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source/Method | Implication for Solubility |
| Molecular Formula | C₆H₃Cl₂N₃O | - | - |
| Molecular Weight | 204.01 g/mol | [2] | Essential for calculating molar concentrations. |
| Predicted XLogP3 | ~2.5 (for a close analog) | [3] | Indicates significant lipophilicity and predicts low aqueous solubility. |
| Predicted pKa | Not available | - | The pyrrolo[2,3-d]pyrimidine core contains multiple nitrogen atoms that can be protonated or deprotonated, suggesting that solubility may be pH-dependent. |
| Appearance | Likely a solid | [4] | Requires dissolution from a solid state. |
The predicted high lipophilicity (XLogP3 ~2.5) of a structurally related analog strongly suggests that this compound will exhibit poor solubility in aqueous media.[3] Therefore, a systematic approach beginning with a strong organic solvent is necessary.
Strategic Workflow for Solubilization
The following workflow provides a logical progression from initial stock solution preparation to the final working solution for your in vitro assay. This systematic approach is designed to identify the optimal solvent system while minimizing the risk of compound precipitation.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | C6H5Cl2N3 | CID 88939880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID [cymitquimica.com]
Analytical techniques for purity assessment of synthesized pyrrolo[2,3-d]pyrimidines
An Application Guide to the Comprehensive Purity Assessment of Synthesized Pyrrolo[2,3-d]pyrimidines
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents, including kinase inhibitors used in oncology. The biological activity and safety profile of any active pharmaceutical ingredient (API) are intrinsically linked to its purity.[1][2][3] Therefore, rigorous analytical characterization to confirm identity, quantify purity, and identify potential impurities is a cornerstone of the drug development process.[] This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the purity assessment of synthesized pyrrolo[2,3-d]pyrimidines, designed for researchers, medicinal chemists, and drug development professionals.
The Imperative of Purity in Drug Development
The purity of an API is a critical quality attribute that directly impacts its safety and efficacy.[3] Impurities, which can originate from raw materials, synthetic by-products, or degradation, can possess undesirable pharmacological or toxicological properties.[1] Regulatory bodies such as the FDA mandate stringent control and characterization of impurities.[5] For pyrrolo[2,3-d]pyrimidines, a class of compounds often synthesized through multi-step sequences, a multi-faceted analytical approach is not just recommended but essential to ensure the final compound meets the high standards required for clinical progression.
An integrated analytical strategy ensures that the material's identity, strength, quality, and purity are accurately determined. This involves a synergistic combination of chromatographic, spectroscopic, and other analytical methods.
Integrated Purity Assessment Workflow
The following diagram illustrates a typical workflow, demonstrating how different analytical techniques are deployed in parallel to build a complete purity profile for a synthesized pyrrolo[2,3-d]pyrimidine.
Caption: Integrated workflow for purity assessment.
Chromatographic Techniques: The Core of Purity Determination
Chromatography is the primary tool for separating the target compound from its impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the definitive methods for determining the purity (assay) and impurity profile of non-volatile organic molecules like pyrrolo[2,3-d]pyrimidines.[1]
Causality Behind Method Choices:
-
Stationary Phase: A reversed-phase C18 column is the standard starting point. The pyrrolo[2,3-d]pyrimidine core is moderately polar, and most synthetic impurities will have varying degrees of polarity, making C18 a versatile choice for retention and separation.
-
Mobile Phase: A gradient elution using acetonitrile (MeCN) or methanol (MeOH) with water is typically employed. This is because impurities can span a wide polarity range; a gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted from the column in a reasonable time. Buffers like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%) are often added to control the ionization state of the basic nitrogen atoms in the pyrimidine ring, leading to sharper, more symmetrical peaks.
-
Detection: The fused aromatic ring system of pyrrolo[2,3-d]pyrimidines contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is preferred as it can acquire spectra across a range of wavelengths, helping to assess peak purity and identify the optimal wavelength for quantification.
Protocol: HPLC Purity Determination of a Pyrrolo[2,3-d]pyrimidine Derivative
-
Instrumentation:
-
Chromatographic Conditions (Example):
-
Column: Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[6][7]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
Column Temperature: 40 °C (elevated temperatures reduce viscosity and improve peak shape).
-
Detection Wavelength: Set to the absorbance maximum (λmax) of the main compound, typically determined from a preliminary run (e.g., 254 nm, 280 nm).
-
Injection Volume: 2-5 µL.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in a suitable solvent (e.g., 1 mL of DMSO or a 50:50 mixture of Acetonitrile:Water) to create a ~1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1-0.2 mg/mL. Ensure the final sample is fully dissolved to avoid column blockage.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
Report any impurity exceeding 0.10%.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for impurity identification.[8][9] It provides the molecular weight of the main peak, confirming its identity, and gives molecular weights for each impurity peak, offering crucial clues to their structures (e.g., unreacted starting materials, dimers, or degradation products).[1][10]
Protocol: LC-MS for Impurity Identification
-
Instrumentation:
-
An LC system (as described above) coupled to a mass spectrometer (e.g., a quadrupole, Q-TOF, or Orbitrap).
-
Electrospray Ionization (ESI) is the most common source for this class of molecules.
-
-
Methodology:
-
Use chromatographic conditions similar to the HPLC purity method to ensure correlation of peaks.
-
Operate the MS in positive ion mode (ESI+), as the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core are readily protonated.
-
Acquire data in full scan mode (e.g., m/z 100-1000) to capture the molecular ions of the API and all potential impurities.
-
High-Resolution Mass Spectrometry (HRMS) is highly recommended as it provides an accurate mass, allowing for the determination of the elemental composition of impurities.[7][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification steps (e.g., DCM, EtOAc, Heptane).[12][13]
Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector.
-
Headspace Autosampler.
-
-
Methodology:
-
Accurately weigh a sample (~50-100 mg) into a headspace vial.
-
Add a high-boiling point solvent in which the compound is soluble but the analytes are not (e.g., DMSO, DMF).
-
The vial is heated, and the volatile solvents partition into the headspace (gas phase).
-
The headspace gas is injected into the GC-MS.
-
Separation is achieved on a suitable capillary column (e.g., DB-624).
-
Identification is performed by comparing the resulting mass spectra to a library (e.g., NIST) and retention times to known standards.[12]
-
Chiral HPLC
If the synthesized molecule contains a stereocenter, assessing enantiomeric purity is critical, as enantiomers can have vastly different pharmacological and toxicological profiles.[14][15] Chiral HPLC uses a chiral stationary phase (CSP) to separate enantiomers.[15][16]
Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: This is the most critical step and is often empirical. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are highly versatile and a good starting point.
-
Mobile Phase: Typically normal phase (e.g., Hexane/Isopropanol or Hexane/Ethanol) or polar organic mode (e.g., Acetonitrile/Methanol).
-
Method Development: Screen various columns and mobile phase compositions to achieve baseline separation of the two enantiomers.
-
Analysis: Prepare a sample of the racemate to confirm the retention times of both enantiomers. Analyze the synthesized sample and calculate the enantiomeric excess (% ee) using the peak areas.
Spectroscopic and Other Confirmatory Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation.[8][17] For purity assessment, a high-quality ¹H NMR spectrum should show sharp signals corresponding to the target molecule, with integrations matching the expected proton counts.[18] The absence of significant unassigned signals is a strong indicator of high purity.
-
¹H NMR: Confirms the proton framework of the molecule. Impurities are often visible as small, unassigned peaks. The chemical shifts and coupling constants for the pyrrole and pyrimidine protons are characteristic and should be carefully checked.[19]
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
Quantitative NMR (qNMR): Can be used as a primary method to determine the absolute purity (assay) of a sample by integrating the signals of the analyte against a certified internal standard of known purity and concentration.
Elemental Analysis (EA)
Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a compound.[17][20][21] The experimental values are compared to the theoretical values calculated from the empirical formula. A close match is strong evidence of bulk sample purity.
Acceptance Criteria: The experimentally found values for C, H, and N should be within ±0.4% of the calculated theoretical values.[18] Discrepancies outside this range may suggest the presence of impurities or residual solvents.
Method Validation: Ensuring Trustworthy Results
Describing a protocol is not enough; the method must be proven "fit for its intended purpose."[22] This is achieved through analytical method validation, following guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[5][23][24]
Key Validation Parameters
The following diagram outlines the core parameters that must be evaluated for a quantitative impurity method and a quantitative assay.
Caption: Core parameters for analytical method validation.
Summary of Techniques and Their Roles
| Technique | Primary Purpose | Information Gained | Typical Limit of Quantitation (LOQ) |
| HPLC/UPLC (UV) | Purity Assay & Impurity Profiling | Percentage purity, number and level of impurities. | ~0.05 - 0.1% |
| LC-MS | Impurity Identification | Molecular weight of API and impurities. | Dependent on ionizability |
| GC-MS | Volatile Impurity Analysis | Identification and quantification of residual solvents. | ~1 - 10 ppm |
| NMR | Structure Confirmation & ID | Unambiguous molecular structure, qualitative purity. | >1% for routine checks |
| Elemental Analysis | Bulk Purity Confirmation | Confirmation of elemental composition (C,H,N). | N/A (Bulk technique) |
| Chiral HPLC | Enantiomeric Purity | Ratio of enantiomers (% ee). | ~0.1% of minor enantiomer |
Conclusion
The purity assessment of synthesized pyrrolo[2,3-d]pyrimidines is a comprehensive process that relies on the orthogonal application of multiple analytical techniques.[] While HPLC provides the quantitative backbone for purity and impurity levels, it must be complemented by LC-MS for identification, NMR for definitive structural proof, GC-MS for volatile contaminants, and elemental analysis for bulk elemental composition confirmation. Each technique provides a unique and vital piece of information, and only by integrating the results from all can a complete and trustworthy picture of the compound's purity be established, ensuring its quality and suitability for further development.
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. nicovaper.com [nicovaper.com]
- 3. Ensuring API Purity & Quality | Coral Drugs [coraldrugs.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. scas.co.jp [scas.co.jp]
- 17. Elemental analysis - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. azom.com [azom.com]
- 21. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 22. database.ich.org [database.ich.org]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 24. m.youtube.com [m.youtube.com]
Step-by-step guide to functionalizing the pyrrolo[2,3-d]pyrimidine core
Application Notes & Protocols
Topic: A Step-by-Step Guide to Functionalizing the Pyrrolo[2,3-d]pyrimidine Core
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a "privileged structure" in medicinal chemistry. Its structural resemblance to adenine, the nitrogenous base of ATP, allows it to function as a competitive inhibitor for a multitude of ATP-dependent enzymes, particularly kinases.[1][2][3] This mimicry has led to the development of numerous clinically successful drugs, including the JAK inhibitor Tofacitinib, for treating inflammatory diseases and various cancers.[4] The versatility of this core lies in its adaptable framework, which permits strategic modifications to enhance potency, selectivity, and pharmacokinetic properties.[1][5]
This guide provides a detailed overview of the key strategies and step-by-step protocols for the chemical functionalization of the pyrrolo[2,3-d]pyrimidine core. We will explore methods for substitution at various positions on both the pyrimidine and pyrrole rings, explaining the rationale behind common synthetic choices and providing validated protocols.
Part 1: Strategic Overview of Functionalization
The pyrrolo[2,3-d]pyrimidine core offers several positions for chemical modification. The numbering convention, which is critical for discussing functionalization, is shown below. The reactivity of each position dictates the synthetic strategies employed.
-
Pyrimidine Ring (Positions 2 & 4): These positions are typically functionalized via nucleophilic aromatic substitution (SNAr) on halogenated precursors (e.g., 2- or 4-chloropyrrolopyrimidines).
-
Pyrrole Ring (Positions 5 & 6): These positions are more electron-rich and are amenable to electrophilic substitution and modern cross-coupling reactions, such as direct C-H activation/arylation.
-
Pyrrole Nitrogen (Position 7): The N7 position is readily alkylated or arylated to modulate solubility, metabolic stability, and target engagement.
The following diagram illustrates the primary sites of functionalization on the core scaffold.
Caption: Key functionalization sites on the pyrrolo[2,3-d]pyrimidine scaffold.
Part 2: Functionalization of the Pyrimidine Ring
The most common starting point for derivatization of the pyrimidine portion of the scaffold is a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. This chloro-group is highly activated towards nucleophilic aromatic substitution, providing a robust entry point for introducing a wide variety of functional groups.
Protocol 1: Amination at C4 via SNAr
The introduction of amine functionalities at the C4 position is a cornerstone of pyrrolo[2,3-d]pyrimidine chemistry, pivotal for mimicking the amino group of adenine and establishing key hydrogen bond interactions with kinase hinge regions.[4] Acid-promoted conditions in aqueous media have been shown to be highly effective and environmentally friendly.[6][7]
Workflow for C4 Amination
Caption: General workflow for the C4 amination of the pyrrolo[2,3-d]pyrimidine core.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) in water or an appropriate alcohol solvent (e.g., 2-propanol), add the desired aniline derivative (1.1-1.5 equiv.).[6]
-
Acid Catalyst: Add a catalytic amount of hydrochloric acid (e.g., 0.1 equiv.). The acid protonates the pyrimidine ring, further activating it for nucleophilic attack. Using a minimal amount of acid is crucial to prevent competing hydrolysis of the chloro-intermediate.[7]
-
Heating and Monitoring: Heat the reaction mixture (typically to reflux, ~100°C for water) and monitor its progress using a suitable analytical technique such as TLC or LC-MS. Reactions are often complete within 1 to 6 hours.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with an aqueous base (e.g., NaHCO3 or K2CO3 solution).
-
Extraction: If an organic solvent was used, it may be removed under reduced pressure. If the reaction was performed in water, or after neutralization, extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final 4-amino derivative.
Table 1: Substrate Scope for C4 Amination with Anilines [6]
| Entry | Aniline Substituent | pKa | Conversion (1h) | Isolated Yield |
| 1 | 4-OCH3 | 5.3 | 99% | 93% |
| 2 | 4-CH3 | 5.1 | 96% | 90% |
| 3 | H | 4.6 | 98% | 91% |
| 4 | 4-F | 4.6 | 97% | 91% |
| 5 | 4-Cl | 4.0 | 99% | 96% |
| 6 | 3-CF3 | 3.5 | 100% | 95% |
| 7 | 4-CN | 1.7 | 88% | 85% |
Conditions: 500 mg scale, water as solvent, 0.1 equiv. HCl.
Part 3: Functionalization of the Pyrrole Ring
The pyrrole moiety offers unique opportunities for diversification, particularly through modern palladium-catalyzed cross-coupling reactions that enable the formation of C-C and C-N bonds.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation at C6
Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling methods that require pre-functionalization (e.g., halogenation or borylation).[8] This strategy allows for the direct coupling of an aryl halide with a C-H bond on the pyrrole ring, typically with high regioselectivity for the C6 position.[8][9][10]
Rationale for Regioselectivity: The regioselectivity for the C6 position is often directed by a coordinating group on the pyrrolo[2,3-d]pyrimidine substrate or is an inherent electronic preference of the heterocyclic system under specific catalytic conditions.[8][10]
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel (e.g., a Schlenk tube), combine the pyrrolo[2,3-d]pyrimidine substrate (1.0 equiv.), the aryl iodide or bromide (1.2-1.5 equiv.), a palladium catalyst such as Pd(OAc)2 (5-10 mol%), and a suitable ligand (e.g., a bidentate pyridine-pyridine ligand or PCy3·HBF4).[8][9]
-
Base and Solvent: Add a base, typically an inorganic base like K2CO3 or Cs2CO3 (2.0-3.0 equiv.), and a high-boiling polar aprotic solvent such as DMA (dimethylacetamide) or DMF.[8]
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). This is critical as palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 120-170°C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate. Purify the residue by silica gel column chromatography to obtain the 6-aryl product.
Table 2: Example Conditions for C6 Arylation [8]
| Substrate | Aryl Halide | Catalyst System | Base | Temp (°C) | Yield |
| 7-Methyl-2,4-diphenyl-pyrrolo[2,3-d]pyrimidine | 4-Bromoanisole | Pd(OAc)2 / PCy3·HBF4 | K2CO3 | 150 | 85% |
| 7-Methyl-2,4-diphenyl-pyrrolo[2,3-d]pyrimidine | 4-Bromobenzonitrile | Pd(OAc)2 / PCy3·HBF4 | K2CO3 | 150 | 78% |
| 7-Methyl-2,4-di(p-tolyl)-pyrrolo[2,3-d]pyrimidine | 1-Bromonaphthalene | Pd(OAc)2 / PCy3·HBF4 | K2CO3 | 150 | 65% |
Protocol 3: Halogenation of the Pyrrole Ring
Halogenated pyrrolo[2,3-d]pyrimidines are versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Direct halogenation can be achieved using various electrophilic halogenating agents. For instance, introducing a chloro group at the C3 position has been demonstrated using N-chlorosuccinimide (NCS).[11]
Step-by-Step Protocol (C3-Chlorination):
-
Reaction Setup: Dissolve the tricyclic pyrrolo[2,3-d]pyrimidine substrate (1.0 equiv.) in a suitable solvent such as acetonitrile (MeCN).[11]
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0-1.2 equiv.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by silica gel chromatography to yield the 3-chloro product.[11]
Illustrative Reaction Scheme
Caption: C3-Chlorination of a pyrrolo[2,3-d]pyrimidine core using NCS.
Part 4: N7-Functionalization of the Pyrrole Ring
Alkylation or arylation of the pyrrole nitrogen (N7) is a common strategy to block a potential metabolic site, improve solubility, and fine-tune the orientation of other substituents within a target's binding pocket.
Protocol 4: N7-Alkylation
This reaction typically proceeds via an SN2 mechanism where the pyrrole nitrogen acts as a nucleophile.
Step-by-Step Protocol:
-
Deprotonation: To a solution of the N7-unsubstituted pyrrolo[2,3-d]pyrimidine (1.0 equiv.) in a polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH) (1.1-1.2 equiv.) at 0°C. The evolution of hydrogen gas will be observed as the pyrrole anion is formed.
-
Alkylation: After stirring for a short period (15-30 minutes), add the alkylating agent (e.g., an alkyl halide like cyclopentyl bromide or iodomethane) (1.1-1.5 equiv.) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over Na2SO4, concentrate, and purify by column chromatography.
Conclusion
The pyrrolo[2,3-d]pyrimidine core is a remarkably versatile scaffold that allows for systematic functionalization at multiple positions. By leveraging robust reactions such as nucleophilic aromatic substitution at C4, direct C-H arylation at C6, electrophilic halogenation, and N-alkylation at N7, researchers can rapidly generate diverse libraries of compounds. The protocols outlined in this guide provide a validated starting point for drug development professionals to explore the vast chemical space surrounding this privileged heterocyclic system, paving the way for the discovery of next-generation therapeutics.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H arylation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines - ChemistryViews [chemistryviews.org]
- 11. mdpi.com [mdpi.com]
Application Note & Protocols: A Multi-Faceted Approach to Evaluating the Efficacy of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one
Introduction: The Scientific Rationale
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous clinically approved and investigational kinase inhibitors.[1][2][3] This nucleus acts as a deaza-isostere of adenine, enabling it to compete for the ATP-binding site of a wide range of protein kinases.[3] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Therefore, novel derivatives such as 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one represent promising candidates for targeted therapy.
This guide provides a comprehensive, three-phase framework for the preclinical evaluation of this compound's efficacy using robust, validated cell-based assays. The workflow is designed to first establish baseline cytotoxicity, then elucidate the mechanism of action, and finally, confirm the downstream cellular consequences. This structured approach ensures that researchers can build a compelling, data-driven profile of the compound's biological activity.
A Phased Strategy for Efficacy Evaluation
A logical, tiered approach is essential for efficiently characterizing a novel compound. We propose a workflow that progresses from broad phenotypic screening to specific mechanistic and functional validation.
Caption: Overall experimental workflow for compound evaluation.
Phase 1: Primary Screening - Assessing Cellular Viability and Potency
The initial and most fundamental question is whether the compound has a cytotoxic or cytostatic effect on cancer cells. A cell viability assay is the gold standard for this primary screen, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[6]
Recommended Assay: Luminescent ATP-Based Viability Assay (e.g., CellTiter-Glo®)
Principle: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[7][8] The reagent lyses cells, releasing ATP, which is used by a supplied luciferase enzyme to produce a luminescent signal proportional to the number of viable cells.[7][9] This method is highly sensitive, rapid, and less prone to artifacts than colorimetric assays.
Protocol 3.1: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF-7) in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration might be 100 µM, diluted down through 10-12 points. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Cell Treatment: Remove the old media and add 100 µL of the appropriate compound dilution or control to each well. Incubate for 48-72 hours.
-
Assay Execution: Equilibrate the plate to room temperature for 30 minutes.[8][10]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.[10]
-
Add 100 µL of the reagent to each well.[10]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis and Presentation
-
Normalization: Subtract the average background luminescence (no-cell wells) from all other readings. Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells (% Viability = [RLU_sample / RLU_vehicle] * 100).
-
IC50 Calculation: Plot the normalized % Viability against the log-transformed compound concentration. Fit the data to a non-linear regression curve (four-parameter logistic model) to determine the IC50 value.[11][12][13]
Table 1: Example IC50 Data for Compound X
| Cell Line | IC50 (µM) | 95% Confidence Interval |
|---|---|---|
| A549 | 1.25 | 0.98 - 1.55 |
| HCT116 | 0.88 | 0.65 - 1.12 |
| MCF-7 | 2.41 | 1.95 - 2.90 |
Phase 2: Mechanistic Elucidation - Target Pathway Analysis
Given the pyrrolo[2,3-d]pyrimidine core, the compound likely functions as a kinase inhibitor.[5][14] Western blotting is a powerful technique to investigate if the compound inhibits a specific signaling pathway by measuring the phosphorylation status of key downstream proteins.[15][16] A common cancer-related pathway to investigate is the MAPK/ERK pathway.
Caption: Simplified MAPK/ERK signaling pathway.
Protocol 4.1: Western Blot for Phospho-ERK
-
Cell Treatment & Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with the compound at 1X, 5X, and 10X the determined IC50 for a short duration (e.g., 2-6 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Separate protein lysates via SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Expert Tip: Avoid using milk as a blocking agent for phospho-proteins, as it contains casein which can cause high background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK). A loading control like GAPDH or β-actin is also essential.
-
Secondary Antibody & Detection: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.[17]
Data Analysis
A dose-dependent decrease in the p-ERK signal, relative to the constant t-ERK and loading control signals, indicates that the compound inhibits the MAPK/ERK pathway.
Phase 3: Functional & Phenotypic Confirmation
After demonstrating cytotoxicity and target engagement, the final phase confirms the specific cellular fate induced by the compound. The two most common outcomes for kinase inhibitors are apoptosis (programmed cell death) and cell cycle arrest.[1] Flow cytometry is the ideal platform for these quantitative analyses.
Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[18][19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[20] This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (rare)
Protocol 5.1: Annexin V/PI Staining
-
Cell Treatment: Seed and treat cells in 6-well plates with the compound at relevant concentrations (e.g., 1X and 5X IC50) for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[21]
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
Cell Cycle Analysis via Propidium Iodide Staining
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the total DNA content in a cell.[22] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many kinase inhibitors induce cell cycle arrest at the G1/S or G2/M checkpoints.
Protocol 5.2: PI Staining for Cell Cycle Analysis
-
Cell Treatment: Seed and treat cells as described in Protocol 5.1.
-
Harvesting & Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[22][23] Incubate at 4°C for at least 1 hour (or store at -20°C for weeks).[21]
-
Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.[23]
-
RNAse Treatment: Resuspend the pellet in a PBS-based staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[22] The RNase is crucial as PI can also bind to double-stranded RNA.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze on a flow cytometer using a linear scale for PI fluorescence. Use pulse processing (Area vs. Height or Width) to gate out doublets and aggregates.[23]
Data Presentation
Table 2: Example Functional Assay Data for Compound X (at 5X IC50)
| Assay Type | Metric | Vehicle Control | Compound X |
|---|---|---|---|
| Apoptosis | % Early Apoptotic | 4.5% | 28.7% |
| % Late Apoptotic | 2.1% | 15.4% | |
| Cell Cycle | % G0/G1 Phase | 55.2% | 78.9% |
| % S Phase | 30.1% | 10.5% |
| | % G2/M Phase | 14.7% | 10.6% |
Conclusion and Synthesis
This three-phase application guide provides a robust framework for characterizing the efficacy of this compound. By systematically determining its IC50, identifying its impact on a key signaling pathway like MAPK/ERK, and quantifying its effects on apoptosis and the cell cycle, researchers can build a comprehensive and compelling preclinical data package. The combination of these assays provides strong evidence for both the potency and the mechanism of action of this novel compound, paving the way for further translational development.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. clyte.tech [clyte.tech]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. ucl.ac.uk [ucl.ac.uk]
Application Notes & Protocols: The Use of 2,4-Dichloro-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-6-one as a Versatile Scaffold for Chemical Probe Development
Abstract
The 7-deazapurine or pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities. This document provides detailed application notes and protocols for the use of 2,4-Dichloro-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-6-one , a key chemical intermediate, in the development of potent and selective chemical probes. While not a probe itself, its reactive dichloro functionalities serve as ideal handles for synthetic elaboration. We will explore its application as a foundational building block for creating libraries of kinase inhibitors and provide detailed, exemplar protocols for synthesizing and validating a probe targeting Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core is isosteric to purine and is found in a multitude of clinically approved drugs, particularly tyrosine kinase inhibitors (TKIs) like Tofacitinib.[1] Its success stems from the bicyclic structure's ability to form critical hydrogen bonds within the hinge region of the ATP-binding pocket of many kinases.[2] The specific subject of this guide, 2,4-Dichloro-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-6-one , represents a highly valuable, yet underexplored, starting material. The oxo-group at position 6 is a feature found in a novel class of highly selective CDK2 inhibitors, while the chlorine atoms at positions 2 and 4 provide reactive sites for differential functionalization, enabling the creation of diverse chemical libraries.[2][3]
This guide will treat this compound as a versatile platform, outlining its synthetic potential and providing robust protocols for its conversion into active biological probes.
Chemical Properties and Synthetic Strategy
The primary utility of 2,4-Dichloro-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-6-one lies in the differential reactivity of its two chlorine atoms. The C4 chlorine is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 chlorine. This allows for a stepwise and controlled synthesis, introducing one moiety at the C4 position before targeting the C2 position. This differential reactivity is the cornerstone of library development from this scaffold.[4]
Diagram: General Synthetic Workflow
Caption: Stepwise synthesis from the dichloro scaffold.
Application Note I: Library Synthesis for Kinase Inhibitor Discovery
Objective: To leverage the differential reactivity of the dichloro-scaffold to generate a library of compounds for screening against a panel of protein kinases.
Principle: By reacting the starting material with a diverse set of primary or secondary amines at the C4 position, followed by a second diverse set of nucleophiles at the C2 position, a matrix of unique compounds can be rapidly synthesized. This approach is highly effective for exploring the structure-activity relationship (SAR) around the pyrrolopyrmidine core.[5]
Protocol 3.1: General Procedure for Stepwise Disubstitution
Expert Insight: This protocol outlines a general, two-step synthesis. The choice of base and solvent is critical. A non-nucleophilic base like diisopropylethylamine (DIPEA) is preferred to avoid competing reactions. The second step may require more forcing conditions (higher temperature or catalysis) due to the lower reactivity of the C2-chloro group.
Materials:
-
2,4-Dichloro-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-6-one
-
Amine 1 (R¹-NH₂)
-
Amine 2 (R²-NH₂)
-
Diisopropylethylamine (DIPEA)
-
Solvents: n-Butanol, Dioxane, or N,N-Dimethylformamide (DMF)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos) for C-N cross-coupling reactions if required.[4]
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., flash column chromatography)
-
Analytical instruments (LC-MS, NMR) for characterization
Procedure:
Step 1: Substitution at the C4 Position
-
In a round-bottom flask under an inert atmosphere, dissolve 2,4-Dichloro-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-6-one (1.0 eq) in n-butanol.
-
Add Amine 1 (R¹-NH₂) (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, remove the solvent under reduced pressure.
-
Purify the resulting 4-substituted-2-chloro intermediate by flash chromatography to yield the pure product.
-
Confirm the structure by ¹H NMR and mass spectrometry.
Step 2: Substitution at the C2 Position
-
In a new flask, dissolve the purified intermediate from Step 1 (1.0 eq) in a suitable solvent like dioxane.
-
Add Amine 2 (R²-NH₂) (1.5 eq) and DIPEA (3.0 eq).
-
Heat the reaction to reflux (typically 110-140 °C) and monitor by LC-MS. This reaction is often slower than the first.
-
Note: If direct SNAr is slow, consider using a Buchwald-Hartwig C-N cross-coupling reaction, which involves adding a palladium catalyst and a suitable ligand.[4]
-
-
Upon completion, cool the reaction, remove the solvent, and purify the final disubstituted product by flash chromatography or preparative HPLC.
-
Characterize the final compound thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Note II: Development of a Selective CDK2 Chemical Probe
Objective: To synthesize and validate a chemical probe targeting CDK2, based on the known activity of the 5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-6-one scaffold.[3]
Rationale: Resistance to CDK4/6 inhibitors in cancer therapy often involves a compensatory pathway activating CDK2.[3] A selective CDK2 probe is therefore a valuable tool for studying these resistance mechanisms and for developing new therapeutics. We will design a protocol to assess the engagement and inhibition of CDK2 both biochemically and in a cellular context.
Diagram: CDK2-Cyclin E Signaling Pathway
Caption: Inhibition of CDK2 prevents Rb phosphorylation.
Protocol 4.1: Biochemical Target Engagement - CDK2/Cyclin E HTRF Assay
Principle: This homogeneous time-resolved fluorescence (HTRF) assay measures the ability of the synthesized probe to inhibit the phosphorylation of a substrate peptide by the active CDK2/Cyclin E1 complex. Inhibition is detected as a decrease in the fluorescence resonance energy transfer signal.[3]
Materials:
-
Recombinant human CDK2/Cyclin E1 complex
-
Biotinylated substrate peptide (e.g., Ulight™-pRb)
-
Europium-cryptate labeled anti-phospho-substrate antibody (e.g., anti-pRb)
-
Streptavidin-XL665
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Synthesized chemical probe, serially diluted in DMSO
-
Low-volume 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of the chemical probe in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., from 10 µM to 0.1 nM).
-
In a 384-well plate, add 2 µL of the diluted probe. For controls, add 2 µL of DMSO (negative control, 0% inhibition) or a known potent CDK2 inhibitor like Dinaciclib (positive control, 100% inhibition).
-
Add 4 µL of a solution containing the CDK2/Cyclin E1 enzyme and the Ulight-pRb substrate peptide.
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near its Michaelis-Menten constant (Kₘ) for accurate IC₅₀ determination.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a detection mixture containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer (containing EDTA to chelate Mg²⁺ and stop the kinase).
-
Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percent inhibition against the log of the probe concentration to determine the IC₅₀ value.
| Parameter | Recommended Value | Rationale |
| Final Probe Conc. | 0.1 nM - 10 µM | To generate a full dose-response curve. |
| Final Enzyme Conc. | 1-5 nM | Sufficient for a robust signal window. |
| Final Substrate Conc. | 50-100 nM | Non-saturating for competitive inhibitors. |
| Final ATP Conc. | 10-100 µM (near Kₘ) | Ensures sensitivity to ATP-competitive inhibitors. |
| Incubation Time | 60 min | Allows for sufficient substrate turnover. |
Protocol 4.2: Cellular Target Validation - Phospho-Rb Western Blot
Principle: To confirm that the probe inhibits CDK2 in a cellular environment, we will treat a cancer cell line with high CDK2 activity (e.g., OVCAR3, which often has Cyclin E amplification) and measure the phosphorylation of its direct downstream substrate, the Retinoblastoma protein (Rb), at a CDK2-specific site (e.g., Ser807/811).
Materials:
-
OVCAR3 human ovarian cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Chemical probe dissolved in DMSO
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Seed OVCAR3 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the chemical probe (e.g., 0.1, 0.3, 1, 3, 10 µM) for 4-6 hours. Include a DMSO-only vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate using ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts, prepare samples with Laemmli buffer, and resolve 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-Rb antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Crucial Self-Validation: Strip the membrane and re-probe for total Rb and then for GAPDH. A successful result will show a dose-dependent decrease in the p-Rb signal, with no significant change in the total Rb or GAPDH signals, confirming specific inhibition of CDK2 activity rather than off-target toxicity.
Conclusion
2,4-Dichloro-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-6-one is a powerful and versatile starting material for the synthesis of targeted chemical probes. Its differential reactivity enables the efficient construction of diverse compound libraries for hit discovery. The protocols outlined herein provide a clear path from rational synthesis to robust biochemical and cellular validation, empowering researchers to develop novel probes for investigating complex biological systems, such as the cell cycle dysregulation seen in cancer.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of Pyrrolo[2,3-d]pyrimidine Libraries
Introduction: The Prominence of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, represents a "privileged" scaffold in modern medicinal chemistry.[1][2] Its intrinsic ability to mimic the purine structure of ATP allows it to effectively compete for the ATP-binding site of a vast array of protein kinases.[1][2] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved Janus kinase (JAK) inhibitor Tofacitinib.[3] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[4][5][6] Consequently, screening libraries of novel pyrrolo[2,3-d]pyrimidine derivatives against specific kinases is a cornerstone of many drug discovery programs.
This guide provides a comprehensive overview of high-throughput screening (HTS) methodologies tailored for the discovery and characterization of novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. We will delve into the causality behind experimental design, provide detailed, field-proven protocols, and outline a robust framework for data analysis and hit validation.
The Target: Kinase-Mediated Signaling
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism for controlling cellular processes. Pyrrolo[2,3-d]pyrimidine inhibitors typically function by occupying the ATP-binding pocket, thereby preventing this phosphotransfer reaction and interrupting the downstream signaling cascade.
Caption: Generic kinase signaling pathway targeted by ATP-competitive inhibitors.
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-stage process designed to efficiently identify and validate promising compounds from a large library. The workflow systematically funnels compounds from initial broad screening to detailed characterization.
Caption: A typical workflow for a kinase inhibitor HTS campaign.
Part 1: Primary Screening - Biochemical Assays
The primary screen aims to rapidly assess every compound in the pyrrolo[2,3-d]pyrimidine library at a single, high concentration (typically 1-10 µM) to identify initial "hits". The choice of assay technology is critical and depends on factors like the nature of the kinase and substrate, cost, and throughput.
Luminescence-Based ATP Depletion Assays
Principle of Causality: These assays operate on a simple, inverse relationship. Kinase activity consumes ATP. By adding a luciferase enzyme, the remaining ATP is converted into a luminescent signal.[7][8] Therefore, potent inhibitors block ATP consumption, resulting in a high luminescent signal, while inactive compounds allow ATP to be depleted, leading to a low signal. This method is universal for any ATP-dependent enzyme.[7]
Leading Technology: ADP-Glo™ (Promega), Kinase-Glo® (Promega).[7][8][9]
Protocol 1: General Luminescent Kinase Assay (ADP-Glo™)
This protocol is adapted for a 384-well format.
-
Compound Plating: Dispense 25-50 nL of library compounds (in DMSO) into the appropriate wells of a 384-well assay plate. Include controls: DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).
-
Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution in kinase reaction buffer to each well.
-
Initiation: Add 5 µL of a 2X ATP solution to all wells to start the reaction. Final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The exact time should be optimized to achieve ~50-80% ATP consumption in the negative control wells for a robust assay window.
-
First Detection Step: Add 10 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Readout: Measure luminescence on a compatible plate reader.
| Parameter | Typical Value | Rationale |
| ATP Concentration | At or near Km | Ensures sensitivity to competitive inhibitors. |
| Enzyme Concentration | 1-10 nM | Optimized for linear reaction velocity and sufficient signal. |
| Z'-factor | > 0.5 | Indicates a robust and high-quality screen.[10] |
| Signal-to-Background | > 5 | Ensures a clear distinction between hits and non-hits. |
Homogeneous Time-Resolved Fluorescence (HTRF®)
Principle of Causality: HTRF is a TR-FRET technology that measures the accumulation of the phosphorylated product.[5][11][12] A substrate (e.g., a biotinylated peptide) is phosphorylated by the kinase. Two detection antibodies are then added: one labeled with a Europium cryptate (donor) that binds a common part of the substrate, and another labeled with a compatible acceptor (e.g., XL665) that specifically recognizes the phosphorylated residue. When both antibodies bind, the donor and acceptor are brought into proximity, allowing for FRET. The long-lived fluorescence signal minimizes interference from library compounds.[5]
Leading Technology: HTRF® KinEASE™ (Revvity), LANCE® Ultra (Revvity).[11][13]
Protocol 2: General TR-FRET Kinase Assay (HTRF®)
This protocol is adapted for a 384-well format.
-
Compound Plating: Dispense 2 µL of library compounds and controls into the assay plate.
-
Enzyme Addition: Add 2 µL of kinase solution diluted in enzymatic buffer.
-
Incubation (Optional): For potential covalent inhibitors, incubate the plate for 15-30 minutes at room temperature to allow for binding.
-
Initiation: Add 2 µL of a substrate/ATP mix to start the reaction.
-
Incubation: Incubate for 60-120 minutes at room temperature.
-
Detection: Add 6 µL of the HTRF detection reagent mix (containing Europium-cryptate and acceptor-labeled antibodies in detection buffer with EDTA to stop the reaction).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Readout: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665/620) is proportional to the amount of phosphorylated product.[12]
AlphaLISA®/AlphaScreen® Assays
Principle of Causality: Similar to HTRF, Alpha technology detects product formation but uses a chemiluminescent signal.[14][15] A tagged substrate (e.g., biotinylated) is captured by a Streptavidin-coated Donor bead. A specific antibody recognizing the phosphorylated product is conjugated to an Acceptor bead. Upon phosphorylation, the antibody binds the substrate, bringing the Donor and Acceptor beads within a ~200 nm proximity.[10] Excitation of the Donor bead releases singlet oxygen, which diffuses to the Acceptor bead, triggering an energy transfer cascade that results in a strong light emission. This technology is particularly well-suited for large protein substrates.[14]
Protocol 3: General AlphaLISA® Kinase Assay
This protocol is adapted for a 384-well format.
-
Reagent Preparation: Prepare kinase, biotinylated substrate, and ATP solutions in kinase assay buffer.
-
Reaction Mix: In the assay plate, mix 2.5 µL of compound/control, 2.5 µL of substrate, and 2.5 µL of kinase.
-
Initiation & Incubation: Add 2.5 µL of ATP solution to start the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 15 µL of a detection mix containing Streptavidin-Donor beads, anti-phospho-Acceptor beads, and EDTA in AlphaLISA buffer.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Readout: Read the plate on an Alpha-enabled microplate reader. The signal is directly proportional to kinase activity.
| Assay Technology | Principle | Primary Measurement | Key Advantage |
| Luminescence | ATP Depletion | Remaining ATP | Universal for any kinase, simple "glow" endpoint.[7] |
| HTRF® (TR-FRET) | FRET | Phosphorylated Product | Robust, low background, ratiometric measurement reduces interference.[11][12] |
| AlphaLISA® | Proximity-based | Phosphorylated Product | High sensitivity, good for large substrates and protein-protein interactions.[14] |
Part 2: Hit Validation and Secondary Assays
Hits from the primary screen require rigorous validation to eliminate false positives and confirm their mechanism of action.
Dose-Response and IC50 Determination
Primary hits must be re-tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency, expressed as the half-maximal inhibitory concentration (IC50). This step confirms the activity and ranks the hits.
Orthogonal and Label-Free Confirmation
Causality: A true hit should demonstrate activity regardless of the detection method. Re-screening potent hits using an orthogonal assay (i.e., one with a different technology platform) is crucial for eliminating artifacts. For instance, a hit from a luminescence-based ATP depletion assay should be confirmed in a direct product-detection assay like HTRF or a label-free mass spectrometry method. Label-free methods are particularly powerful as they directly measure the unmodified substrate and product, avoiding artifacts from tags or antibodies.[16]
Cell-Based Assays
Causality: A biochemically potent compound is only useful if it can function in a physiological context. Cell-based assays are essential to determine if a compound can cross the cell membrane, engage its target in the complex cellular milieu, and exert a biological effect without undue cytotoxicity.[3][17]
Protocol 4: General Cell-Based Target Engagement (Phospho-protein detection)
-
Cell Plating: Seed cells known to have an active signaling pathway dependent on the target kinase (e.g., A549 cells for EGFR) in 384-well plates and grow overnight.
-
Compound Treatment: Treat cells with a dose-response curve of the hit compound for 1-2 hours.
-
Stimulation: Stimulate the pathway with the appropriate growth factor (e.g., EGF) for 10-15 minutes to induce kinase phosphorylation.
-
Lysis: Remove media and lyse the cells directly in the plate with a suitable lysis buffer.
-
Detection: Use a sensitive immunoassay like AlphaLISA or HTRF to detect the phosphorylation level of a key downstream substrate (e.g., phospho-ERK) in the cell lysate.
-
Analysis: A decrease in the phospho-protein signal relative to DMSO-treated controls indicates on-target activity in a cellular environment.
Part 3: Special Considerations for Covalent Inhibitors
Some pyrrolo[2,3-d]pyrimidine libraries are designed to act as covalent inhibitors, often containing an electrophilic "warhead" like an acrylamide group.[18] These compounds form an irreversible bond with a nucleophilic residue (e.g., cysteine) in or near the ATP-binding site.[19]
Screening Modifications:
-
Pre-incubation: The screening protocol must include a pre-incubation step where the compound and enzyme are mixed for a period (15-60 min) before the addition of ATP.[20] This allows time for the covalent bond to form.
-
Hit Confirmation: True covalent inhibitors will show a time-dependent increase in inhibition and their IC50 values will be highly sensitive to the enzyme concentration.[20][21] Jump-dilution experiments can also be used to confirm irreversible binding.
Caption: Decision-making flowchart for hit progression.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.co.uk [promega.co.uk]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. revvity.com [revvity.com]
- 16. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Introduction
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one. This key intermediate is crucial in the development of various therapeutic agents, particularly in the class of kinase inhibitors. The synthesis, typically involving the chlorination of the corresponding dihydroxy precursor, is often challenging. Common issues include low yields, incomplete conversion, and the formation of difficult-to-remove impurities.
This guide is structured to provide actionable solutions to common problems encountered during the synthesis. It is designed for researchers, chemists, and process development professionals seeking to optimize their synthetic protocols, improve yield, and ensure the purity of the final product. We will delve into the causality behind common failures and provide robust, field-tested solutions grounded in established chemical principles.
Core Synthesis Pathway: An Overview
The most prevalent route to this compound involves the direct chlorination of its precursor, 5,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-2,4-dione. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic or activating agent.
Caption: General synthetic scheme for the target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered challenges in a direct, question-and-answer format.
Question 1: My reaction yield is extremely low, or I've recovered mostly starting material. What went wrong?
This is the most common issue, often stemming from several potential root causes related to reaction conditions and reagent quality.
-
Possible Cause A: Ineffective Chlorinating Agent
-
Explanation: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis from atmospheric moisture, degrading into phosphoric acid and HCl. An aged or improperly stored bottle of POCl₃ will have significantly reduced activity.
-
Solution:
-
Use a fresh, unopened bottle of POCl₃ whenever possible.
-
If using an existing bottle, ensure it was sealed tightly under an inert atmosphere (e.g., nitrogen or argon).
-
Consider distilling the POCl₃ before use if its quality is uncertain. This is a standard procedure for ensuring high reactivity.
-
-
-
Possible Cause B: Insufficient Reaction Temperature or Time
-
Explanation: The conversion of the dihydroxy precursor to the dichlorinated product involves the formation of phosphate intermediates and requires sufficient thermal energy to overcome the activation barrier. Inadequate temperature or a shortened reaction time will lead to incomplete conversion.
-
Solution:
-
Temperature Control: The reaction is typically performed at reflux temperatures (around 105-110 °C for neat POCl₃). Ensure your reaction mixture is vigorously refluxing. Use a heating mantle with a temperature controller and an appropriate condenser.
-
Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress. Take small aliquots (carefully!), quench them in ice/water, and analyze by Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting material. The reaction may require anywhere from 3 to 12 hours.
-
-
-
Possible Cause C: Absence of a Necessary Catalyst or Additive
-
Explanation: The chlorination of pyrimidine rings is often accelerated by the presence of a catalyst. Tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can act as bases to neutralize the HCl generated in situ, driving the reaction forward. In some cases, catalytic amounts of dimethylformamide (DMF) can form a Vilsmeier-type reagent with POCl₃, which is a more potent chlorinating species.
-
Solution:
-
Incorporate a Tertiary Amine: Add a tertiary amine (0.5 to 2.0 equivalents) to the reaction mixture. This is a widely adopted strategy to improve yields in similar chlorinations.
-
Trial with Catalytic DMF: In a small-scale trial, consider adding a few drops of DMF to see if it improves the reaction rate, but be mindful that this can sometimes lead to other side products.
-
-
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My main product is the monochloro-hydroxy impurity. How do I drive the reaction to completion?
This indicates that the first chlorination is occurring, but the second is stalled.
-
Explanation: The second chlorination step often has a higher activation energy barrier than the first. This can be due to electronic effects where the first chlorine atom deactivates the ring, making the second substitution more difficult.
-
Solution:
-
Increase Stoichiometry of POCl₃: Ensure you are using a significant excess of the chlorinating agent. While the stoichiometry is 2 equivalents, using POCl₃ as the solvent (a common procedure) provides a large excess that drives the equilibrium towards the dichlorinated product. If using a co-solvent, ensure at least 5-10 equivalents of POCl₃ are used.
-
Prolong Reaction Time at Reflux: The second chlorination simply may require more time and sustained high temperature. Continue refluxing and monitor via LC-MS until the monochloro intermediate is consumed.
-
Use a High-Boiling Point Tertiary Amine: Amines like N,N-diisopropylethylamine (DIPEA, boiling point ~126°C) or tributylamine (boiling point ~216°C) can raise the reflux temperature of the mixture, providing the extra energy needed for the second chlorination.
-
Question 3: The reaction mixture turned into a dark, intractable tar. What happened?
Tar formation is a sign of product decomposition or polymerization side reactions.
-
Explanation: The pyrrolo[2,3-d]pyrimidine core can be sensitive to highly acidic and high-temperature conditions for prolonged periods. The presence of trace amounts of water can also exacerbate decomposition, as it leads to the formation of highly corrosive acids.
-
Solution:
-
Ensure Strictly Anhydrous Conditions: Dry your glassware thoroughly in an oven before use. Use anhydrous grade solvents if any are used. Handle the starting material and reagents under an inert atmosphere to minimize exposure to moisture.
-
Control the Temperature: While high heat is necessary, do not overheat. Use a temperature-controlled mantle and avoid "hot spots." A maximum temperature of 110-120°C is typically sufficient.
-
Careful Work-up: The quenching step is critical. The reaction mixture should be cooled significantly before it is slowly and carefully added to a mixture of ice and a base (like sodium bicarbonate solution) or a solvent like ethyl acetate. Adding a hot POCl₃ mixture directly to water is extremely exothermic and can cause degradation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal stoichiometry for the reagents?
-
A1: It is standard practice to use phosphorus oxychloride (POCl₃) as both the reagent and the solvent. This ensures a large excess. If a co-solvent is used, a ratio of at least 5-10 equivalents of POCl₃ relative to the starting dihydroxy compound is recommended. For the tertiary amine catalyst (e.g., DIPEA), 1.0 to 2.0 equivalents are typically effective.
-
-
Q2: How should I properly quench the reaction?
-
A2: First, allow the reaction mixture to cool to room temperature. In a separate, well-ventilated fume hood, prepare a beaker with crushed ice and a solvent such as ethyl acetate or dichloromethane. Slowly, and with vigorous stirring, add the reaction mixture dropwise to the ice/solvent mixture. This process is highly exothermic and will release HCl gas, so extreme caution is necessary. After the addition is complete, you can proceed with neutralization and extraction.
-
-
Q3: What is the best way to purify the final product?
-
A3: The crude product obtained after work-up is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, or ethyl acetate/hexanes). Alternatively, if significant impurities are present, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method.
-
Optimized Protocol: A Reference Methodology
This protocol synthesizes best practices discussed in the troubleshooting guide.
Table 1: Reagent and Condition Summary
| Reagent/Parameter | Recommended Quantity/Setting | Rationale |
|---|---|---|
| Dihydroxy Precursor | 1.0 equivalent | Starting material |
| Phosphorus Oxychloride (POCl₃) | 10-20 volumes (used as solvent) | Large excess drives reaction to completion |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 equivalents | Catalyst and acid scavenger |
| Reaction Temperature | 105-110 °C (Reflux) | Provides necessary activation energy |
| Reaction Time | 4-12 hours | Monitor by TLC/LC-MS for completion |
| Atmosphere | Anhydrous Nitrogen or Argon | Prevents reagent decomposition |
Step-by-Step Protocol:
-
Preparation: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. Place the system under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add the 5,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-2,4-dione (1.0 eq).
-
Solvent/Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-20 volumes) followed by the slow addition of N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Heating: Begin stirring and heat the mixture to a vigorous reflux (oil bath temperature of approximately 110-120 °C).
-
Monitoring: After 2-3 hours, begin monitoring the reaction by taking small aliquots and analyzing via TLC or LC-MS. Continue refluxing until the starting material and monochloro intermediate are no longer observed.
-
Cooling: Once complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up (Quenching): Slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and ethyl acetate.
-
Neutralization & Extraction: Slowly add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic (pH 7-8). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or silica gel chromatography to obtain the final this compound.
Technical Support Center: Synthesis of Dichlorinated Pyrrolopyrimidines
Welcome to the technical support guide for the synthesis of dichlorinated pyrrolopyrimidines. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize these important heterocyclic scaffolds, often as key intermediates in the development of kinase inhibitors and other therapeutic agents. This guide provides in-depth, experience-driven answers to common challenges encountered during the critical chlorination step, focusing on the "why" behind the procedures to empower you to effectively troubleshoot your reactions.
The conversion of dihydroxy-pyrrolopyrimidines (or their tautomeric pyrrolopyrimidin-diones) to their corresponding dichlorinated analogues is most commonly achieved using phosphorus oxychloride (POCl₃), often with a base or catalyst.[1][2] While routine, this reaction is prone to several side reactions that can complicate purification, reduce yields, and impact project timelines. This guide will address these issues systematically.
Troubleshooting Guide & FAQs
Problem 1: Incomplete conversion, resulting in a mixture of mono- and di-chlorinated products.
Q: My reaction stalls, leaving significant amounts of the mono-chlorinated intermediate alongside my desired dichlorinated product. How can I drive the reaction to completion?
A: This is a classic issue of reactivity and conditions. The second chlorination is often slower than the first. Several factors could be at play, and the solution involves enhancing the reaction's driving force.
Root Cause Analysis: The mechanism of chlorination with POCl₃ involves the sequential conversion of the hydroxyl (or keto) groups into better leaving groups (chlorophosphates), which are then displaced by chloride. The electronic properties of the mono-chloro intermediate can render the second position less reactive towards POCl₃ activation.
Recommended Solutions:
-
Increase Reagent Stoichiometry: For small-scale lab syntheses, POCl₃ is often used as the solvent to ensure a large excess.[1] If you are using a co-solvent, ensure you are using at least 2.5-3 equivalents of POCl₃ per mole of your starting material. For particularly stubborn substrates, increasing this to 5-10 equivalents may be necessary.
-
Elevate Reaction Temperature: Most chlorinations of this type require heating to reflux in POCl₃ (approx. 105-110 °C).[3] If you are running the reaction at a lower temperature, gradually increasing it may be sufficient to overcome the activation energy for the second chlorination. For very high-boiling substrates or large-scale preparations where solvent-free conditions are desired, sealed reactors can be used to safely reach higher temperatures (e.g., 160 °C).[2]
-
Add a Tertiary Amine Base or Catalyst: The addition of a base like N,N-dimethylaniline, N,N-diethylaniline, or triethylamine can accelerate the reaction. The base serves two purposes: it can neutralize the HCl generated in situ, and it can act as a nucleophilic catalyst to form a more reactive intermediate with POCl₃.
-
Consider a Stronger Chlorinating System: If the above methods fail, the combination of POCl₃ with phosphorus pentachloride (PCl₅) can be used. PCl₅ is a more powerful chlorinating agent and can convert particularly unreactive hydroxyl or amide groups.[4]
Workflow for Optimizing the Dichlorination Reaction
Caption: Troubleshooting workflow for incomplete dichlorination.
Problem 2: Formation of hydrolyzed byproducts (chlorohydroxypyrrolopyrimidines).
Q: During workup, I am consistently isolating a significant amount of a byproduct where one of the chloro groups has been replaced by a hydroxyl group. How can I prevent this hydrolysis?
A: This is a very common issue arising from the inherent reactivity of the dichlorinated product towards nucleophiles, with water being the most common culprit during reaction quenching and extraction.[3] Rigorous exclusion of water is paramount.
Root Cause Analysis: The chlorine atoms on the pyrimidine ring are electron-deficient and are excellent leaving groups, making the carbon atoms they are attached to susceptible to Nucleophilic Aromatic Substitution (SNAr). Water, although a weak nucleophile, can attack this position, especially at elevated temperatures or non-neutral pH, leading to the formation of the more polar and often difficult-to-remove hydroxy byproduct.[5]
Recommended Solutions:
-
Ensure Anhydrous Reaction Conditions: This is the first line of defense.
-
Use oven-dried or flame-dried glassware.
-
Use fresh, anhydrous POCl₃ and any co-solvents.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Modify the Workup Protocol: The quenching step is the most critical point for hydrolysis.
-
Standard Quench: Cool the reaction mixture significantly (to room temperature or below) before slowly and carefully pouring it onto crushed ice or into ice-cold water.[6] Rapid, exothermic quenching increases the rate of hydrolysis.
-
Non-Aqueous Workup: For extremely sensitive substrates, avoid an aqueous quench altogether. First, remove the excess POCl₃ under reduced pressure (ensure your vacuum pump is protected from corrosive vapors). Then, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, DCM) and filter off any inorganic salts.[3]
-
pH Control: After quenching in ice/water, the solution will be highly acidic. Neutralize it cautiously with a cold, saturated base solution like sodium bicarbonate or sodium carbonate to a pH of 7-8.[6] Avoid strongly basic conditions (e.g., high concentrations of NaOH), as this can also promote hydrolysis or other side reactions.
-
General Reaction and Hydrolysis Side Reaction
Caption: Desired chlorination path vs. hydrolysis side reaction.
Problem 3: Product decomposition and tar formation.
Q: My reaction mixture turns dark, and upon workup, I get a low yield of product with a significant amount of intractable tar. What is causing this decomposition?
A: Tar formation is typically a sign that the reaction conditions are too harsh for your specific substrate. Pyrrolopyrimidine cores, while aromatic, can be sensitive to excessively high temperatures or prolonged exposure to strong acid chlorides like POCl₃.
Root Cause Analysis: The Vilsmeier-Haack type conditions generated by POCl₃ are strongly acidic and dehydrating.[7][8] At high temperatures, this can lead to undesired side reactions, including polymerization, ring-opening, or other decomposition pathways, particularly if the pyrrole ring or other substituents are sensitive.
Recommended Solutions:
-
Lower the Reaction Temperature: This is the most straightforward solution. If you are refluxing in neat POCl₃ (~110 °C), try running the reaction at a lower temperature (e.g., 80-90 °C). While this may require longer reaction times, it can often provide a much cleaner reaction profile.
-
Use a High-Boiling Co-solvent: Using a solvent like toluene or dioxane can allow for better temperature control while still maintaining a sufficiently high reaction temperature.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LCMS. As soon as the starting material and mono-chloro intermediate are consumed, proceed with the workup. Unnecessarily long heating times will only promote decomposition.
-
Purification Strategy: If some tar is unavoidable, consider a modified purification. After workup and extraction, passing the crude material through a short plug of silica gel or celite can remove a significant portion of the baseline, insoluble material before attempting column chromatography.
Summary of Troubleshooting Strategies
| Observed Problem | Primary Cause(s) | Recommended Solutions (in order of preference) |
| Incomplete Dichlorination | Insufficient reactivity; low temp/time | 1. Increase reaction time/temperature. 2. Increase POCl₃ equivalents. 3. Add a tertiary amine catalyst. |
| Hydrolysis During Workup | Water contamination; harsh quench | 1. Use anhydrous conditions. 2. Quench slowly at low temperature (0 °C). 3. Control pH carefully during neutralization. |
| Decomposition/Tarring | Reaction temperature too high; prolonged heating | 1. Reduce reaction temperature. 2. Monitor reaction and minimize heating time. 3. Use a high-boiling inert co-solvent. |
Experimental Protocol: General Procedure for Dichlorination
This is a representative protocol and must be adapted based on the specific substrate and troubleshooting needs.
Materials:
-
Dihydroxypyrrolopyrimidine (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (10-20 equiv, or as solvent)
-
N,N-Diethylaniline (optional, 1.0 equiv)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the dihydroxypyrrolopyrimidine (1.0 equiv).
-
Carefully add phosphorus oxychloride (POCl₃, 10-20 equiv). If using a catalyst, add N,N-diethylaniline (1.0 equiv).
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by TLC or LCMS (a small aliquot can be carefully quenched in ice/bicarbonate and extracted into ethyl acetate for analysis).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Workup: Prepare a large beaker with crushed ice. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice.
-
Once the quench is complete, cautiously neutralize the acidic solution by slowly adding saturated aqueous NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous mixture with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by silica gel column chromatography to yield the desired dichlorinated pyrrolopyrimidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Alkylation of the Pyrrolo[2,3-d]pyrimidine Scaffold
From the Senior Application Scientist's Desk:
Welcome to the technical support center for the N-alkylation of the pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine scaffold. This heterocyclic system is a cornerstone in medicinal chemistry, forming the structural basis for numerous kinase inhibitors and other therapeutic agents, including the JAK inhibitor Tofacitinib.[1][2] The strategic addition of alkyl groups to the pyrrole nitrogen (N7) is a critical step in modifying the scaffold's biological activity, selectivity, and pharmacokinetic properties.
However, this seemingly straightforward transformation is fraught with challenges, most notably the control of regioselectivity between the N7 and N5 positions. This guide is designed to provide you with in-depth, field-proven insights to navigate these challenges. We will move beyond simple procedural lists to explain the chemical causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation is giving me a mixture of N7 and N5 isomers. How can I improve the regioselectivity?
This is the most common challenge. The outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of base, solvent, and the nature of the alkylating agent.[3]
-
Kinetic vs. Thermodynamic Control: The N7-anion is generally considered the kinetic product due to its higher accessibility, while the N5-anion may be the thermodynamically more stable species in some cases.
-
Base and Solvent Effects: The choice of base and solvent dictates the nature of the ion pair formed after deprotonation.
-
To Favor N7 (Kinetic Product): Use a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent like DMF or a less polar solvent like THF. The sodium cation forms a tight ion pair with the pyrimidine ring, sterically hindering the N5 position and making the N7 nitrogen the more likely site of attack.[3]
-
To Favor N5 (Thermodynamic Product): While less common for simple alkylations, using conditions that allow for equilibration, such as weaker bases (e.g., K₂CO₃, Cs₂CO₃) in highly polar solvents at elevated temperatures, might favor the thermodynamic product.[3] Some studies on related heterocycles have shown that solvent choice can dramatically shift selectivity.[3]
-
Q2: What is the rationale for choosing a strong base like NaH versus a weaker base like K₂CO₃?
The acidity of the N7-H on the pyrrolo[2,3-d]pyrimidine scaffold is significant, but the choice of base strength is pivotal for reaction success and selectivity.
-
Strong Bases (NaH, LiHMDS, NaHMDS): These are used to ensure rapid and complete deprotonation, which is often necessary for less reactive alkylating agents or to drive the reaction to completion. Sodium hydride is particularly common. The key advantage is the formation of a well-defined anion, which can provide high regioselectivity under kinetic control.
-
Weaker Inorganic Bases (K₂CO₃, Cs₂CO₃): These are milder and often used for substrates with sensitive functional groups that could be degraded by stronger bases. They are frequently employed in combination with polar aprotic solvents like DMF or DMSO. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to the higher solubility of cesium salts and the "cesium effect," which can enhance the nucleophilicity of the resulting anion.
Q3: Can Phase-Transfer Catalysis (PTC) be used for this N-alkylation? What are the benefits?
Yes, Phase-Transfer Catalysis (PTC) is an excellent and often underutilized strategy, particularly for large-scale synthesis.[4] It offers significant "green chemistry" advantages.[4]
-
How it Works: PTC uses a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) to shuttle the deprotonated pyrrolopyrimidine anion from a solid or aqueous phase (containing an inorganic base like K₂CO₃ or NaOH) into an organic phase where the alkylating agent resides.[4][5]
-
Key Advantages:
-
Avoids Strong, Hazardous Bases: Allows the use of safer, less expensive inorganic bases.[4]
-
Milder Conditions: Reactions often proceed at lower temperatures.
-
Simplified Workup: Avoids quenching large amounts of reactive hydrides.
-
Solvent Flexibility: Can enable the use of less polar, non-hygroscopic solvents like toluene instead of DMF.[4]
-
Q4: I'm observing no reaction or very low conversion. What should I check first?
Low or no conversion typically points to one of three areas: the base, the alkylating agent, or the reaction conditions.
-
Base Inactivity: If using NaH, ensure it is fresh. Sodium hydride can oxidize upon storage, appearing as a white powder (NaOH/Na₂CO₃) over the gray mineral oil dispersion. Ensure your solvent (especially DMF and THF) is rigorously anhydrous.
-
Alkylating Agent Integrity: Verify the purity and stability of your alkylating halide. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a tosylate or mesylate, ensure it was properly prepared and stored.
-
Insufficient Temperature: While many alkylations proceed at room temperature after deprotonation, some less reactive electrophiles may require gentle heating (e.g., 40-60 °C).
-
Poor Solubility: Ensure your pyrrolo[2,3-d]pyrimidine starting material is sufficiently soluble in the chosen solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity | 1. Solvent Choice: Highly polar solvents can promote dissociation of the ion pair, leading to loss of selectivity. 2. Base Counter-ion: Larger, "softer" cations (like K⁺ or Cs⁺) form looser ion pairs than Na⁺. 3. Equilibration: Reaction at high temperatures for long durations can lead to the thermodynamic product. | 1. Switch to a less polar solvent like THF.[3] 2. Use NaH as the base to form a tighter ion pair, sterically directing alkylation to N7. 3. Perform the reaction at the lowest temperature that allows for reasonable kinetics (e.g., 0 °C to room temperature). |
| Low or No Yield | 1. Inactive Base: NaH is oxidized; solvent is not anhydrous. 2. Poor Electrophile: Alkylating agent is degraded or unreactive (e.g., using an alkyl chloride instead of bromide/iodide). 3. Steric Hindrance: Bulky groups near the N7 position are impeding approach. | 1. Use fresh NaH from a new bottle. Use freshly distilled, anhydrous solvents. 2. Convert the alkylating agent to a more reactive form (e.g., in situ generation of an iodide from a bromide using NaI). 3. Increase reaction temperature and time; consider a less bulky alkylating agent if possible. |
| Di-alkylation or Other Side Products | 1. Excess Alkylating Agent: Using more than 1.0-1.1 equivalents can lead to unwanted secondary reactions. 2. Presence of Other Nucleophilic Sites: Unprotected hydroxyl or amino groups will also be alkylated. | 1. Use a stoichiometric amount of the alkylating agent and add it slowly to the solution of the anion. 2. Protect other nucleophilic functional groups prior to the N-alkylation step. A common strategy for related syntheses involves using protecting groups like a tosyl group.[6] |
| Reaction is Messy/Difficult to Purify | 1. Degradation of Solvent: DMF can decompose in the presence of strong bases at elevated temperatures. 2. Substrate Decomposition: The scaffold may be unstable to the strong basic conditions. | 1. Avoid heating DMF reactions with NaH for extended periods. Consider an alternative solvent like THF. 2. Switch to milder conditions, such as K₂CO₃/DMF or a PTC system.[4][5] |
Data & Reagent Selection Tables
Table 1: Common Bases for N-Alkylation
| Base | Class | Typical Solvents | Key Considerations & Causality |
| NaH | Strong, Non-nucleophilic | DMF, THF | Forms a tight Na⁺ ion pair, promoting kinetic N7-alkylation through steric blocking of N5. Requires strictly anhydrous conditions. |
| K₂CO₃ | Weak, Inorganic | DMF, Acetonitrile | Milder conditions suitable for sensitive substrates. Often requires heat. Can be effective in PTC systems.[7] |
| Cs₂CO₃ | Weak, Inorganic | DMF, Acetonitrile | More effective than K₂CO₃ due to better solubility and the "cesium effect," enhancing anion nucleophilicity. |
| LiHMDS/NaHMDS | Strong, Non-nucleophilic | THF | Very strong, soluble bases. Can be useful at low temperatures but may offer different selectivity profiles compared to NaH. |
Table 2: Solvent Selection Guide
| Solvent | Type | Boiling Point (°C) | Impact on N-Alkylation |
| DMF | Polar Aprotic | 153 | Excellent solvating power for the substrate and its salt. Standard choice with NaH or K₂CO₃. |
| THF | Moderately Polar Aprotic | 66 | Less polar than DMF. Favors tighter ion-pairing, often leading to higher N7 selectivity.[3] |
| Acetonitrile | Polar Aprotic | 82 | Common solvent for reactions with weaker bases like K₂CO₃. |
| Toluene | Nonpolar | 111 | Primarily used in PTC systems to create a biphasic reaction medium.[4] |
Visualized Workflows and Mechanisms
Diagram 1: General N-Alkylation Mechanism
Caption: The two-step mechanism for N-alkylation.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. tandfonline.com [tandfonline.com]
- 2. research.unl.pt [research.unl.pt]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Kinase Assays with 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one
Welcome to the technical support resource for researchers utilizing 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one in kinase activity and inhibition assays. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide both direct solutions and a deeper understanding of the underlying biochemical principles.
Introduction: Understanding the Core Scaffold
The compound this compound belongs to the pyrrolo[2,3-d]pyrimidine class. This scaffold is a well-established and versatile "hinge-binding" motif found in numerous clinically approved and investigational kinase inhibitors.[1][2] Pyrimidines are particularly effective as kinase scaffolds because their nitrogen atoms can form key hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket.[1] This structural feature strongly suggests that this compound is an ATP-competitive inhibitor . Understanding this mechanism is critical for proper assay design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
For optimal integrity and reproducibility, follow these guidelines:
-
Storage of Solid Compound : Store the lyophilized powder at -20°C in a desiccated environment.[3]
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Sonication may be required.
-
Stock Solution Storage : Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation.[4] Store these aliquots at -20°C.
-
Working Dilutions : Prepare fresh serial dilutions in your assay buffer for each experiment. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit kinase activity.[5]
Q2: What is the expected mechanism of action for this compound?
Given its pyrrolo[2,3-d]pyrimidine core, the compound is predicted to be an ATP-competitive inhibitor.[1][6] This means it directly competes with ATP for binding to the kinase's active site. This has significant implications for assay setup: the measured potency (e.g., IC50) will be highly dependent on the ATP concentration used in the assay.[4]
Troubleshooting Guide: Common Scenarios
This section addresses the most common issues encountered during kinase assays with potential inhibitors. A general troubleshooting workflow is outlined below.
Caption: General troubleshooting workflow for kinase inhibitor assays.
Scenario 1: The compound shows weak or no inhibition of my target kinase.
This is a frequent challenge that can be resolved by systematically evaluating the compound, assay conditions, and enzyme activity.
Possible Cause 1: Poor Compound Solubility
-
The Problem: The compound may be precipitating out of the aqueous assay buffer, leading to a much lower effective concentration than intended.[4]
-
Why it Happens: Many organic small molecules have limited solubility in aqueous buffers. Even if dissolved in DMSO, they can crash out upon dilution.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate (before adding reagents that cause color or turbidity) for any signs of precipitation.
-
Solubility Test: Perform a simple nephelometry or light-scattering measurement on serial dilutions of the compound in the final assay buffer. An increase in signal indicates precipitation.
-
Reduce Final Concentration: Test a lower concentration range of the compound.
-
Adjust DMSO: Ensure the final DMSO concentration is consistent across all wells and is at a level that doesn't impact kinase activity (typically ≤1-2%).[5]
-
Possible Cause 2: High ATP Concentration
-
The Problem: The ATP concentration in your assay is too high, preventing the ATP-competitive inhibitor from effectively binding to the kinase.
-
Why it Happens: In an ATP-competitive model, the inhibitor and ATP are in a dynamic equilibrium for the same binding site. High concentrations of ATP will shift this equilibrium, favoring ATP binding and making the inhibitor appear less potent (higher IC50).[4][7]
-
Troubleshooting Steps:
-
Determine ATP Km: If not already known, perform an ATP titration experiment to determine the Michaelis constant (Km) for your specific kinase-substrate pair.
-
Optimize ATP Concentration: For inhibitor screening, use an ATP concentration that is at or near the Km value.[4] This ensures the assay is sensitive enough to detect competitive inhibitors. Assays performed at physiological ATP concentrations (1-5 mM) are useful for determining cellular efficacy but are not ideal for initial inhibitor discovery.[7][8]
-
Possible Cause 3: Inactive Enzyme
-
The Problem: The kinase enzyme has lost activity due to improper storage, handling, or batch-to-batch variation.
-
Why it Happens: Enzymes are sensitive proteins that can denature or degrade over time, especially with repeated freeze-thaw cycles or improper storage temperatures.
-
Troubleshooting Steps:
-
Positive Control: Always include a well-characterized, potent inhibitor of your target kinase as a positive control in every experiment. If this control also fails, it strongly points to an issue with the enzyme or other assay reagents.
-
Qualify New Batches: Before using a new batch of kinase in critical experiments, always run a qualification experiment to ensure its activity is comparable to previous batches.[4]
-
Check Substrate: Ensure the substrate is also active and appropriate for the kinase. Some kinases require specific substrates for optimal activity.[9]
-
Scenario 2: I am observing inconsistent IC50 values between experiments.
Reproducibility is key to reliable drug discovery. Fluctuations in IC50 values often point to subtle variations in experimental execution.
Possible Cause 1: Reagent Instability
-
The Problem: Key reagents like ATP, the peptide substrate, or the compound itself are degrading over time.
-
Why it Happens: ATP solutions are susceptible to hydrolysis. Peptide substrates can be degraded by proteases. As mentioned, compounds can degrade with multiple freeze-thaw cycles.
-
Troubleshooting Steps:
Possible Cause 2: Assay Timing and Temperature
-
The Problem: Minor variations in incubation times or temperature fluctuations are altering the enzyme kinetics.
-
Why it Happens: Kinase reactions are enzymatic and thus highly sensitive to time and temperature. A longer incubation will result in more product formation, potentially moving the reaction out of the linear range.
-
Troubleshooting Steps:
-
Linear Range Confirmation: Ensure your assay is running in the linear range with respect to time and enzyme concentration. This typically means converting ≤10-20% of the substrate to product.[10]
-
Consistent Timing: Use a multichannel pipette or automated liquid handler to start all reactions simultaneously.[4]
-
Temperature Control: Use a calibrated incubator and allow all plates and reagents to reach thermal equilibrium before starting the reaction.
-
Scenario 3: My compound is interfering with the assay signal.
This is a common artifact, particularly in fluorescence- and luminescence-based assays, that can lead to false positives or false negatives.[5][11]
| Assay Technology | Potential Interference from Compound | Troubleshooting & Counter-Screen Protocol |
| Fluorescence Polarization (FP) | Autofluorescence or quenching of the fluorescent tracer. | 1. Run a "no-enzyme" control. 2. Add all assay components (buffer, tracer, ATP) and the test compound. 3. Measure the FP signal. Any significant deviation from the "tracer-only" control indicates interference. |
| TR-FRET / HTRF | Compound absorbs light at the excitation or emission wavelengths (inner-filter effect).[11] | 1. Run a "no-enzyme" control. 2. Add all assay components (buffer, substrate, antibody, ATP) and the test compound. 3. Measure the TR-FRET ratio. A change in the signal indicates interference. |
| Luminescence (e.g., Kinase-Glo®, ADP-Glo®) | Compound directly inhibits the luciferase reporter enzyme.[11] | 1. Run a standard luciferase reaction (e.g., using a known amount of ATP or ADP). 2. Add the test compound to this reaction. 3. A decrease in luminescence indicates direct inhibition of the reporter enzyme, not the kinase. |
Protocol: General Counter-Screen for Assay Interference
-
Plate Setup: Design a plate that includes your standard assay wells alongside "interference control" wells.
-
Interference Wells: To these wells, add the final assay buffer, your test compound at all concentrations, and all detection reagents (e.g., fluorescent peptide, luciferase). Crucially, omit the kinase enzyme.
-
Incubation: Incubate the plate under the same conditions as your main assay.
-
Read Plate: Measure the signal.
-
Analysis: If the signal in the interference wells changes in a dose-dependent manner with your compound, it is a strong indicator of an assay artifact. This data should be used to flag or discard results for that compound.
From Bench to Cell: Bridging the Assay Gap
Q4: My compound is potent in my biochemical assay, but shows no activity in my cell-based assay. Why?
This is a critical and common hurdle in drug discovery. A biochemical assay with a purified enzyme is a simplified system that does not account for the complexities of a living cell.[12]
Possible Reasons & Solutions:
-
Cellular ATP Concentration: The intracellular ATP concentration is very high (1-5 mM).[7] A compound that is potent in a biochemical assay run at Km ATP may not be able to compete effectively in the cellular environment. Solution: Re-run your biochemical assay with 1-2 mM ATP to better simulate physiological conditions and determine if potency is retained.[8]
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Solution: Use cell permeability assays (e.g., PAMPA) or computational modeling to predict permeability.
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). Solution: Test for inhibition in the presence of known efflux pump inhibitors.
-
Off-Target Effects: In a cellular context, the compound may engage other kinases or proteins, leading to complex signaling outcomes that mask the intended effect.[13] Solution: Perform a broad kinase panel screen to understand the compound's selectivity profile.[14]
Caption: Factors separating biochemical potency from cellular efficacy.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. achmem.com [achmem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stability Guide for 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Welcome to the technical support guide for 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS RN: 1520452-96-3). This document is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this critical research compound in solution. Inconsistent experimental results can often be traced back to the degradation of key reagents. This guide provides an in-depth understanding of the compound's vulnerabilities and offers practical, field-proven protocols to mitigate degradation, ensuring the reproducibility and accuracy of your data.
Section 1: Understanding the Core Instability - The "Why" Behind Degradation
The chemical structure of this compound contains two key features that make it susceptible to degradation in solution: highly reactive chloro-substituents on the pyrimidine ring and a lactam functional group. The electron-withdrawing nature of the pyrimidine ring makes the chlorine atoms excellent leaving groups, rendering the molecule vulnerable to several degradation pathways.
-
Hydrolysis: The primary degradation pathway is the reaction with water. The chlorine atoms can be displaced by hydroxide ions or water molecules, leading to the formation of less active or inactive hydroxy-pyrimidine derivatives. This process can be significantly accelerated by non-neutral pH conditions[1][2].
-
Nucleophilic Substitution: Beyond water, other nucleophiles present in your solution can readily attack the carbon atoms bearing the chlorine substituents. Common laboratory reagents like primary and secondary amines (e.g., Tris buffer), thiols (e.g., DTT), and even protic solvents (e.g., methanol, ethanol) under basic conditions can displace the chlorides, altering the compound's structure and function[3][4].
-
Photodegradation: Aromatic and heterocyclic compounds, particularly those with extensive π-systems, can absorb UV and visible light. This energy absorption can lead to photochemical reactions, resulting in decomposition[5][6]. While specific data for this exact molecule is limited, it is a prudent and standard practice to protect such compounds from light.
Below is a diagram illustrating the primary vulnerabilities of the molecule.
Caption: Primary degradation pathways for the target compound in solution.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for preventing degradation?
Excluding water and strong nucleophiles from your stock solutions is paramount. The chloro-substituents are highly susceptible to displacement. Therefore, using high-purity, anhydrous aprotic solvents for stock solutions is the most critical step you can take.
Q2: What are the best solvents for preparing high-concentration stock solutions?
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are highly recommended.
-
Why? These are polar aprotic solvents. They can dissolve the compound effectively without having reactive protons (like water or alcohols) that can participate in degradation reactions.
-
Pro-Tip: Always use a fresh, sealed bottle of anhydrous solvent or a bottle that has been properly stored to prevent water absorption from the atmosphere.
Q3: How should I store my solutions to maximize their shelf-life?
Solution storage is as critical as preparation.
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Atmosphere: Aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles and reduces the introduction of atmospheric moisture and oxygen into the main stock each time it is used. Purging the vial headspace with an inert gas like argon or nitrogen before sealing provides an extra layer of protection.
-
Light: Store all vials in the dark, either by using amber glass vials or by placing clear vials in a labeled, light-blocking container.
Q4: How does solution pH affect the stability of this compound?
The compound is most stable at a neutral pH (around 6.0-7.5). Both acidic and basic conditions can significantly accelerate hydrolysis of the chloro-substituents[7]. Avoid preparing working solutions in highly acidic or alkaline buffers. If your experiment requires a non-neutral pH, the working solution should be prepared immediately before use and should not be stored.
Q5: Are there any common laboratory buffers I should avoid?
Yes. Avoid buffers containing primary or secondary amines, as these are potent nucleophiles.
-
Avoid: Tris (tris(hydroxymethyl)aminomethane), glycine, and HEPES to some extent can be problematic.
-
Preferable Alternatives: Phosphate-based buffers (e.g., PBS) or carboxylate-based buffers (e.g., MES, acetate) are generally safer choices as they are weaker nucleophiles.
Q6: How can I detect if my solution has degraded?
-
Visual Inspection: While not definitive, any change in color or the appearance of precipitate in a solution that was previously clear can be an indicator of degradation or insolubility.
-
Analytical Verification: The most reliable method is to use High-Performance Liquid Chromatography (HPLC). A degraded sample will show a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks corresponding to degradation products[8]. Comparing the chromatogram of an aged solution to a freshly prepared one is a definitive stability test.
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible assay results. | Degradation of the compound in the working solution or stock solution. | 1. Prepare a fresh stock solution from solid material using the protocol below. 2. Prepare working solutions immediately before each experiment. 3. Perform an HPLC purity check on your stock solution to confirm its integrity. |
| Loss of biological activity over time. | The compound has degraded to an inactive form. This is the most common reason for this issue. | 1. Discard the old solution. 2. Prepare a new stock solution and aliquot it into single-use vials to prevent degradation of the entire stock. 3. Re-evaluate your buffer system for potential nucleophiles (see FAQ Q5). |
| A precipitate forms in my frozen stock solution upon thawing. | 1. The compound's solubility limit was exceeded during preparation. 2. The solvent (e.g., DMSO) absorbed water, reducing solubility. 3. The compound degraded into a less soluble byproduct. | 1. Gently warm the solution to 37°C and vortex to attempt redissolution. 2. If it does not redissolve, it may have degraded. Verify purity via HPLC. 3. Ensure you are using anhydrous solvent and storing it properly to prevent water contamination. |
| The solution changes color (e.g., turns yellow/brown). | This is often a sign of photodegradation or oxidative degradation. | 1. Discard the solution immediately. 2. Ensure all future solutions are stored in amber vials or otherwise protected from light at all times. 3. When preparing the stock, consider purging the vial with argon or nitrogen. |
Section 4: Validated Protocols for Ensuring Stability
Protocol 4.1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
-
Preparation: Allow the vial of solid this compound (MW: 204.01 g/mol ) to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the desired amount of solid in a fume hood. For 1 mL of a 10 mM solution, you would need 2.04 mg.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the solid.
-
Dissolution: Vortex the vial thoroughly. If needed, briefly sonicate the solution in a water bath for 2-5 minutes to ensure complete dissolution.
-
Inert Atmosphere (Optional but Recommended): Briefly flush the vial's headspace with a gentle stream of argon or nitrogen gas before capping tightly.
-
Storage & Aliquoting: Divide the solution into smaller, single-use aliquots in amber or light-protected vials. Store immediately at -20°C or -80°C.
Protocol 4.2: Workflow for Stability Assessment via HPLC
This workflow provides a self-validating system to confirm the stability of your compound under your specific experimental conditions.
Caption: Experimental workflow for validating compound stability.
Section 5: Data Summary
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Stock Solvent | Anhydrous DMSO, Anhydrous DMF | Aprotic, high dissolving power, minimizes hydrolytic and solvolytic degradation. |
| Working Buffer | PBS, MES, MOPS (pH 6.0-7.5) | Non-nucleophilic, maintains a stable pH environment. |
| Temperature | Solid: 2-8°C[9]. Stock Solution: -20°C or -80°C. | Low temperatures slow down all chemical reactions, significantly extending shelf-life. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Light | Protect from light at all times. | Prevents potential photodegradation, a common issue with heterocyclic compounds[6]. |
Table 2: Compatibility with Common Laboratory Reagents
| Reagent Class | Compatibility | Explanation |
| Aprotic Solvents | High | (DMSO, DMF, Acetonitrile) - Ideal for preventing degradation. |
| Protic Solvents | Low to Medium | (Methanol, Ethanol, Water) - Can act as nucleophiles. Use only for immediate dilution and application. Do not store solutions in these solvents. |
| Non-Nucleophilic Buffers | High | (Phosphate, Acetate, MES) - Unlikely to react with the compound. |
| Nucleophilic Buffers | Very Low | (Tris, Glycine, Primary/Secondary Amines) - AVOID . These will actively degrade the compound via nucleophilic substitution[3]. |
| Reducing Agents | Use with Caution | (DTT, TCEP) - While necessary for some assays, high concentrations of thiols are nucleophilic. Prepare fresh and use immediately. |
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical monitoring of photocatalytic treatments. Degradation of 2,3,6-trichlorobenzoic acid in aqueous TiO(2) dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. achmem.com [achmem.com]
Technical Support Center: Navigating the Purification of Chlorinated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert advice and practical solutions for the unique challenges encountered during the purification of chlorinated heterocyclic compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot common issues but also to understand the underlying principles that govern successful purification.
Frequently Asked Questions (FAQs)
Q1: Why are chlorinated heterocyclic compounds notoriously difficult to purify?
A1: The purification challenges stem from a combination of their chemical properties:
-
Reactivity: The presence of both a heteroatom (like nitrogen or sulfur) and a chlorine atom can create reactive sites on the molecule. This can lead to degradation on stationary phases like silica gel, which has acidic surface silanol groups.[1]
-
Polarity and Solubility: The polarity of these compounds can vary widely depending on the nature of the heterocycle and the position of the chlorine atom. This variability can make solvent selection for chromatography and recrystallization non-trivial.[2] Highly polar compounds may bind irreversibly to normal-phase silica or elute in the void volume on reversed-phase columns.[2]
-
Co-eluting Impurities: Side-products from chlorination reactions, such as isomers or over-chlorinated species, often have very similar polarities to the target compound, making chromatographic separation difficult.[3] Starting materials and intermediates can also carry through the synthesis and contaminate the final product.[4]
-
Thermal Stability: Some chlorinated heterocycles can be thermally labile, which can be a concern during techniques that involve heating, such as distillation or evaporation of high-boiling point solvents.
Q2: I'm seeing my compound streak or completely stick to the baseline during flash chromatography on silica gel. What's happening and how can I fix it?
A2: This is a classic sign of strong interaction between your compound and the silica stationary phase, often due to the basicity of a nitrogen-containing heterocycle. The acidic silanol groups on the silica surface can protonate your compound, causing it to bind tightly.
Troubleshooting Steps:
-
Deactivate the Silica: You can reduce the acidity of the silica gel.[1] A common method is to add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%). This neutralizes the acidic sites and prevents your compound from sticking.
-
Switch to a Less Acidic Stationary Phase: Consider using alumina (basic or neutral) or a bonded-phase silica like diol or amine columns.[1][2]
-
Employ an Orthogonal Technique: If normal-phase chromatography is problematic, switch to a different separation mechanism. Reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is polar (like water/acetonitrile or water/methanol), is an excellent alternative.[5]
Troubleshooting Guide: Common Purification Scenarios
This section provides structured guidance for specific experimental problems.
Scenario 1: Poor Separation of Isomers or Closely Related Impurities
You've identified your target compound by LC-MS, but it's co-eluting with an impurity of the same mass (likely an isomer) or a closely related analogue (e.g., a des-chloro version).
Caption: Decision tree for resolving co-eluting impurities.
If your standard normal-phase flash chromatography (e.g., Hexane/Ethyl Acetate on silica) is failing, an orthogonal method, which separates based on different chemical principles, is your best approach.[5]
Step-by-Step Protocol: Reversed-Phase (RP-HPLC) Purification
-
Analytical Method Development:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., methanol or acetonitrile).
-
Run analytical RP-HPLC using a C18 column. A good starting gradient is 10% to 95% acetonitrile in water (often with 0.1% formic acid or TFA to improve peak shape) over 10-15 minutes.
-
Identify the retention time of your target compound and the impurity. The goal is to achieve baseline separation.
-
-
Method Optimization:
-
If separation is poor, try changing the organic modifier (e.g., to methanol).
-
Adjust the gradient slope. A shallower gradient around the elution time of your compounds will improve resolution.
-
Consider a different stationary phase if needed (e.g., a phenyl-hexyl column for aromatic compounds).
-
-
Preparative Scale-Up:
-
Once you have a good analytical separation, scale up to a preparative RP-HPLC column.
-
Dissolve your crude material in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase to avoid solubility issues on the column.
-
Run the preparative method and collect fractions corresponding to your pure compound.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain your pure compound as a solid.
-
Scenario 2: Product is a Highly Polar, Water-Soluble Solid
Your chlorinated heterocyclic compound is an intractable solid that is only soluble in very polar solvents like water or methanol, making standard chromatography difficult.
| Technique | Principle | Advantages | Considerations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[6][7] | Can be highly effective for removing small amounts of impurities. Scalable. | Finding a suitable solvent system can be challenging. May lead to low recovery.[8] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of a less polar organic solvent.[2][9] | Excellent for retaining and separating very polar compounds that don't work in reversed-phase.[9] | Requires careful mobile phase preparation and column equilibration. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the main mobile phase, often with a polar co-solvent.[10][11] | Fast, uses less organic solvent, and can provide unique selectivity for polar and chiral compounds.[11][12] | Requires specialized equipment. |
Recrystallization is a powerful, often overlooked, technique for purifying solid compounds.[13] The key is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14]
Step-by-Step Recrystallization Workflow
-
Solvent Screening:
-
Place a few milligrams of your crude solid into several small test tubes.
-
Add a small amount (e.g., 0.5 mL) of different solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, or mixtures) to each tube.
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound.
-
Heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, you have a potential recrystallization solvent.
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration to remove them before cooling.
-
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[15]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum.
-
Purity Assessment: How Do I Know My Compound is Pure?
Purification is incomplete without rigorous purity analysis. A single technique is often insufficient.
Caption: A multi-step workflow for comprehensive purity assessment.
-
Chromatographic Methods (LC-MS, HPLC-UV): These are the workhorses for purity assessment.[17] Run your final compound under optimized analytical conditions. A single, sharp peak is a good indication of purity. The UV detector response can be used to estimate purity as a percentage of the total area.
-
Nuclear Magnetic Resonance (¹H NMR): NMR is excellent for structural confirmation and can reveal the presence of impurities with different proton environments. Integration of impurity peaks relative to the main compound can give a rough estimate of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Quantitative NMR (qNMR) and Elemental Analysis: For a definitive purity value, qNMR or elemental (combustion) analysis can be used to determine the mass fraction of the compound.[17]
By combining these troubleshooting guides and a robust understanding of the underlying principles, you can more effectively tackle the purification of challenging chlorinated heterocyclic compounds.
References
- 1. Chromatography [chem.rochester.edu]
- 2. labex.hu [labex.hu]
- 3. mdpi.com [mdpi.com]
- 4. veeprho.com [veeprho.com]
- 5. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. biotage.com [biotage.com]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Kinase Selectivity of 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives
Welcome to the technical support center for researchers working with the 2,4-dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one scaffold. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and strategic insights for medicinal chemists, biochemists, and drug development professionals aiming to enhance the selectivity of kinase inhibitors derived from this versatile starting material.
The pyrrolo[2,3-d]pyrimidine core is a well-established "hinge-binding" scaffold, prized for its structural resemblance to the adenine base of ATP.[1][2] This mimicry allows it to effectively compete with endogenous ATP, making it a powerful starting point for kinase inhibitor design.[1] However, the highly conserved nature of the ATP binding site across the human kinome presents a significant challenge: achieving selectivity for a specific kinase target over hundreds of others.
This guide provides a structured approach, from initial compound design to advanced experimental troubleshooting, to help you navigate the complexities of kinase selectivity.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the this compound scaffold and its potential for developing selective kinase inhibitors.
Q1: What are the inherent kinase selectivity properties of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure?
A1: The core scaffold itself has shown promise in imparting a foundational level of selectivity. For instance, studies have demonstrated that the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core can confer initial selectivity for Cyclin-Dependent Kinase 2 (CDK2) over other members of the CDK family, such as CDK1, 4, 6, 7, and 9.[3][4] This suggests that the fundamental shape and hydrogen bonding capabilities of the core are more complementary to the ATP-binding pocket of certain kinases. However, the 2,4-dichloro precursor is a starting point for synthesis and is not itself a selective inhibitor; its broad reactivity is a feature that allows for extensive chemical modification.
Q2: What is the general strategy for modifying the this compound scaffold?
A2: The primary strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions. The chlorine atoms serve as excellent leaving groups. Typically, the C4 chlorine is more reactive than the C2 chlorine, allowing for regioselective functionalization. This differential reactivity is the cornerstone of building diversity around the scaffold. By carefully choosing the nucleophile and reaction conditions, you can selectively introduce different chemical moieties at each position to probe interactions with specific regions of a kinase's ATP-binding site.
Q3: How do modifications at the C2 and C4 positions influence kinase selectivity?
A3: Modifications at these positions are critical for driving selectivity.
-
C4 Position: Substituents at C4 often project towards the solvent-exposed region of the ATP pocket. Large, flexible, or charged groups here can be tailored to interact with unique surface features or residues outside the highly conserved hinge region. For example, specific substituted anilino groups at C4 have been shown to be crucial for potent VEGFR-2 inhibition.[5]
-
C2 Position: The C2 position generally points deeper into the ATP-binding pocket. Smaller, more rigid substituents are often favored here. Modifications at C2 can be used to exploit differences in the size of the "gatekeeper" residue—a key determinant of selectivity. For instance, introducing a bulky group at C2 can sterically hinder binding to kinases with a large gatekeeper residue, thereby favoring those with a smaller one. Recent studies have shown that 2-((4-sulfamoylphenyl)amino) substituents can lead to potent CDK9 inhibitors.[6][7]
Q4: Are there computational tools that can guide the design of more selective inhibitors from this scaffold?
A4: Absolutely. Computational modeling is a vital part of the modern drug discovery workflow.
-
Molecular Docking: This technique can predict how your designed analogues will bind to the crystal structure of your target kinase versus off-target kinases. It can help prioritize synthetic targets by predicting key interactions and potential steric clashes.[8]
-
Structure-Based Drug Design (SBDD): If you have a crystal structure of your lead compound bound to the target kinase, you can use SBDD to rationally design modifications that enhance favorable interactions or introduce new ones.
-
Machine Learning/AI: Newer computational tools use machine learning algorithms trained on large datasets of kinase-inhibitor interactions to predict the selectivity profile of novel compounds with increasing accuracy.[8]
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues that researchers may encounter during the synthesis, characterization, and testing of derivatives.
Problem 1: Poor or Non-Selective Kinase Inhibition with Initial Derivatives
-
Potential Cause: Your initial modifications at C2 and C4 may be too generic, failing to exploit unique features of the target kinase's active site. Many initial derivatives of ATP-mimetic scaffolds exhibit multi-kinase activity.[9][10][11]
-
Troubleshooting Steps:
-
Kinome-wide Profiling: The first step is to understand the problem. Screen your lead compound against a broad panel of kinases (e.g., >100 kinases). This will provide a quantitative measure of its selectivity and identify the primary off-targets.
-
Structural Analysis: Obtain or model the crystal structures of your primary target and key off-targets. Compare the ATP-binding sites, paying close attention to the gatekeeper residue, the region around the DFG motif, and the solvent-exposed front pocket.
-
Hypothesis-Driven Synthesis: Based on the structural analysis, design new analogues.
-
If off-targets have a large gatekeeper (e.g., Met, Phe): Introduce a bulky group at the C2 position of your scaffold to create a steric clash.
-
If off-targets lack a specific residue your target has: Modify your C4 substituent to form a hydrogen bond or salt bridge with that unique residue in your target kinase.
-
If the ATP pockets are highly similar: Consider strategies that extend beyond the ATP site, such as allosteric modulation or targeting substrate-binding sites.
-
-
Problem 2: Difficulty with Regioselective Synthesis
-
Potential Cause: While C4 is generally more reactive, reaction conditions (temperature, base, solvent) can lead to mixtures of C2-substituted, C4-substituted, and di-substituted products, complicating purification and analysis.
-
Troubleshooting Steps:
-
Control Temperature: Run the first SNAr reaction at a lower temperature (e.g., 0°C to room temperature) to favor substitution at the more reactive C4 position. The second substitution at C2 will likely require heating.
-
Choice of Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to avoid competing reactions.
-
Stepwise Approach: Synthesize and purify the C4-monosubstituted intermediate before proceeding with the C2 substitution. This provides better control over the final product.
-
Protecting Groups: If necessary, use a protecting group on the pyrrole nitrogen (e.g., SEM group) to prevent side reactions, which can be removed in a later step.
-
Problem 3: Poor Cellular Potency Despite Good Enzymatic Activity
-
Potential Cause: The compound may have poor cell permeability, high plasma protein binding, or be rapidly metabolized. The difference between enzymatic IC50 and cellular EC50 is a common challenge.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Calculate properties like cLogP, polar surface area (PSA), and the number of rotatable bonds. Aim for values within established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).
-
Permeability Assays: Use in vitro models like PAMPA or Caco-2 assays to directly measure the cell permeability of your compounds.
-
Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to identify potential metabolic liabilities. If a specific site of metabolism is identified (e.g., N-dealkylation), you can block it by, for example, introducing a deuterium atom at that position (the deuterium effect).[3][4]
-
Structure-Property Relationship (SPR): Systematically make small structural changes and observe their effect on both potency and ADME properties. For example, adding a fluorine atom can sometimes block metabolic oxidation and improve cell permeability.
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for Sequential SNAr on the Dichloro Scaffold
-
C4-Amination: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., n-butanol or DMF), add the desired amine (Nucleophile 1, 1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the resulting 2-chloro-4-amino-pyrrolo[2,3-d]pyrimidin-6-one intermediate by column chromatography.
-
C2-Amination: To the purified intermediate (1.0 eq) in a sealed tube with a suitable solvent, add the second amine (Nucleophile 2, 1.5-2.0 eq).
-
Heat the reaction mixture at 80-120°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, concentrate, and purify the final 2,4-diamino product by column chromatography or preparative HPLC.
Workflow for Enhancing Kinase Selectivity
The following diagram illustrates a systematic workflow for optimizing the selectivity of your kinase inhibitors.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Addressing Off-Target Effects of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
Introduction
Pyrrolo[2,3-d]pyrimidine-based inhibitors have emerged as a significant class of therapeutics, particularly in oncology, due to their structural resemblance to adenine, enabling them to effectively target the ATP-binding site of various kinases.[1] This scaffold is central to numerous FDA-approved drugs and clinical candidates targeting kinases like JAK, RET, and others.[2][3][4] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target effects.[5]
Off-target interactions, where an inhibitor binds to and modulates the activity of unintended kinases or other proteins, can lead to a range of complications, from confounding experimental data to causing adverse effects in clinical settings.[5][6] Understanding, identifying, and mitigating these off-target effects is therefore paramount for researchers, scientists, and drug development professionals.
This technical support guide provides a comprehensive resource for troubleshooting and addressing common issues related to the off-target effects of pyrrolo[2,3-d]pyrimidine-based inhibitors. It is designed to offer practical, field-proven insights and step-by-step protocols to ensure the scientific integrity and validity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working with pyrrolo[2,3-d]pyrimidine-based inhibitors.
Q1: What are the primary drivers of off-target effects for pyrrolo[2,3-d]pyrimidine-based inhibitors?
A1: The primary driver is the structural mimicry of the pyrrolo[2,3-d]pyrimidine scaffold to the adenine core of ATP.[1] This allows these inhibitors to bind to the highly conserved ATP-binding site of numerous kinases.[7] While medicinal chemistry efforts focus on introducing substituents to enhance selectivity for the intended target, the inherent similarity to ATP can lead to interactions with other kinases that share structural features in their ATP-binding pockets.[1][8]
Q2: My inhibitor is potent in a biochemical assay but shows a weaker or different effect in a cell-based assay. Is this an off-target effect?
A2: This discrepancy is a common observation and can be due to several factors, including but not limited to off-target effects.[9] Other potential reasons include:
-
Poor cell permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
High protein binding: The inhibitor may bind to plasma proteins in the cell culture medium, reducing its free concentration.
-
Drug efflux: The inhibitor could be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Metabolic instability: The inhibitor may be rapidly metabolized by the cells into inactive forms.[8]
However, an unexpected cellular phenotype that doesn't align with the known function of the primary target strongly suggests the involvement of off-target effects.[5]
Q3: How can I distinguish between on-target and off-target effects in my cellular experiments?
A3: Differentiating between on-target and off-target effects is a critical aspect of kinase inhibitor research.[9] Key strategies include:
-
Rescue experiments: If the observed phenotype is due to on-target inhibition, it should be reversible by expressing a drug-resistant mutant of the target kinase.
-
Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase should phenocopy the effects of the inhibitor if they are on-target.
-
Dose-response correlation: The phenotypic effect should correlate with the inhibitor's potency (IC50) for the target kinase.
Q4: What are the best practices for initial validation of a new pyrrolo[2,3-d]pyrimidine-based inhibitor?
A4: Before extensive cellular studies, it's crucial to:
-
Confirm target expression and activity: Use techniques like Western blotting or qPCR to verify that your cell model expresses the target kinase and that it is in its active (phosphorylated) state.[9][10]
-
Perform a dose-response curve: Determine the IC50 value of your inhibitor in your chosen cell line to identify the optimal concentration range for your experiments.[10]
-
Assess inhibitor stability: Ensure your inhibitor is stable in your experimental conditions (e.g., cell culture medium) over the time course of your assay.
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
Problem 1: Inconsistent IC50 values for my inhibitor across different assays or labs.
Possible Cause & Troubleshooting Steps:
-
Variations in Assay Conditions:
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay. Ensure that the ATP concentration is consistent across experiments and ideally close to the Michaelis constant (Km) of the kinase for ATP.[11]
-
Enzyme and Substrate Concentrations: Differences in the concentrations of the kinase and its substrate can affect the measured IC50. Standardize these concentrations for all assays.
-
Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and can yield different IC50 values.[7][12] When comparing data, ensure the assay methodologies are as similar as possible.
-
-
Inhibitor Quality and Handling:
-
Purity: Verify the purity of your inhibitor batch using techniques like HPLC-MS. Impurities can interfere with the assay.
-
Solubility: Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) and doesn't precipitate when diluted in the assay buffer.
-
Storage: Improper storage can lead to inhibitor degradation. Store stock solutions at -20°C or -80°C and prepare fresh working dilutions for each experiment.[9]
-
Workflow for Standardizing IC50 Determination
Caption: Standardized workflow for consistent IC50 determination.
Problem 2: My inhibitor shows unexpected toxicity or a phenotype unrelated to the primary target's known function.
Possible Cause & Troubleshooting Steps:
This is a strong indication of off-target effects. A systematic approach is needed to identify the responsible off-target(s).
-
Step 1: In Silico Profiling:
-
Use computational tools and databases to predict potential off-targets based on the inhibitor's structure. This can provide a preliminary list of kinases to investigate.
-
-
Step 2: Biochemical Kinase Profiling:
-
Screen your inhibitor against a broad panel of kinases (kinome scan). This is the most direct way to identify off-target interactions and quantify their potency.[7] Several commercial services offer this.
-
-
Step 3: Cellular Target Engagement Assays:
-
Once potential off-targets are identified, confirm their engagement in a cellular context. Techniques like the NanoBRET™ Target Engagement Assay can measure inhibitor binding to specific kinases within living cells.[13]
-
-
Step 4: Pathway Analysis:
-
If specific off-targets are confirmed, investigate whether their inhibition can explain the observed phenotype. Use techniques like Western blotting to probe the phosphorylation status of key downstream substrates of the off-target kinase.
-
Experimental Workflow for Off-Target Identification
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. icr.ac.uk [icr.ac.uk]
Method refinement for consistent results in cellular assays with 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one
Answering the call of researchers grappling with reproducibility, this Technical Support Center provides a focused resource for refining cellular assay methods using 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one . As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental variables, empowering you to troubleshoot effectively and generate consistent, high-quality data.
The core structure, a pyrrolo[2,3-d]pyrimidine, is a well-established purine isostere, a molecular mimic that enables it to interact with biological targets that recognize natural purines.[1] This scaffold is a cornerstone in the development of kinase inhibitors, which often target the ATP-binding pocket of enzymes crucial for cellular signaling.[2][3][4][5] The specific derivative , with its dichlorinated pyrimidine ring and saturated pyrrolidinone moiety, presents unique characteristics that demand careful methodological consideration.
This guide is structured as a series of questions and answers, reflecting the common challenges encountered in the lab.
Section 1: Compound Integrity and Preparation
This is the foundational, and most frequent, source of experimental variability. An improperly prepared compound will invalidate all downstream results.
Q1: My results are inconsistent from one experiment to the next. Where should I start troubleshooting?
Answer: Always start with the compound itself. Inconsistent results often trace back to issues with compound solubility, stability, or concentration accuracy. Before questioning the biological system, validate your core reagent.
Below is a workflow to systematically diagnose issues with experimental variability.
Q2: The compound has poor solubility in my aqueous assay buffer. How can I address this?
Answer: This is a very common issue. Poor aqueous solubility means the compound precipitates out of solution, making the effective concentration much lower and more variable than intended.[6] The pyrrolo[2,3-d]pyrimidine core is largely hydrophobic.
Root Cause: The compound is "crashing out" of your cell culture medium. The final concentration of your organic solvent (likely DMSO) is too low to maintain solubility.
Solutions:
-
Solubility Pre-assessment: Before any biological assay, determine the compound's solubility limit in your final assay medium.
-
Increase Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, and some robust lines tolerate up to 1%. However, you must validate this for your specific cell line by running a vehicle-only toxicity control.
-
Use a Formulation Strategy: For in vivo or highly sensitive in vitro models, consider formulation vehicles like Kolliphor® EL or Solutol® HS 15. This requires significant optimization.
Protocol: Visual Solubility Assessment
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
In a clear microcentrifuge tube, add the desired final volume of your complete cell culture medium (e.g., 1 mL).
-
Add the corresponding volume of the DMSO stock to achieve the highest concentration you plan to test (e.g., for a 100 µM final concentration from a 20 mM stock, add 5 µL to 1 mL of medium, resulting in 0.5% DMSO).
-
Vortex the solution gently.
-
Incubate the tube under the same conditions as your assay (e.g., 37°C, 5% CO₂) for 1-2 hours.
-
Visually inspect the solution against a dark background for any signs of precipitation (cloudiness, crystals, or film). If precipitation is observed, that concentration is too high for the given solvent conditions.[6]
Q3: What is the best practice for preparing and storing stock solutions?
Answer: Compound degradation due to improper storage is a silent cause of failed experiments. Repeated freeze-thaw cycles are particularly damaging.[6]
Protocol: Stock Solution Preparation and Storage
-
Solvent Selection: Use high-purity, anhydrous DMSO.
-
Weighing: Weigh out the compound using an analytical balance in a low-humidity environment.
-
Dissolution: Prepare a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution; use gentle warming (37°C) or brief sonication if necessary.
-
Aliquoting: Immediately aliquot the primary stock into single-use volumes in tightly sealed, low-retention tubes. The aliquot volume should be convenient for a single experiment to avoid reusing a thawed tube.
-
Storage: Store aliquots at -80°C, protected from light. For daily use, a working stock can be prepared by diluting the primary stock and storing it at -20°C for a limited time (e.g., 1-2 weeks), though -80°C is always preferred.
Section 2: Cellular Assay Design and Optimization
Once you are confident in your compound's integrity, the next step is to refine the assay parameters.
Q4: I'm not seeing any effect in my cell viability assay. What are the likely reasons?
Answer: This is a common challenge that can stem from several factors, ranging from the compound itself to the biological context.
Possible Causes & Solutions:
-
Insufficient Concentration: Your testing range may be too low. Pyrrolo[2,3-d]pyrimidine derivatives can have IC50 values ranging from nanomolar to high micromolar depending on the target and cell line.[5][7]
-
Solution: Perform a wide-range dose-response experiment, covering at least 5-6 log units (e.g., 1 nM to 100 µM).[8]
-
-
Inappropriate Time Point: The compound may require a longer incubation time to exert its effect, especially if it induces cell cycle arrest or apoptosis rather than acute toxicity.
-
Solution: Conduct a time-course experiment, measuring the effect at multiple time points (e.g., 24, 48, and 72 hours).[6]
-
-
Poor Cell Permeability: The compound may not be efficiently entering the cells to reach its intracellular target.
-
Target Not Expressed or Not Critical: The intended molecular target of the compound may not be expressed in your chosen cell line, or it may not be essential for cell survival in that context.
-
Solution: Verify target expression via Western Blot, qPCR, or review literature for your cell line.[10] Ensure the signaling pathway is active.
-
| Assay Type | Recommended Starting Concentration Range | Rationale |
| Cell Viability / Proliferation | 1 nM - 100 µM (log dilutions) | Captures a wide range of potencies for initial IC50 determination.[8] |
| Western Blot (Target Engagement) | 0.1x - 10x Cellular IC50 | Confirms target modulation at concentrations relevant to the phenotypic effect. |
| Apoptosis / Cell Cycle Assay | 0.5x - 5x Cellular IC50 | Assesses specific mechanisms of cell death or arrest around the effective concentration.[8] |
| Enzymatic (Biochemical) Assay | 0.1x - 100x Ki or Biochemical IC50 | Determines direct target inhibition without the complexity of cellular uptake or efflux. |
Q5: My biochemical (enzymatic) assay shows high potency, but the cell-based assay is much weaker. Why?
Answer: This is a classic and informative discrepancy that highlights the difference between an idealized biochemical system and a complex cellular environment.[8]
Key Factors:
-
Cell Permeability: As mentioned, the compound may struggle to cross the cell membrane.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP: Since pyrrolo[2,3-d]pyrimidines often act as kinase inhibitors by competing with ATP, the high millimolar concentrations of ATP inside a cell can outcompete the inhibitor, leading to a significant drop in apparent potency compared to a biochemical assay where ATP levels are much lower.[8]
-
Compound Metabolism: Cells may metabolize the compound into an inactive form.
Protocol: Model Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density (to ensure they are in the logarithmic growth phase for the duration of the experiment) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the compound in culture medium at 2x the final desired concentration.
-
Dosing: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the appropriate wells. Be sure to include controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).
-
Positive Control: A known cytotoxic agent for your cell line.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Detection: Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the fluorescence on a microplate reader (typically ~560 nm excitation / 590 nm emission).
-
Data Analysis: Normalize the data to your controls (Vehicle = 100% viability, No cells/media only = 0% viability) and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Section 3: Target Engagement and Mechanism of Action
Observing a cellular phenotype is only the first step. To ensure the effect is due to the intended mechanism, you must verify that the compound is engaging its target within the cell.
Q6: How can I confirm that the compound is inhibiting its intended kinase target inside the cell?
Answer: This is crucial for validating your results and avoiding misinterpretation due to off-target effects.[11] The most direct way is to measure the phosphorylation status of a known, direct downstream substrate of the target kinase.
Method: Western Blotting for Phospho-Substrate
-
Experiment: Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with two primary antibodies:
-
An antibody that recognizes the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT6 if STAT6 is the target).[12]
-
An antibody that recognizes the total protein level of that substrate.
-
-
Analysis: A successful target engagement will show a dose-dependent decrease in the phosphorylated substrate signal, while the total substrate signal remains unchanged . This demonstrates that the inhibitor is blocking the kinase's activity, not just causing the substrate protein to be degraded.
Frequently Asked Questions (FAQs)
Q: What does the "pyrrolo[2,3-d]pyrimidine" core imply about the compound's mechanism? A: This core structure is a purine analog, meaning it mimics the purine bases found in DNA and, more importantly, in ATP. This makes it a privileged scaffold for designing inhibitors that compete with ATP for the binding site of kinases.[1][3]
Q: Can I use this compound for in vivo studies? A: Transitioning from in vitro to in vivo requires significant additional characterization, including pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as formulation development to ensure adequate bioavailability and exposure. The data from your cellular assays are the first step in justifying such studies.
Q: I see cytotoxicity at high concentrations. Is this an off-target effect? A: It's possible. Many small molecules exhibit non-specific toxicity at high concentrations (typically >20 µM). This is why confirming target engagement at concentrations that align with your phenotypic IC50 is critical. If you see a loss of phospho-substrate at 1 µM but only see cell death at 50 µM, the cytotoxicity may not be related to your primary target.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Kinase Selectivity: A Cross-Reactivity Profile of a Pyrrolo[2,3-d]pyrimidine Analog
This guide provides a comprehensive analysis of the kinase cross-reactivity profile for 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one , a representative compound from the pyrrolo[2,3-d]pyrimidine class of molecules. This chemical scaffold is a cornerstone in modern kinase inhibitor design, forming the core of numerous approved drugs. Understanding the selectivity of any new analog is therefore a critical step in drug development, as off-target kinase interactions can lead to unforeseen toxicities or, conversely, beneficial polypharmacology.
This document outlines the experimental rationale, presents a detailed protocol for assessing kinase inhibition, and compares the compound's profile against two well-characterized inhibitors: the non-selective pan-kinase inhibitor Staurosporine and the multi-targeted clinical inhibitor Dasatinib . The data presented herein is illustrative, designed to model a typical discovery workflow and provide researchers with a framework for evaluating their own compounds.
Rationale and Experimental Design
The central goal of a kinase selectivity screen is to determine a compound's inhibitory activity against a broad panel of kinases, distinguishing its intended target(s) from its off-targets. The pyrrolo[2,3-d]pyrimidine core is known to act as a "hinge-binder," mimicking the adenine region of ATP to gain purchase in the kinase active site. However, the high degree of conservation in the ATP-binding site across the human kinome necessitates a broad screening approach to identify potential liabilities early in the discovery process.
Our experimental design is therefore structured as follows:
-
Primary Screen: A single-dose (1 µM) screen of the test compound against a panel of 50 kinases representing diverse families of the human kinome. This provides a broad, cost-effective overview of inhibitory activity.
-
Dose-Response Analysis: For any kinase showing significant inhibition (>50%) in the primary screen, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
-
Benchmark Comparison: The profiles of Staurosporine and Dasatinib are run concurrently to provide context for the potency and selectivity of the test compound.
This tiered approach efficiently identifies high-affinity interactions and provides the quantitative data needed for robust comparison and decision-making.
Experimental Protocol: ADP-Glo™ Kinase Assay
To quantify kinase activity, we employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[1][2][3] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase/luciferin reaction, producing a light signal directly proportional to kinase activity.[1][3][4]
Step-by-Step Methodology:
-
Kinase Reaction Setup (25 µL total volume):
-
Dispense 5 µL of 5X Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) into a 96-well plate.
-
Add 2.5 µL of test compound (dissolved in DMSO, then diluted in Kinase Buffer) or DMSO vehicle control. This results in a 10-fold dilution of the stock concentration.
-
Add 10 µL of a mix containing the specific kinase and its corresponding substrate peptide. The concentration of each is optimized beforehand to ensure the reaction operates in the linear range.
-
Initiate the reaction by adding 7.5 µL of ATP solution (concentration is typically set at the Km for each specific kinase to ensure competitive inhibitors are fairly evaluated).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Signal Generation and Detection:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the initial reaction into ATP and provides luciferase and luciferin.[1][4][5]
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the high (DMSO vehicle, 0% inhibition) and low (no enzyme, 100% inhibition) controls.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Comparative Kinase Profiles
The following table summarizes the inhibitory activity of this compound and the benchmark compounds against a representative panel of kinases. Data is presented as percent inhibition at a 1 µM concentration. For significant interactions, IC50 values were determined.
| Kinase Target | Kinase Family | Test Compound (% inh @ 1µM) | Dasatinib (% inh @ 1µM) | Staurosporine (% inh @ 1µM) |
| SRC | Tyrosine Kinase | 98% (IC50: 45 nM) | 99% (IC50: <1 nM) | 99% (IC50: 6 nM) [6] |
| LCK | Tyrosine Kinase | 95% (IC50: 70 nM) | 99% (IC50: <1 nM) | 98% (IC50: 4 nM) |
| YES | Tyrosine Kinase | 92% (IC50: 110 nM) | 99% (IC50: <1 nM) | 99% (IC50: 5 nM) |
| ABL1 | Tyrosine Kinase | 45% | 99% (IC50: <1 nM) | 97% (IC50: 20 nM) |
| EGFR | Tyrosine Kinase | 65% (IC50: 850 nM) | 75% (IC50: 250 nM) | 99% (IC50: 50 nM) |
| VEGFR2 | Tyrosine Kinase | 55% (IC50: 1.2 µM) | 85% (IC50: 80 nM) | 99% (IC50: 15 nM) |
| JAK2 | Tyrosine Kinase | 25% | 30% | 96% (IC50: 35 nM) |
| CDK2 | Ser/Thr Kinase | 15% | 60% (IC50: 900 nM) | 99% (IC50: 7 nM) |
| PKA | Ser/Thr Kinase | <10% | <10% | 99% (IC50: 7 nM) [6] |
| PKCα | Ser/Thr Kinase | <10% | 20% | 99% (IC50: 3 nM) [6] |
Analysis and Interpretation
Profile of this compound
The illustrative data indicates that our test compound is a potent inhibitor of SRC-family kinases (SFKs), with IC50 values for SRC, LCK, and YES in the low- to mid-nanomolar range. This is a common characteristic for inhibitors built on the pyrrolo[2,3-d]pyrimidine scaffold.[7][8] The compound demonstrates moderate selectivity. While potent against its primary targets, it shows weaker, micromolar-range activity against EGFR and VEGFR2. This level of off-target activity is a critical finding; depending on the therapeutic goal, it could be an undesirable liability or a source of beneficial polypharmacology. Importantly, the compound shows minimal activity against the Serine/Threonine kinases tested (CDK2, PKA, PKCα), suggesting a strong preference for tyrosine kinases.
Comparison with Benchmarks
-
Staurosporine: As expected, Staurosporine shows potent, non-selective inhibition across all tested kinases, with IC50 values in the low nanomolar range for nearly every target.[9][10] This profile serves as a classic example of a promiscuous inhibitor and highlights the relative selectivity of the other two compounds. Its utility is primarily as a research tool rather than a therapeutic agent due to this lack of specificity.[9]
-
Dasatinib: Dasatinib demonstrates a "multi-targeted" profile. It is exceptionally potent against its primary targets, ABL1 and the SFKs.[11][12][13] However, it also maintains significant potency against a wider range of kinases, including VEGFR2 and CDK2, compared to our test compound.[14] This broader activity spectrum is a known part of Dasatinib's clinical profile and contributes to both its efficacy and its side-effect profile.
Logical Flow for Kinase Profile Assessment
Caption: Decision workflow for kinase selectivity profiling.
Conclusion
This guide demonstrates a systematic approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, using this compound as a representative example. The illustrative data shows a compound with high potency against SRC-family kinases and a moderate degree of selectivity against a wider panel.
By comparing this profile to the non-selective inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib, we can contextualize its activity and make informed decisions for further drug development. This rigorous, data-driven methodology is essential for advancing kinase inhibitor candidates with the desired efficacy and safety profiles.
References
- 1. promega.com [promega.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. bmglabtech.com [bmglabtech.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. rndsystems.com [rndsystems.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine - Wikipedia [en.wikipedia.org]
- 10. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of Pyrrolo[2,3-d]pyrimidin-6-one Analogs as Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." Its structural resemblance to adenine, a fundamental component of ATP, allows it to effectively compete for the ATP-binding site of numerous protein kinases.[1][2] This inherent advantage has led to the development of several blockbuster drugs, particularly tyrosine kinase inhibitors (TKIs) for treating cancers and inflammatory diseases.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, synthetically versatile class: 2,4-dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one analogs.
Our focus is on elucidating how discrete chemical modifications to this "diazaoxindole" core influence biological activity. The presence of two reactive chlorine atoms at the C2 and C4 positions provides a robust platform for combinatorial synthesis, enabling a systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic profiles. We will dissect the causal relationships behind experimental design choices and present comparative data to guide future drug discovery efforts in this promising area.
The Core Scaffold: A Platform for Kinase Inhibition
The this compound scaffold serves as a rigid framework for orienting key pharmacophoric elements within a kinase's active site. The lactam moiety in the pyrrole ring and the nitrogen atoms in the pyrimidine ring can act as crucial hydrogen bond donors and acceptors, mimicking the interactions of adenine's aminopurine ring with the kinase hinge region. The SAR exploration aims to decorate this core at the C2, C4, and N7 positions to maximize these interactions and exploit adjacent hydrophobic pockets.
Caption: Core chemical structure and key modification sites.
General Synthetic Strategy: Building the Analog Library
The construction of a diverse library of analogs hinges on a robust and flexible synthetic route. The primary strategy involves the sequential, regioselective displacement of the chlorine atoms at the C4 and C2 positions. The C4-chloro is significantly more reactive than the C2-chloro, allowing for controlled, stepwise additions of different nucleophiles, most commonly amines. This differential reactivity is the cornerstone of the synthetic design, enabling the introduction of a desired hinge-binding moiety at C4 before further diversification at C2.
The workflow below outlines the typical synthetic pathway. It often begins with a commercially available precursor, which is then functionalized. Protection of the N7-position is a common tactic to prevent unwanted side reactions during the nucleophilic substitution steps.[3]
Caption: General workflow for analog synthesis.
Structure-Activity Relationship (SAR) Analysis
The following sections compare the impact of substitutions at each key position, supported by experimental data from studies on pyrrolo[2,3-d]pyrimidine scaffolds as kinase inhibitors. While direct SAR data for the 5,6,7-trihydro-6-one series is less common than for its aromatic counterpart, the principles governing kinase-inhibitor interactions at the C2 and C4 positions are highly translatable.
C4 Position: The Anchor to the Kinase Hinge
The substituent at the C4 position is arguably the most critical for potent kinase inhibition. This position is directed towards the "hinge region" of the kinase ATP-binding pocket, a flexible glycine-rich loop that forms key hydrogen bonds with the adenine of ATP. Effective inhibitors must mimic this interaction.
Experimental Insight: Studies consistently show that substituting the C4-chloro with an amino group, particularly a substituted aniline, is highly favorable.[4][5] The NH-group of the linker acts as a hydrogen bond donor, while the appended aryl ring can occupy an adjacent hydrophobic pocket.
| Compound ID | C4-Substituent (R1) | C2-Substituent (R2) | Target Kinase | IC50 (nM) | Citation |
| Ref-Cmpd-A | -NH-(3-ethynylphenyl) | -NH2 | EGFR (T790M) | 0.21 | [6] |
| Ref-Cmpd-B | -NH-(3-chlorophenyl) | -NH2 | VEGFR-2 | <10 | [5] |
| Ref-Cmpd-C | -NH-(4-isopropylphenyl) | -NH2 | VEGFR-2 | 160 | [5] |
| Ref-Cmpd-D | -O-(3-nitrophenoxy) | -Cl | EGFR | >1000 | [3] |
SAR Summary for C4-Position:
-
Amino Linker is Essential: An -NH- linker is vastly superior to an ether (-O-) linkage, as it provides a critical hydrogen bond donor. As seen with Ref-Cmpd-D, an ether linkage leads to a dramatic loss of activity.
-
Aryl Group Preference: A substituted phenyl ring is a common and effective choice. Small, electron-withdrawing groups (e.g., chloro, ethynyl) at the meta-position of the aniline ring often enhance potency (Ref-Cmpd-A, Ref-Cmpd-B).[6]
-
Steric Constraints: Bulky substituents on the aniline ring, especially at the ortho-position, can be detrimental by causing a conformational clash that disrupts the optimal orientation for hinge binding. While para-substituents are tolerated, their size and electronic properties must be carefully optimized (compare Ref-Cmpd-B and Ref-Cmpd-C).[5]
C2 Position: Fine-Tuning Potency and Selectivity
Once the C4-hinge binder is established, modifications at the C2 position can further enhance potency and modulate the selectivity profile against different kinases.
Experimental Insight: The 2-amino group is a common feature in potent pyrrolo[2,3-d]pyrimidine inhibitors.[5] Replacing the C2-chloro with small amines or leaving it as a hydrogen (des-amino) can have a profound impact on activity.
| Compound ID | C4-Substituent (R1) | C2-Substituent (R2) | Target Kinase | IC50 (nM) | Key Finding | Citation |
| Ref-Cmpd-E | -NH-(4-methylphenyl) | -NH2 | VEGFR-2 | 10 | 2-Amino is potent | [5] |
| Ref-Cmpd-F | -NH-(4-methylphenyl) | -H | VEGFR-2 | >3000 | 2-Amino is critical for VEGFR-2 activity | [5] |
| Ref-Cmpd-G | -NH-(4-(N-methylpiperazine)aniline) | -Cl | EGFR | ~500 | C2-Cl is a synthetic handle | [3] |
| Ref-Cmpd-H | -NH-(4-(N-methylpiperazine)aniline) | -NH2 | EGFR | <50 | C2-NH2 improves potency over C2-Cl | [3] |
SAR Summary for C2-Position:
-
Primacy of the 2-Amino Group: For many kinases, including VEGFR-2, a primary amino group at the C2 position is critical for high-potency inhibition. Its removal (Ref-Cmpd-F) can lead to a near-complete loss of activity compared to its 2-amino counterpart (Ref-Cmpd-E).[5] This group likely forms additional hydrogen bonds in the active site.
-
Synthetic Intermediate vs. Final Moiety: While the C2-chloro group is an essential synthetic handle, its replacement with an amino group often results in a significant boost in biological activity (compare Ref-Cmpd-G and Ref-Cmpd-H).
N7 Position: Modulating Physicochemical Properties
The N7 nitrogen of the pyrrole ring is typically solvent-exposed and does not directly participate in binding to the kinase. This position is therefore an ideal site for modification to improve physicochemical properties like solubility and metabolic stability without negatively impacting potency.
Experimental Insight: In many synthetic schemes, this position is initially protected with a group like pivaloyloxymethyl (POM), which is later removed.[3] However, in other cases, introducing small, polar, or metabolically stable groups can enhance the drug-like properties of the final compound.
SAR Summary for N7-Position:
-
Solubilizing Groups: Introduction of small alkyl groups (e.g., methyl) or polar functionalities can improve aqueous solubility.
-
Metabolic Blocking: Strategic placement of groups at N7 can block potential sites of metabolism, thereby increasing the compound's half-life in vivo.
-
No Direct Binding Interaction: Large, bulky groups are generally avoided as they can interfere with the overall conformation, but this position offers considerable flexibility for modification.
Key Experimental Protocols
To ensure the reproducibility and validation of SAR findings, standardized protocols are essential. Below are representative methodologies for the synthesis of a key intermediate and for the evaluation of biological activity.
Protocol 1: Synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
This protocol details the N-methylation of the pyrrolo[2,3-d]pyrimidine core, a common step in modifying the N7 position.
Objective: To introduce a methyl group at the N7 position of the pyrrole ring.
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Iodomethane (Methyl Iodide)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend sodium hydride (1.1 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the starting material dropwise to the NaH suspension at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes. Deprotonation of the N7-H occurs during this step.
-
Add iodomethane (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final N-methylated product.[7]
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR Example)
This protocol outlines a general method for determining the IC50 value of a compound against a target kinase.
Objective: To quantify the potency of a test compound by measuring the concentration required to inhibit 50% of the kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to various final assay concentrations.
-
In a 384-well plate, add the assay buffer, the peptide substrate, and the recombinant EGFR enzyme.
-
Add the diluted test compounds to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the enzyme.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagent, which measures luminescence.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Conclusion and Future Outlook
The structure-activity relationship of this compound analogs is a rich field guided by well-established principles of kinase inhibition. The evidence strongly supports a model where a C4-anilino moiety anchors the molecule in the kinase hinge region, a C2-amino group provides additional hydrogen bonding interactions to enhance potency, and the N7-position serves as a valuable site for optimizing physicochemical properties. By leveraging the differential reactivity of the C2 and C4 chlorine atoms, medicinal chemists can efficiently synthesize and screen diverse libraries to identify next-generation inhibitors with improved potency and refined selectivity profiles for a range of kinase targets.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 3. sci-hub.box [sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of Pyrrolopyrimidine Derivative Binding Modes in Kinase Inhibition
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the nucleotide-binding site of a vast array of kinases, making it a privileged scaffold in targeted therapy.[1][2] However, the true elegance and therapeutic potential of pyrrolopyrimidine derivatives lie in the diverse and specific binding modes they can adopt within the kinase active site. These subtle yet critical differences in binding interactions are what differentiate a potent and selective inhibitor from a promiscuous or ineffective one.
This guide provides an in-depth comparative analysis of the binding modes of different pyrrolopyrimidine derivatives, supported by experimental data from X-ray crystallography, biophysical techniques, and computational modeling. We will explore how modifications to the core scaffold influence interactions with the kinase hinge region, the DFG motif, and other key active site residues, ultimately dictating inhibitor potency and selectivity.
The Archetypal Binding Mode: Hinge Binding and ATP Competition
The foundational interaction of most pyrrolopyrimidine-based kinase inhibitors is the formation of one or more hydrogen bonds with the kinase hinge region. This region connects the N- and C-lobes of the kinase domain and is crucial for the conformational changes required for catalysis. By mimicking the hydrogen bonding pattern of the adenine base of ATP, these inhibitors effectively anchor themselves in the active site, physically blocking ATP from binding.
A classic example of this can be seen in the interaction of a bis-anilino-pyrrolopyrimidine inhibitor with c-Jun N-terminal kinase 1 (JNK1).[3] X-ray crystallography data reveals that the pyrrolopyrimidine core forms two key hydrogen bonds with the backbone amide and carbonyl groups of residues in the hinge region, a canonical binding motif for this class of inhibitors.
Case Study 1: Targeting the DFG-out Conformation in Mitotic Kinase MPS1
While hinge binding is a common theme, the true ingenuity in pyrrolopyrimidine inhibitor design lies in exploiting other regions of the ATP-binding pocket to achieve selectivity and potency. A compelling example is the development of orally bioavailable pyrrolopyrimidine inhibitors of the mitotic kinase MPS1.[4][5]
These inhibitors were designed to stabilize the "DFG-out" conformation of the kinase, an inactive state where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This strategy offers a significant advantage in terms of selectivity, as the DFG-out conformation is less conserved across the kinome compared to the active "DFG-in" state.
The X-ray crystal structure of an MPS1 inhibitor (PDB ID: 4C4H) reveals that in addition to the canonical hinge interactions, a key substituent on the pyrrolopyrimidine core extends into a hydrophobic pocket created by the DFG-out conformation.[4] This interaction is critical for the inhibitor's high affinity and selectivity for MPS1.
Case Study 2: Exploiting Allosteric Pockets in Checkpoint Kinase 1 (CHK1)
Further diversifying the binding modes of pyrrolopyrimidine derivatives is the targeting of allosteric sites. A pyrrolopyridine-based inhibitor has been shown to bind to a surrogate of the LRRK2 kinase domain, which was engineered from CHK1.[6] The crystal structure of this complex (PDB ID: 5OPV) demonstrates that the inhibitor induces and binds to a specific inactive conformation of the kinase.[6] This allosteric inhibition mechanism provides an alternative strategy to overcome resistance mutations that can arise in the ATP-binding site.
Quantitative Analysis of Binding Affinity and Kinetics
To move beyond a qualitative description of binding modes, it is essential to quantify the binding affinity and kinetics of these inhibitors. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable tools in this regard.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][8][9][10][11][12][13][14][15][16] This information is invaluable for understanding the driving forces behind inhibitor binding and for optimizing lead compounds.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of an analyte (e.g., a kinase inhibitor) to a ligand (e.g., the kinase) immobilized on a sensor surface in real-time.[17][18][19][20][21][22][23][24][25] This allows for the determination of not only the binding affinity but also the association (kon) and dissociation (koff) rate constants. A slow koff, for instance, can lead to a prolonged duration of action in vivo, a desirable property for many drug candidates.
Table 1: Comparative Binding Data for Selected Pyrrolopyrimidine Kinase Inhibitors
| Inhibitor Class | Target Kinase | PDB ID | Binding Affinity (Kd) | Key Binding Interactions |
| Bis-anilino-pyrrolopyrimidine | JNK1 | 3ELJ | Not Reported | H-bonds to hinge region |
| Pyrrolopyridine | MPS1 | 4C4H | ~10 nM (ITC) | H-bonds to hinge, interaction with DFG-out pocket |
| Pyrrolopyridine | CHK1 (LRRK2 surrogate) | 5OPV | Not Reported | Allosteric binding, induces inactive conformation |
Note: The Kd values presented are representative and can vary depending on the specific derivative and assay conditions.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for the key techniques discussed in this guide.
X-Ray Crystallography of Protein-Ligand Complexes
Obtaining a high-resolution crystal structure of a pyrrolopyrimidine derivative in complex with its target kinase is the gold standard for elucidating the precise binding mode.[26]
Protocol:
-
Protein Expression and Purification: Express and purify the target kinase to >95% homogeneity.
-
Crystallization:
-
Co-crystallization: Incubate the purified kinase with a 2-5 fold molar excess of the pyrrolopyrimidine inhibitor prior to setting up crystallization trials.
-
Soaking: Grow apo-crystals of the kinase first, then transfer them to a solution containing the inhibitor.
-
-
Crystal Optimization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals.
-
Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. Build and refine the atomic model of the protein-ligand complex.[27]
Diagram: X-Ray Crystallography Workflow
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural optimization of pyrrolopyrimidine BTK inhibitors based on molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. wwPDB: pdb_00004c4h [wwpdb.org]
- 6. rcsb.org [rcsb.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 10. tainstruments.com [tainstruments.com]
- 11. d-nb.info [d-nb.info]
- 12. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 13. news-medical.net [news-medical.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 17. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nicoyalife.com [nicoyalife.com]
- 19. bioradiations.com [bioradiations.com]
- 20. General [sprpages.nl]
- 21. researchgate.net [researchgate.net]
- 22. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. path.ox.ac.uk [path.ox.ac.uk]
- 24. biodyn.ro [biodyn.ro]
- 25. drughunter.com [drughunter.com]
- 26. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 27. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Versus Approved Kinase Inhibitors for Cancer Therapy
This guide provides a comprehensive framework for the preclinical benchmarking of the novel investigational compound, 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, against established, FDA-approved kinase inhibitors in the context of cancer therapy. The pyrrolo[2,3-d]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, often considered a bioisostere of purine.[1] This structural feature has led to the development of numerous derivatives with potent anticancer properties, primarily through the inhibition of various protein kinases critical to tumor growth and survival.[1][2]
The strategic inclusion of dichloro- substitutions on the pyrimidine ring and a ketone at the 6-position of the pyrrole ring suggests a targeted design aimed at enhancing binding affinity and selectivity towards specific kinase targets. This guide will delineate the methodologies to rigorously evaluate its efficacy and mechanistic profile in comparison to current standards of care.
Section 1: Mechanistic Landscape of Pyrrolo[2,3-d]pyrimidines and Comparator Drugs
The pyrrolo[2,3-d]pyrimidine core is a versatile scaffold for developing kinase inhibitors.[2][3] Derivatives have shown activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1][4][5] The proposed mechanism for many compounds in this class involves competitive binding at the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways that control cell proliferation, angiogenesis, and survival.[6]
For the purpose of this guide, we will benchmark this compound against a panel of approved kinase inhibitors with diverse but potentially overlapping target profiles.
Selected FDA-Approved Comparator Kinase Inhibitors:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), KIT, and FLT3.[2] It is a relevant comparator due to its broad-spectrum activity.
-
Gefitinib: An EGFR tyrosine kinase inhibitor, representing a more targeted therapeutic approach.[2] Halogenated TKIs like Gefitinib have demonstrated enhanced potency and selectivity.[2]
-
Palbociclib: A selective inhibitor of CDK4 and CDK6, crucial for cell cycle regulation.[] Given that some pyrrolo[2,3-d]pyrimidine derivatives have shown CDK inhibitory activity, this is a logical comparator.[4][5]
The rationale for selecting these comparators is to position the investigational compound within the current landscape of both broad-spectrum and highly selective kinase inhibitors.
Hypothesized Signaling Pathway Inhibition:
The following diagram illustrates the potential points of intervention for this compound and the selected comparator drugs within canonical cancer signaling pathways.
Caption: Hypothesized intervention points in cancer signaling pathways.
Section 2: In Vitro Benchmarking Protocols
Rigorous in vitro evaluation is the cornerstone of preclinical drug development, providing initial insights into a compound's potency and selectivity.[8]
Cell Viability and Cytotoxicity Assays
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of the test compound and comparators across a panel of relevant human cancer cell lines.
Experimental Workflow for In Vitro Cytotoxicity Screening:
Caption: Workflow for MTT-based cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Culture: Maintain human cancer cell lines such as MCF-7 (breast), A549 (lung), and HT-29 (colon) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[9]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Drug Treatment: Prepare serial dilutions of this compound and the comparator drugs (Sunitinib, Gefitinib, Palbociclib). Treat the cells with a range of concentrations (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][10]
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.[9]
Data Presentation: Comparative IC50 Values
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Sunitinib | Experimental Data | Experimental Data | Experimental Data |
| Gefitinib | Experimental Data | Experimental Data | Experimental Data |
| Palbociclib | Experimental Data | Experimental Data | Experimental Data |
Kinase Inhibition Assays
To elucidate the direct target engagement, in vitro kinase inhibition assays are essential. These assays quantify the ability of the compound to inhibit the activity of specific kinases.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Reagents: Recombinant human kinases (e.g., EGFR, VEGFR2, CDK2, CDK4, CDK6), appropriate substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Setup: In a 384-well plate, combine the kinase, the test compound at various concentrations, and the substrate in a buffer solution.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Section 3: In Vivo Efficacy Evaluation
Animal models are critical for assessing the therapeutic potential of a novel compound in a physiological context.[8] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating antitumor activity.[11][12]
Tumor Xenograft Studies
Experimental Design for In Vivo Xenograft Study:
Caption: Workflow for a typical in vivo tumor xenograft study.
Detailed Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice), which are robust hosts for human cell engraftment.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 A549 cells) mixed with a basement membrane matrix (e.g., Matrigel or Cultrex BME) into the flank of each mouse to improve tumor take and growth.[13]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration: Administer the investigational compound and comparator drugs at predetermined doses and schedules (e.g., daily oral gavage). Include a vehicle control group.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice twice weekly.[12]
-
Endpoint: Euthanize the mice when tumors reach a predetermined size limit or at the end of the study period.
-
Analysis: Excise the tumors, weigh them, and process them for downstream analyses such as Western blotting to assess target modulation.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | Experimental Data | N/A | Experimental Data |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Sunitinib | Experimental Data | Experimental Data | Experimental Data |
| Gefitinib | Experimental Data | Experimental Data | Experimental Data |
| Palbociclib | Experimental Data | Experimental Data | Experimental Data |
Section 4: ADME and Toxicity Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is crucial to de-risk a compound for further development.[14][15]
In Vitro ADME Assays
A standard panel of in vitro ADME assays should be conducted to predict the pharmacokinetic properties of the compound.
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.[16]
-
CYP Inhibition: Assess the potential for drug-drug interactions by evaluating the compound's inhibitory effect on major cytochrome P450 (CYP) enzymes.[17]
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.
-
Permeability: Use Caco-2 cell monolayers to predict intestinal absorption.[16]
Preliminary Toxicity Assessment
-
In Vitro Cytotoxicity in Normal Cells: Evaluate the IC50 of the compound in non-cancerous cell lines (e.g., human embryonic kidney HEK-293 cells) to determine its selectivity index.[18]
-
In Vivo Acute Toxicity: A preliminary in vivo study in rodents can help identify the maximum tolerated dose (MTD) and potential organ toxicities.
Section 5: Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of this compound. The data generated from these studies will be instrumental in determining its potential as a novel anticancer agent. Favorable outcomes, including potent and selective cytotoxicity, robust in vivo efficacy, and an acceptable ADME/toxicity profile, would warrant further investigation, including more extensive preclinical toxicology studies and eventual progression towards clinical trials. The comparative nature of this evaluation will provide a clear understanding of the compound's potential advantages over existing therapies.
References
- 1. Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellgs.com [cellgs.com]
- 17. Drug Discovery: ADME/Toxicity [promega.com]
- 18. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
Confirming the Mechanism of Action of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one Through Knockout Studies: A Comparative Guide
This guide provides an in-depth, technical comparison of methodologies to confirm the mechanism of action of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one, a novel compound from the pyrrolo[2,3-d]pyrimidine class. We will explore the use of knockout studies as a definitive approach to validate its hypothesized molecular target. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel therapeutic agents.
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore, recognized for its structural resemblance to adenine, the core component of ATP.[1][2] This mimicry makes it an excellent starting point for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[1][3] Indeed, numerous pyrrolo[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of various kinases implicated in cancer and inflammatory diseases.[2][3][4][5][6] Based on this established precedent, we hypothesize that this compound exerts its biological effects by inhibiting a specific protein kinase critical for cancer cell survival and proliferation. For the purpose of this guide, we will refer to this hypothetical target as "Kinase X".
While initial biochemical assays might suggest an interaction between our compound and Kinase X, such in vitro data can sometimes be misleading due to the artificial nature of the experimental setup. To unequivocally demonstrate that the compound's cellular effects are mediated through the inhibition of Kinase X, a target validation strategy is essential.[7][8] Genetic approaches, such as gene knockout, provide the highest level of evidence by creating a cellular context where the proposed target is absent.[8][9][10] By comparing the compound's activity in normal (wild-type) cells versus cells lacking Kinase X, we can directly assess the target's role in the compound's mechanism of action.
This guide will detail the complete workflow, from the generation of a Kinase X knockout cell line using CRISPR-Cas9 technology to the comparative phenotypic analyses that form the cornerstone of this validation approach.
The Central Hypothesis: A Kinase-Mediated Mechanism
Our central hypothesis is that this compound induces cancer cell death by directly inhibiting the enzymatic activity of Kinase X, a key component of a pro-survival signaling pathway. Inactivation of Kinase X disrupts this pathway, leading to a reduction in cell viability and the induction of apoptosis.
To test this, we will employ a knockout strategy. If Kinase X is the true target, we expect to observe a significant decrease in the compound's efficacy in cells where the gene for Kinase X has been knocked out. These knockout cells, lacking the primary target, should be inherently more resistant to the compound's effects.
Caption: Hypothesized mechanism in wild-type vs. knockout cells.
Experimental Workflow for Target Validation
The process of validating Kinase X as the target of our compound can be broken down into three key stages:
-
Generation of a Stable Kinase X Knockout Cell Line: Utilizing CRISPR-Cas9 to create a cell line that does not express Kinase X.
-
Validation of Gene Knockout: Confirming the successful elimination of Kinase X protein expression.
-
Comparative Phenotypic Analysis: Assessing the differential effects of the compound on wild-type and knockout cell lines.
Caption: Overall experimental workflow for target validation.
Stage 1 & 2: Generation and Validation of Kinase X Knockout Cells
The advent of CRISPR-Cas9 has made the generation of knockout cell lines a streamlined and efficient process.[11][12][13] This protocol outlines a standard approach for creating and validating a Kinase X knockout cell line.[11][14][15]
Protocol 1: CRISPR-Cas9 Knockout and Validation
Objective: To generate and validate a clonal cell line with a functional knockout of the Kinase X gene.
Part A: CRISPR-Cas9 Transfection
-
gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the Kinase X gene. This is crucial to ensure a frameshift mutation leading to a non-functional protein. Utilize online design tools to maximize on-target efficiency and minimize off-target effects.
-
Vector Preparation: Clone the designed sgRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2, which co-expresses Cas9 and the sgRNA).
-
Cell Culture: Culture a suitable cancer cell line (e.g., one known to express high levels of Kinase X) under standard conditions.
-
Transfection: Transfect the cells with the Cas9-sgRNA expression vector using a high-efficiency transfection reagent. Include a mock-transfected control and a control with a non-targeting sgRNA.
-
Selection: If the vector contains a selection marker (e.g., puromycin resistance), begin selection 48 hours post-transfection to eliminate untransfected cells.
Part B: Single-Cell Cloning
-
Limiting Dilution: After selection, harvest the surviving cells and perform serial dilutions in 96-well plates to achieve a density of approximately 0.5 cells per well. This statistical probability increases the likelihood of obtaining wells with single-cell-derived colonies.
-
Colony Expansion: Monitor the plates for colony formation over 2-4 weeks. Once colonies are visible, expand them into larger culture vessels.
Part C: Knockout Validation via Western Blot
-
Protein Extraction: Prepare whole-cell lysates from the wild-type cells and each expanded clonal population.
-
Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[16][17][18][19]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Kinase X.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Probe for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[16][17] Clones that show a complete absence of the band corresponding to Kinase X are considered successful knockouts.
Stage 3: Comparative Phenotypic Analysis
With validated wild-type (WT) and Kinase X knockout (KO) cell lines, we can now directly compare their responses to this compound.
Protocol 2: Cell Viability Assessment (MTT Assay)
Objective: To compare the dose-dependent effect of the compound on the viability of WT and Kinase X KO cells. The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability.[20][21][22]
-
Cell Seeding: Seed WT and Kinase X KO cells into separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with increasing concentrations of the compound for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[20] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21][23]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values for both cell lines.
Expected Outcome & Interpretation (MTT Assay)
A significant rightward shift in the dose-response curve and a much higher IC50 value for the Kinase X KO cells compared to the WT cells would strongly support the hypothesis that the compound's cytotoxic effect is mediated through Kinase X.
| Cell Line | Compound IC50 (µM) | Fold Resistance (KO/WT) |
| Wild-Type (WT) | 1.2 | - |
| Kinase X KO | 25.8 | 21.5 |
Table 1: Hypothetical MTT assay results comparing the IC50 of this compound in wild-type and Kinase X knockout cells.
Protocol 3: Apoptosis Assessment (Annexin V Staining)
Objective: To determine if the compound induces apoptosis and whether this effect is dependent on Kinase X. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[24][25][26]
-
Cell Seeding and Treatment: Seed WT and Kinase X KO cells in 6-well plates. Treat the cells with the compound at a concentration equivalent to the IC50 determined for the WT cells for 48 hours. Include a vehicle control for both cell lines.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer.[27] Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. PI is a fluorescent dye that cannot cross the membrane of live cells, thus it identifies late apoptotic and necrotic cells.[24][25]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[26]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Expected Outcome & Interpretation (Apoptosis Assay)
A substantial increase in the percentage of apoptotic cells (early and late) in the WT population upon treatment, with a significantly attenuated apoptotic response in the Kinase X KO cells, would confirm that the compound's pro-apoptotic activity is dependent on the presence of Kinase X.
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Wild-Type | Vehicle | 3.1 | 1.5 | 4.6 |
| Compound (1.2 µM) | 28.4 | 15.2 | 43.6 | |
| Kinase X KO | Vehicle | 3.5 | 1.8 | 5.3 |
| Compound (1.2 µM) | 6.2 | 2.5 | 8.7 |
Table 2: Hypothetical Annexin V assay results showing the percentage of apoptotic cells in wild-type and Kinase X knockout cells after treatment.
Conclusion
The convergence of data from these comparative studies provides a robust and scientifically rigorous validation of the compound's mechanism of action. If this compound demonstrates significantly reduced efficacy in killing Kinase X knockout cells, it provides compelling evidence that Kinase X is its primary cellular target. This validation is a critical milestone in the preclinical development of any targeted therapeutic, building a strong foundation for further optimization and translation towards clinical applications. The methodologies described herein represent a gold-standard approach, ensuring trustworthiness and scientific integrity in the characterization of novel kinase inhibitors.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. wjbphs.com [wjbphs.com]
- 9. Gene Knockout for Drug Screening and Target Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of Functional Gene Knockout Melanoma Cell Lines by CRISPR-Cas9 Gene Editing | Springer Nature Experiments [experiments.springernature.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. 웨스턴 블로팅 프로토콜 - 면역 블로팅 또는 웨스턴 블롯 프로토콜 [sigmaaldrich.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. bosterbio.com [bosterbio.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT (Assay protocol [protocols.io]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 26. kumc.edu [kumc.edu]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Synthesis of 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one: An Analysis of Reproducibility and Key Challenges
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2] The specific derivative, 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, represents a key intermediate for the synthesis of more complex drug candidates due to the reactive chlorine substituents that allow for further functionalization. However, the successful and reproducible synthesis of this target molecule is not trivial and published methods often describe the synthesis of the aromatic precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, with the subsequent transformation to the desired saturated and oxidized core being less documented.
This guide provides a critical comparison of published synthetic routes to the key aromatic intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, and discusses the potential challenges and synthetic strategies for its conversion to the target molecule, this compound. By examining the causality behind experimental choices and highlighting critical parameters, this document aims to equip researchers with the necessary insights for the successful and reproducible synthesis of this important building block.
Synthesis of the Key Intermediate: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Two primary strategies for the synthesis of the aromatic precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, have been reported in patent literature. Both methods involve the construction of the pyrrolo[2,3-d]pyrimidine core followed by a crucial chlorination step.
Method 1: Synthesis from 6-Aminouracil
This approach, detailed in patent literature, utilizes the readily available 6-aminouracil as the starting material.[3] The synthesis proceeds in two main steps:
-
Cyclization: Reaction of 6-aminouracil with chloroacetaldehyde to form the intermediate 7H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione.
-
Chlorination: Treatment of the dione intermediate with a chlorinating agent, typically phosphorus oxychloride (POCl₃), in the presence of an organic base like N,N-diisopropylethylamine (DIPEA) to yield the desired 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Method 2: Synthesis from a Substituted Aminophenylamine
An alternative route described in a separate patent starts from 1,3-dihydroxy-5-aminophenylamine.[4] This method also involves a cyclization followed by chlorination:
-
Cyclization: Condensation of 1,3-dihydroxy-5-aminophenylamine with chloroacetaldehyde to form a dihydroxy-pyrrolo[2,3-d]pyrimidine intermediate.
-
Chlorination: Subsequent reaction with a chlorinating agent, such as phosphorus oxychloride, to afford the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Comparative Analysis of a Key Intermediate Synthesis
| Parameter | Method 1: From 6-Aminouracil[3] | Method 2: From Substituted Aminophenylamine[4] |
| Starting Material | 6-Aminouracil | 1,3-dihydroxy-5-aminophenylamine |
| Key Reagents | Chloroacetaldehyde, Sodium Bicarbonate, Phosphorus Oxychloride, N,N-Diisopropylethylamine | Chloroacetaldehyde, Sodium Acetate, Potassium Iodide, Phosphorus Oxychloride, Diisopropylethylamine |
| Reaction Conditions | Cyclization: 45-65°C; Chlorination: 75-90°C | Cyclization: Room Temperature; Chlorination: 180°C |
| Reported Yield | Not explicitly stated for the overall process, but a gram-scale procedure is provided. | Intermediate: 85%; Chlorination: 77% |
| Purification | Crystallization, Dissolving, Extraction, Decolorizing, and Crystallization | Recrystallization and filtration. Avoids column chromatography. |
Causality Behind Experimental Choices
The choice of starting material significantly influences the reaction pathway and conditions. 6-aminouracil is a common and inexpensive starting material for pyrimidine-based heterocycles. The use of sodium bicarbonate in the cyclization step of Method 1 acts as a base to facilitate the condensation reaction.[3] The subsequent chlorination with POCl₃ is a standard method for converting hydroxyl groups on pyrimidine rings to chlorides. The addition of an organic base like DIPEA is crucial to neutralize the HCl generated during the reaction and to drive the reaction to completion.
Method 2 employs a substituted aminophenylamine, which allows for the formation of the pyrrole ring with a different substitution pattern on the benzene-analogue side of the pyrrolo[2,3-d]pyrimidine system. The use of sodium acetate as a base and potassium iodide as a catalyst in the cyclization step suggests a need to activate the chloroacetaldehyde for efficient reaction.[4] The higher temperature required for the chlorination step in Method 2 may be necessary due to the nature of the dihydroxy intermediate.
Experimental Protocols for the Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Method 1: From 6-Aminouracil [3]
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione (Intermediate)
-
To a reaction flask, add drinking water (30 mL), 6-aminouracil (2.0 g), and sodium bicarbonate (1.98 g).
-
Stir the mixture and heat to 40-50°C.
-
Prepare a solution of 40% chloroacetaldehyde (4.0 g) in drinking water (20 mL) and add it dropwise to the reaction mixture.
-
After the addition is complete, increase the temperature to 60-65°C and continue stirring for 1 hour.
-
Cool the reaction mixture to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid.
-
Filter the precipitate, wash the filter cake with drinking water, and dry to obtain the intermediate.
Step 2: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Combine the dried intermediate from Step 1 with phosphorus oxychloride and N,N-diisopropylethylamine.
-
Heat the reaction mixture to 75-90°C.
-
Upon completion of the reaction, the product is isolated through crystallization, dissolution, extraction, decolorization, and a final crystallization.
Method 2: From 1,3-dihydroxy-5-aminophenylamine [4]
Step 1: Synthesis of Dihydroxy-pyrrolo[2,3-d]pyrimidine Intermediate
-
Dissolve 1,3-dihydroxy-5-aminophenylamine (250 g, 2.0 moles) in a 1:1 mixture of tetrahydrofuran (THF) and water (2.5 L).
-
Add a 50% aqueous solution of chloroacetaldehyde (345.4 g, 2.2 moles), sodium acetate (328 g, 4.0 moles), and potassium iodide (0.5 g).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the THF by rotary evaporation.
-
Adjust the pH of the remaining aqueous solution to 11 with 1N sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 1.5 L).
-
Wash the combined organic phases with water and saturated brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Recrystallize the residue from ethyl acetate to obtain the intermediate as a beige solid (256.7 g, 85% yield).
Step 2: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Mix the intermediate from Step 1 (151.1 g, 1.0 mole) with phosphorus oxychloride (429 g, 2.2 moles) and diisopropylethylamine (222.2 g, 2.2 moles).
-
Heat the reaction mixture to 180°C for 4 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature.
-
Add 1 L of anhydrous diethyl ether to the residue and stir for 1 hour.
-
Filter the solid and dry under vacuum to obtain the product as a pink solid (143.3 g, 77% yield).
Visualizing the Synthetic Pathways
Caption: Synthetic routes to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
The Challenge: Conversion to this compound
While the synthesis of the aromatic precursor is reasonably well-documented, the conversion of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine to the target molecule, this compound, presents a significant synthetic challenge. This transformation would likely require a selective reduction of the pyrimidine ring followed by oxidation at the C6 position, or a hydrolysis/oxidation sequence.
A thorough search of the scientific literature and patent databases did not yield a direct, published method for this specific conversion. This suggests that this transformation may be non-trivial and could be a proprietary step in a larger synthetic sequence.
Proposed Synthetic Logic for the Conversion:
Based on known transformations in heterocyclic chemistry, a plausible, though unverified, synthetic pathway could involve the following steps:
Caption: Proposed synthetic pathway for the conversion of the aromatic precursor.
Key Considerations for the Proposed Conversion:
-
Selective Reduction: The reduction of the pyrimidine ring must be performed without affecting the pyrrole ring or the chloro substituents. Catalytic hydrogenation with a suitable catalyst (e.g., Palladium on carbon) or a dissolving metal reduction could be explored. However, the chloro groups are susceptible to hydrogenolysis, which would be an undesired side reaction.
-
Oxidation/Hydrolysis: The introduction of the carbonyl group at the C6 position would require a selective oxidation of the methylene group in the reduced intermediate. Reagents like N-bromosuccinimide (NBS) in the presence of water could potentially achieve this transformation. Alternatively, a more complex series of steps involving protection/deprotection and functional group interconversions might be necessary.
Conclusion and Future Outlook
The reproducible synthesis of this compound is a multi-step process with the initial synthesis of the aromatic precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, being well-documented in patent literature. This guide has provided a comparative analysis of two distinct methods for preparing this key intermediate, offering detailed protocols and insights into the rationale behind the chosen reagents and conditions.
However, the subsequent conversion to the final target molecule remains a significant and unpublished challenge. The proposed synthetic pathway highlights the potential difficulties, particularly in achieving selective reduction and oxidation without compromising the sensitive functional groups.
For researchers and drug development professionals, the successful synthesis of this important building block will likely require careful optimization of the final conversion steps. The information provided in this guide serves as a solid foundation for initiating such studies, enabling a more informed and strategic approach to the synthesis of novel pyrrolo[2,3-d]pyrimidine-based therapeutics. Further research and publication in this specific area would be highly beneficial to the medicinal chemistry community.
References
- 1. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
As researchers dedicated to advancing drug discovery, our work with novel heterocyclic compounds like 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one places us at the forefront of innovation. However, this privilege comes with the profound responsibility of ensuring safety and environmental stewardship. The structural complexity and reactive chlorine substituents on this pyrrolopyrimidine core demand a rigorous, scientifically-grounded approach to waste management. The toxicological properties of many such research compounds are not fully investigated, compelling us to adopt a precautionary principle in all handling and disposal operations.[1][2]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety within your laboratory.
Hazard Assessment: Understanding the Risks
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. Based on data from structurally similar chlorinated pyrrolopyrimidines, we must assume a significant hazard profile.[3][4] The primary risks are associated with its reactivity and the toxic byproducts of incomplete combustion.
| Hazard Class | Description | Rationale and Precautionary Notes |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3][4] | The presence of two chlorine atoms on the pyrimidine ring enhances its reactivity and potential for biological interaction. Assume high toxicity via all routes of exposure. |
| Irritation | Causes serious skin and eye irritation.[2][4] May cause respiratory irritation.[1][4] | Halogenated organic compounds are frequently irritants. Direct contact with mucous membranes or skin must be strictly avoided. Work should be conducted in a well-ventilated area or chemical fume hood. |
| Environmental | Potentially harmful to aquatic life. | Chlorinated organic compounds can be persistent in the environment. Under no circumstances should this material or its containers be allowed to enter drains or waterways.[1][2] |
| Combustion Products | Thermal decomposition will produce highly toxic and corrosive gases. | Burning this compound will generate hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and carbon oxides.[1] This necessitates specialized incineration facilities. |
The Disposal Workflow: A Decision-Making Framework
The following workflow provides a logical pathway from waste generation to final disposal, ensuring that all safety and regulatory considerations are met at each stage.
Caption: Disposal decision workflow for this compound.
Core Disposal Protocol: A Step-by-Step Guide
This protocol provides the necessary operational details for safely managing the waste stream from generation to handoff for final disposal.
Step 1: Personal Protective Equipment (PPE)
Given the compound's irritant properties and unknown toxicological profile, a robust PPE ensemble is mandatory.[2]
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for handling pure compounds or significant quantities.
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields or a full-face shield.[5]
-
Body Protection: A lab coat is standard. For handling larger quantities or cleaning spills, impervious clothing such as a chemically resistant apron or suit is required.[5]
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and acid gases (e.g., ABEK-P2 type) is necessary.[1]
Step 2: Waste Segregation and Collection
Proper segregation at the source is the most critical step in preventing accidental reactions and ensuring compliant disposal.
-
Designate Waste Containers: Use separate, clearly labeled, and sealable containers for:
-
Solid Waste: Unused or expired pure compound, contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste: Solutions containing the compound. Ensure the solvent is compatible with the container material (e.g., HDPE, glass).
-
Sharps Waste: Contaminated needles or razor blades must go into a designated sharps container.
-
-
Labeling: All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation.
-
-
Containment: Keep waste containers closed at all times except when adding waste. Store them in a designated satellite accumulation area with secondary containment to capture any potential leaks.
Spill and Decontamination Procedures
Accidents require immediate and correct action to mitigate exposure and environmental release.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (if safe to do so).[1]
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE ensemble described in Step 1.
-
Contain the Spill:
-
For Solids: Gently cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Avoid creating dust.[1]
-
For Liquids: Surround the spill with absorbent dikes or pads to prevent it from spreading.
-
-
Clean Up:
-
Dispose of Cleanup Materials: All materials used for cleanup (pads, gloves, etc.) must be placed in the solid hazardous waste container and disposed of accordingly.
Final Disposal: The Role of Professional Services
The final destruction of this compound is not a task for the laboratory. Due to its chemical nature, specialized treatment is required.
Primary Disposal Method: High-Temperature Incineration
The recommended and most effective method for destroying this compound is high-temperature incineration.[1]
-
Why Incineration? This process provides the energy required to break the stable aromatic and C-Cl bonds, completely destroying the parent molecule.
-
Essential Facility Requirements: The incineration facility must be equipped with an afterburner and a scrubber .[1] The afterburner ensures complete combustion at very high temperatures, while the scrubber is critical for neutralizing the acidic gases (primarily hydrogen chloride) produced during the process, preventing their release into the atmosphere.
Mandatory Action: Contract a Licensed Disposal Company
It is a legal and ethical requirement to transfer all waste containing this compound to a licensed professional waste disposal service.[1]
-
Regulatory Compliance: These companies are permitted to transport and manage hazardous waste in accordance with regulations from agencies like the U.S. Environmental Protection Agency (EPA). Chlorinated organic compounds often fall under specific hazardous waste codes (e.g., F-listed or K-listed wastes) that dictate stringent disposal requirements.[7][8][9]
-
Chain of Custody: The service will provide documentation (a manifest) that tracks the waste from your facility to its final destruction, ensuring a closed-loop, compliant disposal process.
By adhering to this comprehensive guide, you not only protect yourself and your colleagues but also uphold the scientific community's commitment to environmental responsibility.
References
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. achmem.com [achmem.com]
- 4. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Navigating the Safe Handling of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one, a heterocyclic compound that, while valuable in medicinal chemistry, necessitates careful handling due to its potential hazards. Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety that protects you, your colleagues, and the validity of your research.
Understanding the Hazard Profile
Before delving into specific PPE recommendations, it is crucial to understand the inherent risks associated with this compound. Based on available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H317: May cause an allergic skin reaction
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled [1]
These classifications underscore the importance of a comprehensive PPE strategy to prevent oral, dermal, and respiratory exposure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals in the laboratory.[2][3][4]
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory procedure being performed. The fundamental principle is to create a barrier between the researcher and the hazardous material. This guide will detail the necessary PPE, explaining the rationale behind each selection to empower you to make informed safety decisions.
Engineering Controls: The First Line of Defense
It is imperative to emphasize that PPE is the last line of defense. The primary method for minimizing exposure should always be the use of engineering controls. For a compound like this compound, which can be harmful if inhaled, all handling of the solid material or its solutions should be conducted within a certified chemical fume hood.[4]
Essential Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound. Detailed explanations for each category follow.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1][5][6][7] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact, mitigating the risk of skin irritation and allergic reactions.[8][9] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a certified chemical fume hood. For larger quantities or situations with potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (P95 or P100) is recommended.[10][11][12][13][14] | Prevents inhalation of the compound, which can be harmful. |
Eye and Face Protection: A Non-Negotiable Standard
Given that this compound can cause serious eye irritation, robust eye protection is mandatory. All eye and face protection must be compliant with the American National Standards Institute (ANSI) Z87.1 standard.[1][5][6][7]
-
For routine handling of small quantities: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.
-
For procedures with a higher risk of splashing (e.g., transferring solutions, heating): Chemical splash goggles that form a seal around the eyes are required.
-
For handling large quantities or when there is a significant splash hazard: A face shield should be worn in conjunction with chemical splash goggles.
Hand Protection: Choosing the Right Barrier
The compound's potential to cause skin irritation and allergic reactions necessitates the use of appropriate chemical-resistant gloves.
-
Glove Material: Nitrile gloves are a suitable choice for incidental contact due to their good resistance to a range of chemicals.[8][9]
-
Glove Thickness: A minimum thickness of 4 mil is recommended for adequate protection. Thicker gloves may be necessary for prolonged handling.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don new gloves. Disposable gloves should never be reused.
Body Protection: Shielding from Contamination
A standard laboratory coat, fully buttoned, is required to protect your skin and personal clothing from accidental spills and contamination. For procedures with a higher risk of splashing, a chemically resistant apron worn over the lab coat is advisable.
Respiratory Protection: An Additional Safeguard
When handling this compound within a properly functioning chemical fume hood, respiratory protection is generally not necessary. However, in situations where engineering controls are not available or may not be sufficient, such as during a large spill or when weighing out large quantities of the solid, respiratory protection is crucial.
A NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (P95 or P100) should be used.[10][11][12][13][14] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Donning, Doffing, and Disposal of PPE: A Step-by-Step Guide
The proper sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a user seal check.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence:
-
Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it.
-
Eye and Face Protection: Remove your eye and face protection.
-
Respirator (if worn): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan
Proper disposal of contaminated materials is a critical component of laboratory safety.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container. The disposal of chlorinated aromatic waste should be in accordance with local, state, and federal regulations.[15][16][17]
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
By integrating these safety protocols into your daily laboratory workflow, you contribute to a safer research environment for everyone. Your commitment to safety is a testament to your scientific integrity and professionalism.
References
- 1. testresources.net [testresources.net]
- 2. osha.gov [osha.gov]
- 3. mastercontrol.com [mastercontrol.com]
- 4. compliancy-group.com [compliancy-group.com]
- 5. safetyequipment.org [safetyequipment.org]
- 6. thevisioncouncil.org [thevisioncouncil.org]
- 7. ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses - The ANSI Blog [blog.ansi.org]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 12. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 13. students.umw.edu [students.umw.edu]
- 14. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
